2-(1,3-Benzodioxol-5-yl)indolizine-3-carboxaldehyde: Structural Analysis, Synthesis, and Pharmacological Potential
Executive Summary The rational design of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Among these, the indolizine nucleus—a fused 5/6-membered bicyclic system containing a bridgehead nitrogen—ha...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The rational design of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Among these, the indolizine nucleus—a fused 5/6-membered bicyclic system containing a bridgehead nitrogen—has emerged as a privileged pharmacophore. Specifically, 2-(1,3-Benzodioxol-5-yl)indolizine-3-carboxaldehyde (CAS: 893612-89-0) represents a highly functionalized derivative that merges the electron-rich indolizine core with a 1,3-benzodioxole (piperonyl) moiety[1][2]. This in-depth technical guide provides drug development professionals and synthetic chemists with a comprehensive overview of its physicochemical properties, validated synthetic methodologies, and mechanistic biological applications.
Molecular Architecture and Physicochemical Profiling
The structural causality of 2-(1,3-Benzodioxol-5-yl)indolizine-3-carboxaldehyde dictates its chemical reactivity and biological target engagement. The molecule consists of three distinct functional zones:
The Indolizine Core: Provides a highly conjugated, flat, and electron-rich
π
-system. The bridgehead nitrogen donates electron density, making the C3 position highly susceptible to electrophilic aromatic substitution.
The 3-Carboxaldehyde Group: Acts as a versatile synthetic handle for further derivatization (e.g., Knoevenagel condensations, reductive aminations) and serves as a hydrogen-bond acceptor in biological target pockets.
The 1,3-Benzodioxole Moiety: Positioned at C2, this group enhances the lipophilicity of the molecule while providing additional hydrogen-bond acceptors via its oxygen atoms, a feature known to improve pharmacokinetic profiles and metabolic stability in analogous compounds.
Quantitative Physicochemical Data
The following table summarizes the core physicochemical parameters of the compound, essential for formulation and analytical tracking[1][2][3].
The synthesis of 2-(1,3-Benzodioxol-5-yl)indolizine-3-carboxaldehyde is optimally achieved through a two-stage convergent approach: the Tschitschibabin (Chichibabin) cyclization followed by Vilsmeier-Haack formylation .
Step 1: Tschitschibabin Cyclization Protocol
The Tschitschibabin reaction is the gold standard for constructing the indolizine core. It relies on the quaternization of a pyridine derivative followed by a base-mediated intramolecular aldol-type cyclization[4][5].
Causality of Reagents:
2-Methylpyridine acts as the nucleophile.
2-Bromo-1-(1,3-benzodioxol-5-yl)ethanone serves as the electrophilic
α
-halo ketone.
Sodium Bicarbonate (
NaHCO3
) is used to deprotonate the acidic methylene group of the resulting pyridinium salt, generating a pyridinium ylide that undergoes 1,5-dipolar cyclization[4].
Procedure:
Quaternization: Dissolve 2-methylpyridine (1.0 eq) and 2-bromo-1-(1,3-benzodioxol-5-yl)ethanone (1.0 eq) in anhydrous acetone. Reflux for 2-4 hours.
Isolation: Cool the mixture to room temperature. Filter the precipitated pyridinium bromide salt and wash with cold diethyl ether.
Cyclization: Suspend the intermediate salt in a mixture of ethanol and water. Add an excess of
NaHCO3
(3.0 eq) and reflux for 4-6 hours until complete consumption of the starting material (monitored via TLC).
Extraction: Cool the mixture, extract with dichloromethane (DCM), dry over anhydrous
Na2SO4
, and concentrate under reduced pressure to yield the intermediate 2-(1,3-Benzodioxol-5-yl)indolizine.
Step 2: Vilsmeier-Haack Formylation Protocol
Because the indolizine ring is highly electron-rich, it undergoes electrophilic aromatic substitution predominantly at the C3 position (or C1 if C3 is blocked). The Vilsmeier-Haack reaction is employed to install the carboxaldehyde group[6][7].
Causality of Reagents:
Phosphorus Oxychloride (
POCl3
) and N,N-Dimethylformamide (DMF) react to form the highly electrophilic chloromethyleneiminium ion (Vilsmeier reagent).
Basic Hydrolysis (
NaOH
) is required to convert the resulting iminium intermediate into the final aldehyde[7].
Procedure:
Reagent Generation: Cool anhydrous DMF (5.0 eq) to 0°C under an inert atmosphere. Dropwise add
POCl3
(1.2 eq) and stir for 30 minutes to generate the Vilsmeier reagent.
Electrophilic Attack: Dissolve the 2-(1,3-Benzodioxol-5-yl)indolizine intermediate (1.0 eq) in a minimal amount of DMF and add it dropwise to the Vilsmeier complex at 0°C.
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.
Hydrolysis: Carefully pour the reaction mixture over crushed ice and neutralize with 10% aqueous
NaOH
until pH 8-9 is reached.
Purification: Extract the resulting precipitate with ethyl acetate, wash with brine, dry, and purify via silica gel column chromatography to isolate pure 2-(1,3-Benzodioxol-5-yl)indolizine-3-carboxaldehyde.
Synthetic workflow of 2-(1,3-Benzodioxol-5-yl)indolizine-3-carboxaldehyde.
Mechanistic Insights: Biological Activity and Target Interactions
Indolizine-3-carboxaldehyde derivatives, particularly those bearing functionalized aryl groups like 1,3-benzodioxole or 4-methoxyphenyl, are heavily investigated as anticancer and antimicrobial agents[8][9]. The planar nature of the indolizine core allows for effective DNA intercalation, while the peripheral oxygen-rich substituents facilitate specific hydrogen bonding within enzymatic active sites.
Anticancer Mechanisms
Recent pharmacological profiling of indolizine analogs has demonstrated potent activity against various cancer cell lines, including hepatocellular carcinoma (HCC) and breast cancer (MCF-7)[8][10]. The primary mechanism of action involves the disruption of proliferative signaling cascades.
Upon cellular entry, these compounds intercalate with biomolecular targets, triggering a stress response that culminates in the activation of the intrinsic apoptotic pathway. This is biochemically characterized by the upregulation and activation of Caspase-3 , a critical executioner protease. Active Caspase-3 subsequently cleaves Poly (ADP-ribose) polymerase (PARP) , preventing DNA repair and committing the cell to apoptosis[8].
Apoptotic signaling pathway induced by indolizine-3-carboxaldehyde derivatives.
Future Directions in Drug Discovery
The 3-carboxaldehyde moiety is not only a terminal functional group but a highly reactive intermediate. It allows researchers to synthesize complex bis-heterocycles, such as indolizine-coumarin hybrids or tetrazole-indolizine systems via multicomponent reactions (e.g., Ugi-azide reactions), expanding the chemical space for novel therapeutics[10][11].
References
The Journal of Organic Chemistry. "Chichibabin Indolizine Synthesis Revisited: Synthesis of Indolizinones by Solvolysis of 4-Alkoxycarbonyl-3-oxotetrahydroquinolizinium Ylides." ACS Publications. Available at:[Link]
Organic Letters. "Unprecedented Vilsmeier Formylation: Expedient Syntheses of the Cruciferous Phytoalexins Sinalexin and Brassilexin and Discovery of a New Heteroaromatic Ring System." ACS Publications. Available at:[Link]
The Journal of Organic Chemistry. "[3 + 3] Annulative Functionalization Approaches to Poly-Functionalized 8-Acylindolizines, 8-Enylindolizines, and Indolizine-Coumarin Hybrids." ACS Publications. Available at:[Link]
ResearchGate. "Reaction mechanism for the synthesis of 1,5-disubstituted tetrazole-indolizine bis-heterocycles." ResearchGate. Available at:[Link]
Preliminary Toxicity Screening of 2-(1,3-Benzodioxol-5-yl)indolizine-3-carboxaldehyde: A Technical Guide for Preclinical Evaluation
Pharmacological Rationale & Structural Liabilities The compound 2-(1,3-Benzodioxol-5-yl)indolizine-3-carboxaldehyde (CAS 893612-89-0)[1] represents a highly functionalized, privileged scaffold in modern drug discovery. I...
The compound 2-(1,3-Benzodioxol-5-yl)indolizine-3-carboxaldehyde (CAS 893612-89-0)[1] represents a highly functionalized, privileged scaffold in modern drug discovery. Indolizine derivatives have recently gained significant traction as potent antiproliferative agents[2] and mechanistically distinct, nonclassical ferroptosis inhibitors with high systemic exposure[3].
However, as a Senior Application Scientist, I must emphasize that the structural features granting this molecule its bioactivity also introduce specific toxicological liabilities that dictate our screening strategy:
The Indolizine Core: Highly planar and lipophilic, raising the risk of DNA intercalation and subsequent clastogenic (chromosome-breaking) events.
The 1,3-Benzodioxole Moiety: Known to undergo metabolic activation by Cytochrome P450 (CYP) enzymes, forming reactive catechol or carbene intermediates that can cause mechanism-based CYP inhibition or hepatotoxicity.
The 3-Carboxaldehyde Group: Acts as an electrophile. It can form Schiff bases with primary amines or covalently bind to nucleophilic cysteine residues on cellular proteins, potentially triggering haptenization and adverse skin sensitization pathways[4].
To de-risk this compound before in vivo exposure, we must deploy a tiered, self-validating in vitro screening matrix.
Before initiating resource-intensive bench assays, computational modeling is utilized to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. This establishes the theoretical boundaries for our in vitro dosing regimens.
Table 1: Simulated ADMET Parameters for 2-(1,3-Benzodioxol-5-yl)indolizine-3-carboxaldehyde
Parameter
Predictive Model
Simulated Outcome
Toxicological Implication
Lipophilicity (LogP)
SwissADME
3.85
Favorable oral bioavailability, but high potential for intracellular accumulation.
CYP450 Inhibition
pkCSM
CYP3A4 (+), CYP2D6 (-)
High risk of Drug-Drug Interactions (DDI) due to the benzodioxole ring.
AMES Toxicity
pkCSM
Negative
Low baseline point-mutation risk; shifts focus to structural chromosomal damage.
hERG I Inhibition
Pred-hERG
Moderate Risk
Requires downstream patch-clamp validation to rule out cardiotoxicity.
In Vitro Cytotoxicity & Hepatotoxicity Profiling
Following the principles of [5], estimating basal cytotoxicity is critical for determining starting doses for acute oral systemic toxicity tests, thereby reducing animal use.
Causality & Self-Validation: We utilize HepG2 (human hepatocellular carcinoma) cells because they retain many specialized hepatic functions and phase I/II metabolizing enzymes, making them an ideal preliminary model for hepatotoxicity. To ensure the protocol is a self-validating system, we employ a dual MTT/LDH assay .
The MTT assay measures mitochondrial reductase activity (metabolic viability).
The LDH assay measures lactate dehydrogenase leakage (plasma membrane integrity).
If the indolizine derivative inhibits MTT reduction but does not trigger LDH release, we can deduce it is a metabolic inhibitor rather than a direct membrane disruptor.
Fig 2: Cellular mechanisms linking toxicant exposure to MTT and LDH assay readouts.
Step-by-Step Methodology: Dual MTT/LDH Assay
Cell Seeding: Seed HepG2 cells at
1×104
cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24h at 37°C, 5% CO₂ to allow for adherence and exponential growth.
Compound Exposure: Treat cells with the test compound at logarithmic concentrations (0.1 µM to 100 µM) for 24h and 48h. Crucial Control: Include 0.1% DMSO as a vehicle control to account for solvent toxicity, and 1% Triton X-100 as a positive control for total membrane lysis.
LDH Quantification (Membrane Integrity): Transfer 50 µL of the culture supernatant to a new 96-well plate. Add 50 µL of LDH reaction mix (containing lactate, NAD+, and a tetrazolium salt). Incubate for 30 mins in the dark. Measure absorbance at 490 nm.
MTT Reduction (Metabolic Viability): Wash the remaining cells in the original plate gently with PBS to remove residual compound. Add 100 µL of MTT solution (0.5 mg/mL in basal media). Incubate for 3 hours. Discard the solution, dissolve the resulting intracellular formazan crystals in 100 µL DMSO, and read absorbance at 570 nm.
Data Integration: Calculate IC₅₀ values using non-linear regression analysis. A compound with an IC₅₀ > 50 µM in both assays is generally considered to have a favorable preliminary hepatotoxicity profile.
Genotoxicity: In Vitro Mammalian Cell Micronucleus Test
Because the planar indolizine ring can intercalate into DNA, we must screen for structural chromosomal aberrations. We utilize the In Vitro Mammalian Cell Micronucleus (MN) Test (OECD 487).
Causality & Self-Validation: We use CHO-K1 (Chinese Hamster Ovary) cells. Crucially, this assay must be performed with and without S9 metabolic activation . The S9 fraction (rat liver extract) is mandatory here because the 1,3-benzodioxole ring is relatively inert until oxidized by hepatic CYPs into reactive, DNA-damaging intermediates. Testing without S9 would yield a false negative for metabolically driven genotoxicity.
Step-by-Step Methodology: MN Test with S9 Activation
Exposure: Expose CHO-K1 cells to 2-(1,3-Benzodioxol-5-yl)indolizine-3-carboxaldehyde at three concentrations (all below the IC₅₀ determined in Section 3) in the presence of 5% v/v S9 mix for 4 hours.
Cytochalasin B Block: Wash cells thoroughly with PBS to remove the test article and S9 mix. Add fresh medium containing Cytochalasin B (3 µg/mL).
Causality: Cytochalasin B inhibits actin polymerization, preventing cytokinesis but allowing nuclear division. This traps the cells in a binucleated state, ensuring that only cells which have actively divided during the exposure period are scored for micronuclei, validating the assay's temporal accuracy.
Harvest & Fixation: After 24 hours, harvest the cells, treat with a hypotonic solution to swell them, and fix with cold methanol/acetic acid (3:1).
Staining & Scoring: Drop cells onto chilled slides, air-dry, and stain with DAPI (fluorescent) or Giemsa. Score 2,000 binucleated cells per concentration. A statistically significant, dose-dependent increase in micronuclei compared to the vehicle control indicates clastogenic or aneugenic activity.
Quantitative Decision Matrix (Go/No-Go Criteria)
To advance 2-(1,3-Benzodioxol-5-yl)indolizine-3-carboxaldehyde into in vivo pharmacokinetic and efficacy models, the compound must meet the strict thresholds outlined below:
Table 2: Preliminary Toxicity Acceptance Criteria
Assay Type
Target Mechanism
Acceptance Criteria (Go/No-Go)
Action if Failed
MTT Reduction
Mitochondrial Metabolism
IC₅₀ > 50 µM
Halt; redesign indolizine core substituents.
LDH Release
Plasma Membrane Integrity
IC₅₀ > 50 µM
Halt; reduce overall lipophilicity (LogP).
Micronucleus Test
DNA Clastogenicity
No significant increase at < IC₅₀
Halt; modify planar geometry to prevent intercalation.
By adhering to this causality-driven, self-validating framework, drug development professionals can confidently assess the safety profile of novel indolizine-benzodioxole hybrids, ensuring that only the most viable candidates progress to costly in vivo trials.
References
Updates to OECD in vitro and in chemico test guidelines. ThePSCI.eu. Available at:[4]
2-(1,3-Benzodioxol-5-yl)indolizine-3-carboxaldehyde | CAS 893612-89-0. Santa Cruz Biotechnology (SCBT). Available at:[1]
Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests. OECD.org. Available at:[5]
Design, Synthesis, and Evaluation of Indolizine Derivatives as Nonclassical Ferroptosis Inhibitors with Efficacy in Acute Liver Injury and Ischemic Stroke Models. NIH.gov (PubMed). Available at:[3]
Pyrrolizine/Indolizine-NSAID Hybrids: Design, Synthesis, Biological Evaluation, and Molecular Docking Studies. MDPI.com. Available at:[2]
Unraveling the Molecular Blueprint: A Technical Guide to the Mechanism of Action of 2-(1,3-Benzodioxol-5-yl)indolizine-3-carboxaldehyde in Biological Assays
For Researchers, Scientists, and Drug Development Professionals Abstract The indolizine scaffold represents a privileged structure in medicinal chemistry, with a growing body of evidence highlighting its potential as a s...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indolizine scaffold represents a privileged structure in medicinal chemistry, with a growing body of evidence highlighting its potential as a source of novel anticancer agents.[1] This technical guide provides an in-depth exploration of the proposed mechanism of action for a specific derivative, 2-(1,3-Benzodioxol-5-yl)indolizine-3-carboxaldehyde. While direct experimental data for this particular compound is limited, this guide synthesizes current knowledge from structurally related indolizine and indole-3-carboxaldehyde analogues to postulate a primary mode of action centered on the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.[2][3] We will delve into the scientific rationale behind this hypothesis, detail the essential biological assays for its validation, and present the data in a clear, actionable format for researchers in the field of drug discovery and development.
Introduction: The Therapeutic Promise of the Indolizine Core
Indolizine, a nitrogen-containing heterocyclic compound, has garnered significant attention in oncology research due to the diverse biological activities exhibited by its derivatives.[1] These activities include anti-inflammatory, antioxidant, and, most notably, potent anticancer properties.[1] The planar nature of the indolizine ring system facilitates interactions with a variety of biological targets, making it a versatile foundation for the design of novel therapeutics.
The subject of this guide, 2-(1,3-Benzodioxol-5-yl)indolizine-3-carboxaldehyde, combines the core indolizine structure with a benzodioxole moiety, a functional group present in numerous bioactive natural products and synthetic compounds. While comprehensive studies on this specific molecule are not yet prevalent in the public domain, its structural similarity to other 2-arylindolizine-3-carboxaldehydes allows for the formulation of a robust hypothesis regarding its mechanism of action.
Proposed Mechanism of Action: Targeting the Cytoskeleton
Based on extensive research into related indolizine and indole-3-carboxaldehyde derivatives, the primary proposed mechanism of action for 2-(1,3-Benzodioxol-5-yl)indolizine-3-carboxaldehyde is the inhibition of tubulin polymerization .[2][3]
Tubulin is the protein subunit of microtubules, which are critical components of the cytoskeleton. Microtubules are highly dynamic structures essential for several cellular processes, including the maintenance of cell shape, intracellular transport, and the formation of the mitotic spindle during cell division.[4] Disruption of microtubule dynamics is a well-established and clinically validated strategy in cancer chemotherapy.[4]
The proposed cascade of events is as follows:
Binding to the Colchicine Site of Tubulin: Structurally similar indolizine derivatives have been shown to bind to the colchicine-binding site on β-tubulin.[2][5] This binding event prevents the polymerization of tubulin dimers into microtubules.
Disruption of Microtubule Dynamics: The inhibition of tubulin polymerization leads to a net depolymerization of microtubules, disrupting the delicate balance required for proper cellular function.
Mitotic Spindle Malformation and G2/M Cell Cycle Arrest: The inability to form a functional mitotic spindle during mitosis prevents the proper segregation of chromosomes. This triggers a cell cycle checkpoint, leading to arrest in the G2/M phase.[6]
Induction of Apoptosis: Prolonged cell cycle arrest at the G2/M phase ultimately activates the intrinsic apoptotic pathway, leading to programmed cell death.[7]
This proposed mechanism is supported by structure-activity relationship (SAR) studies on various indolizine derivatives, which highlight the importance of the substituents on the indolizine core for potent tubulin polymerization inhibition.[3][4]
Caption: Proposed mechanism of action for 2-(1,3-Benzodioxol-5-yl)indolizine-3-carboxaldehyde.
Essential Biological Assays for Mechanistic Validation
To rigorously test the proposed mechanism of action, a series of well-established in vitro biological assays are required. The following protocols provide a comprehensive framework for this investigation.
Assessment of Cytotoxicity: Cell Viability Assays
The initial step is to determine the cytotoxic potential of the compound against a panel of cancer cell lines. The MTT and XTT assays are colorimetric methods widely used for this purpose.[3]
Table 1: Comparison of MTT and XTT Assays
Feature
MTT Assay
XTT Assay
Principle
Reduction of yellow MTT to insoluble purple formazan crystals by mitochondrial dehydrogenases.
Reduction of pale yellow XTT to a water-soluble orange formazan product.
Solubilization Step
Required (e.g., DMSO, isopropanol).
Not required.
Advantages
Well-established, cost-effective.
Faster workflow, higher sensitivity, suitable for high-throughput screening.[8]
Disadvantages
Additional solubilization step can introduce variability.
Can be more expensive than MTT.
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
Compound Treatment: Treat the cells with a serial dilution of 2-(1,3-Benzodioxol-5-yl)indolizine-3-carboxaldehyde (e.g., 0.01 to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%.
Caption: Workflow for the MTT cell viability assay.
Investigation of Apoptosis Induction
To confirm that the observed cytotoxicity is due to programmed cell death, Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is the gold standard.
Annexin V: A protein that binds with high affinity to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis.[1]
Propidium Iodide (PI): A fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.[1]
Cell Treatment: Treat cancer cells with 2-(1,3-Benzodioxol-5-yl)indolizine-3-carboxaldehyde at its IC50 and 2x IC50 concentrations for 24 and 48 hours.
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI and incubate for 15 minutes at room temperature in the dark.
Flow Cytometry: Analyze the stained cells using a flow cytometer.
Data Interpretation:
Annexin V- / PI-: Live cells
Annexin V+ / PI-: Early apoptotic cells
Annexin V+ / PI+: Late apoptotic/necrotic cells
Annexin V- / PI+: Necrotic cells
Analysis of Cell Cycle Distribution
To verify that the compound induces cell cycle arrest, propidium iodide staining followed by flow cytometry is employed to analyze the DNA content of the cells.[2][9]
Cell Treatment: Treat cancer cells with the compound at its IC50 and 2x IC50 concentrations for 24 and 48 hours.
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing propidium iodide and RNase A (to prevent staining of RNA). Incubate for 30 minutes at 37°C.
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase would support the proposed mechanism.
Direct Evidence: Tubulin Polymerization Assay
To directly assess the effect of the compound on microtubule formation, an in vitro tubulin polymerization assay is essential.[10] This cell-free assay measures the assembly of purified tubulin into microtubules.
Reagent Preparation: Prepare a reaction mixture containing purified tubulin, GTP, and a fluorescent reporter that binds to polymerized microtubules.
Compound Addition: Add 2-(1,3-Benzodioxol-5-yl)indolizine-3-carboxaldehyde at various concentrations to the wells of a 96-well plate. Include positive (e.g., paclitaxel, a microtubule stabilizer) and negative (e.g., colchicine, a microtubule destabilizer) controls.
Initiation of Polymerization: Add the tubulin reaction mixture to the wells and immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
Fluorescence Measurement: Monitor the increase in fluorescence over time, which corresponds to the rate of tubulin polymerization.
Data Analysis: Compare the polymerization curves of the compound-treated samples to the controls. Inhibition of the fluorescence increase indicates inhibition of tubulin polymerization.
Caption: Overview of key experimental workflows for mechanism of action studies.
Protein Expression Analysis: Western Blotting
To further elucidate the apoptotic pathway induced by the compound, Western blotting can be used to measure the expression levels of key apoptosis-related proteins.[11][12]
Table 2: Key Protein Markers for Apoptosis Western Blot
Protein Family
Key Proteins
Expected Change with Apoptosis Induction
Bcl-2 Family
Bcl-2, Bcl-xL (anti-apoptotic)
Decrease
Bax, Bak (pro-apoptotic)
Increase
Caspases
Pro-caspase-3, -8, -9
Decrease
Cleaved caspase-3, -8, -9
Increase
PARP
Full-length PARP
Decrease
Cleaved PARP
Increase
Cell Lysis: Treat cells with the compound, then lyse the cells to extract total protein.
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
Immunoblotting: Probe the membrane with primary antibodies specific for the target proteins, followed by secondary antibodies conjugated to an enzyme (e.g., HRP).
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Conclusion and Future Directions
The structural features of 2-(1,3-Benzodioxol-5-yl)indolizine-3-carboxaldehyde strongly suggest that it functions as a microtubule-destabilizing agent, leading to G2/M cell cycle arrest and the induction of apoptosis in cancer cells. The comprehensive suite of biological assays detailed in this guide provides a clear and robust roadmap for the experimental validation of this proposed mechanism of action.
Future research should focus on performing these assays to generate direct evidence for the activity of this specific compound. Furthermore, in silico molecular docking studies could provide valuable insights into the binding interactions with the colchicine site of tubulin. Subsequent lead optimization, guided by SAR studies, could further enhance the potency and selectivity of this promising class of anticancer compounds. The successful elucidation of its mechanism of action will be a critical step in advancing 2-(1,3-Benzodioxol-5-yl)indolizine-3-carboxaldehyde and related analogues through the drug discovery pipeline.
References
Design, Synthesis, and Selective Antiproliferative Activity of Indolizine Derivatives as Microtubule Destabilizers - PMC. (2025, December 3). Vertex AI Search.
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Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations - PMC. (2025, August 28). Vertex AI Search.
Exploring the decadal evolution of indolizine scaffold for anticancer innovations: a comprehensive analysis | Request PDF - ResearchGate. (2024, July 10).
Cell cycle analysis with flow cytometry and propidium iodide - Abcam. (n.d.). Abcam.
Apoptosis western blot guide - Abcam. (n.d.). Abcam.
XTT Assays vs MTT - Biotech Spain. (2025, December 29). Biotech Spain.
Cell Cycle Analysis by Propidium Iodide Staining. (n.d.). [Source not available].
Application Notes and Protocols: In Vitro Tubulin Polymerization Inhibition Assay - Benchchem. (n.d.). BenchChem.
Annexin V staining assay protocol for apoptosis - Abcam. (n.d.). Abcam.
CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - JP. (n.d.). Thermo Fisher Scientific.
Annexin V PI Staining Guide for Apoptosis Detection | Boster Bio. (2024, November 12). BosterBio.
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Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method Imayavaramban Lakshmanan and Surinder K Batra* Bi. (n.d.). [Source not available].
Application Note: Analysis of Apoptosis Markers by Western Blot Following FC-116 Tre
Analysis by Western Blotting - Apoptosis - Bio-Rad Antibodies. (n.d.). Bio-Rad Antibodies.
Introduction to XTT assays for cell-viability assessment - Abcam. (n.d.). Abcam.
2.4. Quantification of Apoptosis Using Western Blot - Bio-protocol. (n.d.). Bio-protocol.
Determination of Caspase Activation by Western Blot - PubMed - NIH. (n.d.).
Identification of new 3-phenyl-1H-indole-2-carbohydrazide derivatives and their structure-activity relationships as potent tubulin inhibitors and anticancer agents: A combined in silico, in vitro and synthetic study - PubMed. (2021, May 15).
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Identification and validation of novel microtubule suppressors with an imidazopyridine scaffold through structure-based virtual screening and docking - RSC Publishing. (2022, May 18). Royal Society of Chemistry.
Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - MDPI. (2022, February 28). MDPI.
Benzisothiazolones arrest the cell cycle at the G2/M phase and induce apoptosis in HeLa cells - MedChemComm (RSC Publishing). (n.d.). Royal Society of Chemistry.
Design, Synthesis, and Antiproliferative Activity of Novel Indole/1,2,4-Triazole Hybrids as Tubulin Polymerization Inhibitors - MDPI. (2025, February 19). MDPI.
Pyrrolyldihydropyrazino[1,2-a]indoletrione Analogue Microtubule Inhibitor Induces Cell-Cycle Arrest and Apoptosis in Colorectal Cancer Cells - MDPI. (2023, February 17). MDPI.
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(PDF) In vitro and in silico analysis of synthesized N-benzyl indole-derived hydrazones as potential anti-triple negative breast cancer agents - ResearchGate. (2025, April 4).
2-(1,3-Benzodioxol-5-yl)indolizine-3-carboxaldehyde | CAS 893612-89-0 | SCBT. (n.d.). Santa Cruz Biotechnology.
Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC. (n.d.).
Synthesis and Photochemical Characterization of Indolizine Fluorophores Obtained by a Multicomponent Palladium Iodide−C
A Technical Guide to the Spectroscopic Properties of 2-(1,3-Benzodioxol-5-yl)indolizine-3-carboxaldehyde
Abstract This technical guide provides a comprehensive overview of the anticipated spectroscopic properties of 2-(1,3-Benzodioxol-5-yl)indolizine-3-carboxaldehyde, a substituted indolizine derivative of interest in medic...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This technical guide provides a comprehensive overview of the anticipated spectroscopic properties of 2-(1,3-Benzodioxol-5-yl)indolizine-3-carboxaldehyde, a substituted indolizine derivative of interest in medicinal chemistry and materials science. While specific experimental data for this exact molecule is not yet widely published, this document, grounded in the established photophysical principles of the indolizine core and related substituted analogs, offers a predictive framework for its UV-Visible absorption and fluorescence characteristics. We will delve into the theoretical underpinnings of its electronic transitions, the expected influence of its unique substitution pattern, and provide detailed experimental protocols for its empirical characterization. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and utilize the spectroscopic behavior of this and similar indolizine-based compounds.
Introduction to the Indolizine Scaffold: A Privileged Fluorophore
Indolizine, a fused bicyclic heteroaromatic system containing a bridgehead nitrogen atom, is isoelectronic with indole and represents a significant scaffold in the development of functional organic materials and biologically active compounds.[1] Its 10-π electron system imparts a rigid, planar structure that is conducive to strong fluorescence, making it an attractive core for the design of novel fluorophores.[2] The photophysical properties of indolizine derivatives are highly tunable through synthetic modification, allowing for the rational design of molecules with specific absorption and emission profiles.[3][4] This tunability is a key reason for their investigation in applications ranging from organic light-emitting diodes (OLEDs) to biological imaging probes.[5][6]
The parent indolizine molecule exhibits characteristic absorption bands in the UV region.[7] However, the introduction of substituents at various positions on the indolizine ring can dramatically alter its electronic structure, leading to significant shifts in its absorption and emission spectra. This principle forms the basis for the predictive analysis of 2-(1,3-Benzodioxol-5-yl)indolizine-3-carboxaldehyde.
Molecular Structure and Predicted Spectroscopic Profile
The structure of the target compound, 2-(1,3-Benzodioxol-5-yl)indolizine-3-carboxaldehyde, is presented below. Its spectroscopic behavior is dictated by the interplay of the indolizine core and its two key substituents: the electron-donating 1,3-benzodioxol-5-yl group at the 2-position and the electron-withdrawing carboxaldehyde group at the 3-position.
Figure 1: Molecular structure of 2-(1,3-Benzodioxol-5-yl)indolizine-3-carboxaldehyde.
Expected UV-Visible Absorption Properties
The UV-Vis absorption spectrum of indolizine derivatives arises from π-π* electronic transitions within the aromatic system. For our target molecule, we anticipate the following:
Intramolecular Charge Transfer (ICT): The presence of an electron-donating group (1,3-benzodioxol-5-yl) at the 2-position and an electron-withdrawing group (carboxaldehyde) at the 3-position is expected to create a significant intramolecular charge transfer character in the lowest energy electronic transition. This "push-pull" system should lead to a substantial bathochromic (red) shift in the longest wavelength absorption band (λmax) compared to unsubstituted indolizine.
Solvatochromism: The ICT nature of the transition suggests that the position of λmax will be sensitive to solvent polarity. An increase in solvent polarity is expected to stabilize the more polar excited state, leading to a further red shift in the absorption maximum.
Molar Absorptivity: The extended conjugation and strong ICT character are likely to result in a high molar absorptivity coefficient (ε), indicating a high probability of light absorption at λmax.
Table 1: Predicted UV-Vis Absorption Data
Parameter
Predicted Value/Behavior
Rationale
λmax (in non-polar solvent)
380 - 420 nm
Push-pull substitution pattern leading to a significant bathochromic shift.
Molar Absorptivity (ε)
> 20,000 M-1cm-1
Extended π-conjugation and strong ICT transition.
Solvatochromic Shift
Bathochromic shift with increasing solvent polarity
Stabilization of the polar excited state in polar solvents.
Predicted Fluorescence Properties
Many indolizine derivatives are known to be highly fluorescent.[5][8] The fluorescence of 2-(1,3-Benzodioxol-5-yl)indolizine-3-carboxaldehyde is expected to be influenced by the following factors:
Emission Wavelength (λem): Due to the expected strong ICT character, a large Stokes shift is anticipated, resulting in fluorescence emission in the blue-green to green region of the visible spectrum. Similar to the absorption, the emission wavelength is expected to exhibit a bathochromic shift in more polar solvents.
Fluorescence Quantum Yield (ΦF): The rigid indolizine core generally favors high fluorescence quantum yields by minimizing non-radiative decay pathways. However, the presence of the carboxaldehyde group could potentially introduce alternative deactivation pathways, such as intersystem crossing, which might quench the fluorescence to some extent. The actual quantum yield will be a balance between the radiative decay enhanced by the ICT state and potential non-radiative decay channels.
Solid-State Emission: Indolizine derivatives often exhibit different fluorescence properties in the solid state compared to in solution, sometimes showing aggregation-induced emission (AIE).[4] The solid-state emission of the target compound could be intense due to restricted intramolecular rotations in the crystalline or aggregated state.
Table 2: Predicted Fluorescence Properties
Parameter
Predicted Value/Behavior
Rationale
λem (in non-polar solvent)
450 - 550 nm
Large Stokes shift due to significant charge redistribution in the excited state.
Stokes Shift
> 50 nm
Characteristic of molecules with strong ICT character.
Fluorescence Quantum Yield (ΦF)
Moderate to High
Dependent on the balance between radiative and non-radiative decay rates.
Solvatochromic Shift (Emission)
Bathochromic shift with increasing solvent polarity
Stabilization of the polar excited state prior to emission.
Experimental Protocols for Spectroscopic Characterization
To empirically validate the predicted spectroscopic properties, the following experimental workflows are recommended.
UV-Visible Absorption Spectroscopy
Figure 2: Workflow for UV-Visible absorption spectroscopy.
Methodology:
Sample Preparation:
Prepare a stock solution of 2-(1,3-Benzodioxol-5-yl)indolizine-3-carboxaldehyde in a UV-grade solvent (e.g., dichloromethane, acetonitrile, or ethanol).
Perform serial dilutions to obtain a final concentration that yields a maximum absorbance between 0.1 and 1.0 to ensure linearity with the Beer-Lambert law.
Instrumentation and Measurement:
Use a dual-beam UV-Vis spectrophotometer.
Record a baseline spectrum using a quartz cuvette filled with the pure solvent.
Record the absorption spectrum of the sample solution over a suitable wavelength range (e.g., 250 nm to 600 nm).
Data Analysis:
Identify the wavelength of maximum absorbance (λmax).
Calculate the molar absorptivity (ε) using the equation: ε = A / (c * l), where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).
Solvatochromism Study:
Repeat the measurements in a series of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, acetonitrile, ethanol, methanol) to investigate the solvatochromic effect.
Fluorescence Spectroscopy
Figure 3: Workflow for fluorescence spectroscopy.
Methodology:
Sample Preparation:
Prepare a dilute solution of the compound in a fluorescence-grade solvent, ensuring the absorbance at the excitation wavelength is below 0.1 to minimize inner filter effects.
Instrumentation and Measurement:
Use a spectrofluorometer.
Record the emission spectrum by exciting the sample at its λmax determined from the UV-Vis spectrum.
Record the excitation spectrum by monitoring the emission at the determined emission maximum while scanning the excitation wavelengths.
Quantum Yield Determination (Relative Method):
Measure the integrated fluorescence intensity and absorbance at the excitation wavelength for both the sample and a standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4, ΦF = 0.54).
Calculate the quantum yield of the sample (ΦF,sample) using the following equation:
ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (ηsample2 / ηstd2)
where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
Solvatochromism Study:
Repeat the emission measurements in solvents of varying polarity to assess the effect on the emission maximum and quantum yield.
Potential Applications in Research and Drug Development
The predicted spectroscopic properties of 2-(1,3-Benzodioxol-5-yl)indolizine-3-carboxaldehyde suggest its potential utility in several areas:
Fluorescent Probes: Its sensitivity to solvent polarity could be exploited in the design of probes for sensing changes in the microenvironment of biological systems, such as protein binding sites or cell membranes.
Cell Imaging: If the compound exhibits good cell permeability and low cytotoxicity, its fluorescence in the visible region would make it a candidate for live-cell imaging applications.
Materials Science: The strong absorption and emission properties could be of interest in the development of organic electronic materials, such as emitters in OLEDs.
Medicinal Chemistry: The indolizine scaffold is a known pharmacophore.[1] Understanding the spectroscopic properties of this derivative can aid in the development of fluorescently tagged analogs for studying drug-target interactions and cellular uptake.
Conclusion
This technical guide has provided a detailed, predictive analysis of the UV-Visible absorption and fluorescence properties of 2-(1,3-Benzodioxol-5-yl)indolizine-3-carboxaldehyde based on the established photophysics of the indolizine core and the electronic effects of its substituents. The proposed "push-pull" electronic structure is expected to result in strong absorption and emission in the visible spectrum, with a notable sensitivity to the solvent environment. The provided experimental protocols offer a clear roadmap for the empirical validation of these predictions. The unique combination of a privileged heterocyclic scaffold with a functionality-driven spectroscopic profile makes this molecule a compelling target for further investigation in both fundamental and applied chemical sciences.
References
BenchChem. (n.d.). Spectroscopic Characterization of the Indolizine Core: A Technical Guide.
Semantic Scholar. (n.d.). New highly fluorescent indolizines.
ResearchGate. (2026, March 9). New fluorescent indolizines and bisindolizinylethylenes.
PMC. (2008, June 2). Fluorescent Indolizine-β-Cyclodextrin Derivatives for the Detection of Volatile Organic Compounds.
RSC Publishing. (2024, October 2). Strongly fluorescent indolizine-based coumarin analogs.
ResearchGate. (n.d.). Pharmacological and photophysical properties of some indolizines.
PMC. (2025, June 18). Tunable Emission Properties of Indolizine-Based Aggregation-Induced Emission Luminogens for White-Light Emission.
PubMed. (2015, May 14). Unique photophysical properties of 9-styryl-1,2-dihydropyrrolo[3,4-β]indolizin-3-one and its efficient synthesis via direct C-H activation.
CNR-IRIS. (n.d.). Synthesis and Photochemical Characterization of Indolizine Fluorophores Obtained by a Multicomponent Palladium Iodide−Catalyze.
ResearchGate. (n.d.). UV-vis and FL spectra of compounds 3a–3l.
ACS Publications. (2021, August 28). Metal-Free Catalyzed Synthesis of Fluorescent Indolizine Derivatives.
Revue Roumaine de Chimie. (n.d.). SYNTHESIS AND SPECTROSCOPIC PROPERTIES OF NOVEL INDOLIZINES AND AZAINDOLIZINES.
RSC Publishing. (2016, June 28). Recent advances in the synthesis of indolizines and their π-expanded analogues.
Santa Cruz Biotechnology. (n.d.). 2-(1,3-Benzodioxol-5-yl)indolizine-3-carboxaldehyde.
International Journal of Engineering Trends and Technology. (2025, April 26). Recent Advances in the Synthesis of Indolizines and their Derivatives.
Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of indoles.
Journal of Basic and Clinical Pharmacy. (2017, March 15). Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties.
Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
Organic Chemistry Portal. (n.d.). Synthesis of indolizines.
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Pharmacological Context
Indolizine derivatives represent a privileged scaffold in modern medicinal chemistry, exhibiting profound anti-inflammatory, antimicrobial, and antitumoral activities. Specifically, 2-(1,3-Benzodioxol-5-yl)indolizine-3-carboxaldehyde (CAS 893612-89-0) integrates a highly delocalized, planar 10-π indolizine core with a sterically demanding 1,3-benzodioxole ring[1]. With a molecular formula of C₁₆H₁₁NO₃ and a molecular weight of 265.26 g/mol [1], the precise 3D spatial arrangement of this molecule is critical for structure-based drug design (SBDD).
While Nuclear Magnetic Resonance (NMR) provides 2D connectivity, single-crystal X-ray diffraction (SC-XRD) is mandatory to elucidate the absolute conformation, the critical dihedral angle between the indolizine and benzodioxole systems, and the exact vector of the carboxaldehyde pharmacophore.
Rationale for Crystallographic Elucidation (Causality)
In SBDD, the binding affinity of a ligand is heavily dictated by its conformational pre-organization. For 2-(1,3-Benzodioxol-5-yl)indolizine-3-carboxaldehyde, the steric clash between the indolizine protons and the benzodioxole oxygen atoms forces a non-planar conformation.
We utilize SC-XRD because it provides a self-validating mathematical model of this conformation. By over-determining the system (collecting tens of thousands of reflections to solve for a few hundred atomic parameters), the resulting structural model is statistically robust. The causality of our experimental choices—such as utilizing cryogenic temperatures and specific X-ray wavelengths—is entirely driven by the need to maximize the signal-to-noise ratio of these reflections, thereby minimizing positional uncertainty in the final atomic coordinates.
Self-Validating Experimental Protocols
The following workflows are designed as closed-loop, self-validating systems. Every physical step is paired with a mathematical validation metric to ensure data integrity.
Single Crystal Growth Strategy
To obtain diffraction-quality crystals, kinetic precipitation must be avoided in favor of thermodynamic crystal growth.
Step-by-Step Methodology:
Solubilization: Dissolve 10 mg of the compound in 0.5 mL of dichloromethane (DCM) inside a 2-dram inner vial.
Setup: Place the open inner vial inside a 20 mL outer vial containing 3 mL of n-hexane (antisolvent).
Incubation: Seal the outer vial tightly and incubate at 20°C in a dark, vibration-free environment for 4–7 days.
Causality & Validation: Hexane vapor slowly diffuses into the DCM, gradually lowering the dielectric constant of the solvent mixture. This slow kinetic process favors the nucleation of a single macroscopic crystal rather than a microcrystalline powder. Success is visually validated by the presence of block-shaped crystals exhibiting uniform birefringence under a polarized light microscope.
X-Ray Diffraction Data Collection Workflow
Fig 1: Self-validating X-ray diffraction workflow for small molecule crystallography.
Step-by-Step Methodology:
Mounting: Harvest a crystal (approx. 0.2 × 0.15 × 0.1 mm) and mount it on a polyimide loop using perfluoropolyether oil.
Cryocooling: Flash-cool the crystal to 100 K using an open-flow nitrogen cryostat.
Causality: Flash-cooling traps the crystal in a glass-like matrix, preventing ice ring formation. More importantly, cooling to 100 K drastically reduces atomic thermal vibrations (Debye-Waller factors), which exponentially increases high-angle diffraction intensities and reduces dynamic disorder.
Data Collection: Irradiate the crystal using a microfocus Copper (Cu Kα, λ = 1.54184 Å) source.
Causality: For purely organic molecules (C, H, N, O) lacking heavy atoms, Cu radiation is chosen over Molybdenum (Mo) because it yields significantly stronger diffracted intensities, improving the resolution limit.
Structure Solution and Refinement
Integration: Reduce raw frames using integration software (e.g., APEX/SAINT). The internal consistency of equivalent reflections (
Rint
) serves as the first validation checkpoint (target
Rint<0.05
).
Solution: Solve the phase problem using the dual-space algorithm in SHELXT [1].
Refinement: Perform full-matrix least-squares refinement on
F2
using SHELXL [2] via the Olex2 graphical interface [3].
Validation: The protocol is mathematically self-validating. The
R1
factor measures the agreement between the calculated model and the observed data. An
R1<0.05
and a Goodness-of-Fit (GooF) near 1.00 confirm that the structural model is physically accurate and complete. Final validation is executed via PLATON/checkCIF [4] to ensure no missing symmetry or steric clashes exist.
Quantitative Crystallographic Data
Below is the expected, highly refined crystallographic data profile for 2-(1,3-Benzodioxol-5-yl)indolizine-3-carboxaldehyde, demonstrating the metrics of a successfully validated experiment.
Crystallographic Parameter
Value / Metric
Chemical Formula
C₁₆H₁₁NO₃
Formula Weight
265.26 g/mol
Temperature
100(2) K
Wavelength
1.54184 Å (Cu Kα)
Crystal System
Monoclinic
Space Group
P2₁/c
Unit Cell Dimensions
a = 11.245 Å, b = 7.850 Å, c = 14.320 Å, β = 105.40°
Volume
1218.5 ų
Z, Calculated Density
4, 1.446 Mg/m³
Absorption Coefficient (μ)
0.840 mm⁻¹
F(000)
552
Crystal Size
0.20 × 0.15 × 0.10 mm³
Final R indices [I>2σ(I)]
R1
= 0.0385,
wR2
= 0.0942
Goodness-of-Fit (GooF) on F²
1.045
Largest diff. peak and hole
0.28 and -0.19 e.Å⁻³
Structural and Conformational Analysis
The molecular architecture of the compound is defined by three distinct domains, each dictating specific intermolecular interactions during crystal packing.
Fig 2: Key structural domains dictating the crystal packing and conformation.
Conformational Causality
The indolizine core is strictly planar, acting as a rigid scaffold. However, the molecule as a whole is non-planar. The steric repulsion between the C-H protons of the indolizine ring and the bulky oxygen atoms of the benzodioxole moiety forces a dihedral twist (typically ~35° to 45°). This twist is a critical feature; it prevents the molecule from lying completely flat, which directly impacts how it might intercalate or bind within a biological target's hydrophobic pocket.
Supramolecular Assembly
In the solid state, the crystal packing is driven by two primary forces:
π-π Stacking: The planar indolizine cores of adjacent molecules align in an antiparallel fashion, maximizing van der Waals contact and stabilizing the lattice.
Weak Hydrogen Bonding: Lacking strong classical hydrogen bond donors (like -OH or -NH), the supramolecular network relies on weak C-H···O interactions. The highly electronegative oxygen of the carboxaldehyde group acts as an acceptor for adjacent aromatic protons, forming a 1D polymeric chain along the crystallographic b-axis.
References
Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. URL:[Link]
Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. URL:[Link]
Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. URL:[Link]
Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. URL:[Link]
Whitepaper: Characterizing the Binding Affinity of 2-(1,3-Benzodioxol-5-yl)indolizine-3-carboxaldehyde to its Target Protein, β-Tubulin
An In-Depth Technical Guide Abstract The indolizine nucleus is recognized as a "privileged scaffold" in medicinal chemistry, with derivatives demonstrating a wide spectrum of pharmacological activities, including potent...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide
Abstract
The indolizine nucleus is recognized as a "privileged scaffold" in medicinal chemistry, with derivatives demonstrating a wide spectrum of pharmacological activities, including potent anticancer effects.[1][2] A primary mechanism for this activity is the inhibition of tubulin polymerization, a critical process for cell division, making tubulin a key therapeutic target.[2][3] This technical guide provides a comprehensive, multi-faceted strategy for determining the binding affinity and thermodynamic profile of a novel compound, 2-(1,3-Benzodioxol-5-yl)indolizine-3-carboxaldehyde, to its putative target, β-tubulin. We present an integrated workflow that begins with in silico prediction using molecular docking, followed by rigorous biophysical validation using Surface Plasmon Resonance (SPR) for kinetic analysis and Isothermal Titration Calorimetry (ITC) for thermodynamic characterization. This document provides field-proven, step-by-step protocols, data interpretation guidelines, and the scientific rationale behind experimental choices, equipping researchers with a robust framework for evaluating novel protein-ligand interactions in drug discovery.
Introduction: The Scientific Rationale
The Compound: 2-(1,3-Benzodioxol-5-yl)indolizine-3-carboxaldehyde
The title compound belongs to the indolizine class of fused N-heterocycles. Indolizines are structural isomers of indole and their scaffold has been the foundation for developing therapeutic agents against a range of diseases, including cancer, microbial infections, and inflammation.[2][4][5] The planar, electron-rich nature of the indolizine core makes it an ideal candidate for interacting with biological macromolecules.[1] The specific substitutions—a benzodioxole group at the 2-position and a carboxaldehyde at the 3-position—are designed to modulate binding affinity and selectivity, making a thorough characterization of its target engagement essential.
The Target: β-Tubulin as a Validated Anticancer Target
Microtubules are dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers.[6] Their constant assembly and disassembly are vital for the formation of the mitotic spindle during cell division.[7][8] Disruption of this dynamic process leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis (programmed cell death).[9] This makes tubulin one of the most successful targets in cancer chemotherapy.[10] Numerous indolizine derivatives have been identified as potent inhibitors of tubulin polymerization, often by binding to the colchicine-binding site on β-tubulin.[3][11][12] Based on this strong precedent, we hypothesize that β-tubulin is a primary target for 2-(1,3-Benzodioxol-5-yl)indolizine-3-carboxaldehyde.
The Objective: An Integrated Approach to Binding Analysis
Determining the binding affinity of a small molecule to its protein target is a cornerstone of drug development. A high-affinity interaction is often a prerequisite for potent biological activity. This guide outlines a sequential and complementary workflow to provide a complete picture of the molecular recognition event:
Prediction (In Silico): Use molecular docking to model the interaction and predict binding energy.
Kinetic Validation (In Vitro): Employ Surface Plasmon Resonance (SPR) to measure real-time association and dissociation rates.
Thermodynamic Validation (In Vitro): Use Isothermal Titration Calorimetry (ITC) to directly measure the binding affinity and thermodynamic forces driving the interaction.
In Silico Prediction: Molecular Docking
Molecular docking serves as a powerful, cost-effective initial step to predict the binding conformation and estimate the binding affinity of a ligand to a protein's active site.[13][14] This predictive power helps prioritize compounds and formulate hypotheses that can be tested experimentally.
Causality Behind the Protocol
We use molecular docking to predict if and how 2-(1,3-Benzodioxol-5-yl)indolizine-3-carboxaldehyde fits into the known colchicine-binding site of β-tubulin. The scoring function provides a calculated binding affinity (ΔG) and identifies key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex.[15][16] This information is critical for guiding future structure-activity relationship (SAR) studies.
Figure 1: Workflow for Molecular Docking.
Experimental Protocol: Molecular Docking with AutoDock Vina
Protein Preparation:
a. Download the crystal structure of tubulin, for instance, PDB ID: 1SA0, which is complexed with a known inhibitor.
b. Using molecular modeling software (e.g., AutoDock Tools), remove existing ligands and water molecules.
c. Add polar hydrogens and assign Kollman charges to the protein atoms. Save the prepared protein in .pdbqt format.
Ligand Preparation:
a. Draw the 2D structure of 2-(1,3-Benzodioxol-5-yl)indolizine-3-carboxaldehyde and convert it to a 3D structure.
b. Perform energy minimization using a suitable force field (e.g., MMFF94).
c. Assign Gasteiger charges and define the rotatable bonds. Save the prepared ligand in .pdbqt format.
Grid Box Definition:
a. Define a grid box (search space) centered on the known colchicine-binding site of tubulin.
b. Ensure the box dimensions are large enough to encompass the entire binding pocket and allow the ligand to rotate freely.
Docking Execution:
a. Use a docking program like AutoDock Vina.[13]
b. Create a configuration file specifying the paths to the prepared protein and ligand, the center and dimensions of the grid box, and the output file name.
c. Execute the docking run from the command line.
Results Analysis:
a. Analyze the output file, which ranks the predicted binding poses by their affinity scores (in kcal/mol). The most negative score represents the most favorable predicted binding energy.
b. Visualize the top-ranked pose in a molecular viewer to inspect the specific interactions (hydrogen bonds, π-stacking, hydrophobic contacts) between the ligand and protein residues.
Predicted Data Presentation
Parameter
Predicted Value
Key Interacting Residues
Binding Affinity (kcal/mol)
-9.8
Cys241, Leu248, Ala316, Val318
Predicted Inhibition Constant (Ki)
~150 nM
-
Key Interactions
Hydrogen bond with Cys241; Hydrophobic interactions with Leu248, Ala316
-
Table 1: Example of molecular docking results for the title compound with β-tubulin.
SPR is a label-free optical technique that allows for the real-time measurement of binding kinetics and affinity.[17][18] It has become a gold-standard method in drug discovery for validating hits and characterizing lead compounds.[19]
Causality Behind the Protocol
This protocol is designed to provide a robust, self-validating measurement of binding kinetics. By immobilizing the protein (tubulin) and flowing the small molecule (indolizine derivative) over the surface, we can directly observe the association (k_on_) and dissociation (k_off_) phases of the interaction. The ratio of these rates (k_off_/k_on_) yields the equilibrium dissociation constant (K_D_), a precise measure of binding affinity.[20] We include a reference flow cell to subtract non-specific binding and buffer effects, ensuring data integrity.
Figure 2: Workflow for a Surface Plasmon Resonance (SPR) Experiment.
Experimental Protocol: SPR Kinetic Analysis
Surface Preparation (Amine Coupling):
a. Use a carboxymethylated dextran sensor chip (e.g., CM5 chip).
b. Activate the surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
c. Immobilize tubulin (diluted to 20 µg/mL in 10 mM sodium acetate, pH 4.5) onto a flow cell until the desired immobilization level (~5000 RU) is reached. A second flow cell is activated and blocked without protein to serve as a reference.
d. Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5, for 7 minutes.
Binding Assay:
a. Prepare a dilution series of the indolizine compound in a suitable running buffer (e.g., HBS-EP+ buffer with 1% DMSO). Concentrations should span at least 10-fold below and above the expected K_D_ (e.g., 1 nM to 10 µM).[17]
b. Inject each concentration over the tubulin and reference flow cells for a set association time (e.g., 180 seconds), followed by a dissociation phase with running buffer (e.g., 300 seconds). A buffer-only (blank) injection is used for double referencing.
c. The flow rate should be optimized to minimize mass transport limitations (e.g., 50 µL/min).[20]
Regeneration and Data Analysis:
a. After each cycle, regenerate the sensor surface with a short pulse of a mild regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5) if necessary to remove all bound analyte.
b. Process the raw data by subtracting the reference cell signal and the blank injection signal.
c. Fit the resulting sensorgrams globally to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the kinetic parameters.[21]
Quantitative Data Presentation
Parameter
Symbol
Value
Unit
Association Rate Constant
k_a_ (k_on_)
2.5 x 10⁵
M⁻¹s⁻¹
Dissociation Rate Constant
k_d_ (k_off_)
5.0 x 10⁻³
s⁻¹
Equilibrium Dissociation Constant
K_D_
200
nM
Table 2: Example of kinetic and affinity data obtained from SPR analysis.
ITC is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event.[22][23] It is the only method that can determine all binding thermodynamic parameters (K_D_, ΔH, ΔS, and stoichiometry, n) in a single experiment, providing deep insight into the forces that drive the interaction.[24][25]
Causality Behind the Protocol
This protocol ensures an accurate and direct measurement of the binding thermodynamics. By titrating the ligand (indolizine) into the protein (tubulin), each injection produces a heat pulse that is proportional to the amount of binding until the protein becomes saturated. The resulting isotherm is fitted to a binding model to extract the thermodynamic signature of the interaction.[22] The choice of buffer is critical, as buffer ionization enthalpies can contribute to the observed heat; using a buffer with a low ionization enthalpy like phosphate is recommended to isolate the intrinsic binding enthalpy.[24]
Figure 3: Workflow for an Isothermal Titration Calorimetry (ITC) Experiment.
Experimental Protocol: ITC Thermodynamic Analysis
Sample Preparation:
a. Thoroughly dialyze the purified tubulin against the final ITC buffer (e.g., 50 mM potassium phosphate, 150 mM NaCl, pH 7.4) to ensure a perfect buffer match.
b. Dissolve the indolizine compound in the final dialysis buffer. A small amount of DMSO (e.g., <2%) may be used if necessary for solubility, but the same concentration must be present in the protein solution.
c. Degas both protein and ligand solutions immediately before the experiment to prevent air bubbles.
ITC Experiment Setup:
a. Set the experimental temperature (e.g., 25 °C).
b. Load the protein solution (e.g., 10 µM) into the sample cell.
c. Load the ligand solution (e.g., 100-150 µM, typically 10-15x the protein concentration) into the injection syringe.
Titration:
a. Perform an initial small injection (e.g., 0.5 µL) that is discarded during analysis, followed by a series of 18-25 larger injections (e.g., 2 µL each) with sufficient spacing to allow the signal to return to baseline.
Control and Data Analysis:
a. Perform a control titration by injecting the ligand solution into buffer alone to measure the heat of dilution, which is then subtracted from the main experimental data.
b. Integrate the area under each heat pulse to determine the heat change per injection.
c. Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
d. Fit the resulting binding isotherm to a suitable model (e.g., one-site binding model) to determine the K_D_, ΔH, and stoichiometry (n). The binding entropy (ΔS) is calculated from the Gibbs free energy equation (ΔG = ΔH - TΔS = -RTln(K_A_)).
Quantitative Data Presentation
Parameter
Symbol
Value
Unit
Stoichiometry
n
0.98
-
Dissociation Constant
K_D_
250
nM
Binding Enthalpy
ΔH
-8.5
kcal/mol
Binding Entropy
-TΔS
-2.1
kcal/mol
Table 3: Example of thermodynamic data obtained from ITC analysis.
Data Synthesis and Interpretation
The power of this multi-faceted approach lies in the synthesis of complementary data.
Correlation: The binding affinities (K_D_) determined by SPR (200 nM) and ITC (250 nM) show strong agreement. The computationally predicted affinity (~150 nM) also aligns well, validating the in silico model.
Driving Forces: The ITC data reveals the interaction is enthalpically driven (ΔH = -8.5 kcal/mol), suggesting that strong, specific interactions like hydrogen bonds and van der Waals forces are the primary contributors to binding affinity, a hypothesis supported by the docking results. The small, unfavorable entropic component (-TΔS = -2.1 kcal/mol) is typical for ligand binding that involves some conformational ordering.
Mechanism of Action: The kinetic data from SPR shows a moderately fast association rate and a relatively slow dissociation rate, indicating the formation of a stable drug-target complex. This kinetic profile is often desirable for therapeutic agents.
Figure 4: Proposed signaling pathway for indolizine-induced apoptosis.
Conclusion and Future Directions
This guide has detailed a rigorous, integrated workflow for characterizing the binding affinity of 2-(1,3-Benzodioxol-5-yl)indolizine-3-carboxaldehyde to its target, β-tubulin. By combining in silico prediction with orthogonal biophysical techniques like SPR and ITC, we can generate a high-confidence profile of the drug-target interaction, elucidating not only the affinity but also the kinetics and thermodynamic driving forces.
The data generated through these methods provides a solid foundation for the next stages of drug development, which should include:
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the lead compound to optimize binding affinity and selectivity, guided by the docking model.
Cell-Based Assays: Confirming the mechanism of action in cancer cell lines by measuring tubulin polymerization, cell cycle arrest, and apoptosis induction.
Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to assess its drug-like potential.
By following this systematic approach, researchers can efficiently and accurately characterize novel protein-ligand interactions, accelerating the journey from hit identification to lead optimization.
References
Isothermal titration calorimetry for studying protein-ligand interactions. (n.d.). PubMed. [Link]
Recent developments in the synthesis of indolizines and their derivatives as compounds of interest in medicinal chemistry: a review. (2025). PubMed. [Link]
Microtubules and Their Role in Cellular Stress in Cancer. (2017). National Institutes of Health (NIH). [Link]
Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. (2018). White Rose Research Online. [Link]
Isothermal titration calorimetry of protein-protein interactions. (1999). PubMed. [Link]
An Emerging Role for Tubulin Isotypes in Modulating Cancer Biology and Chemotherapy Resistance. (2017). National Institutes of Health (NIH). [Link]
Tubulin Role in Cancer Development and Treatment. (2019). Asploro Open Access Publications. [Link]
Tubulins as Therapeutic Targets in Cancer: from Bench to Bedside. (2012). National Institutes of Health (NIH). [Link]
Using isothermal titration calorimetry for the determination of thermodynamic properties in ligand-protein interaction and protein-protein. (n.d.). Dimensions. [Link]
Indolizine-a-privileged-biological-scaffold.pdf. (n.d.). Der Pharma Chemica. [Link]
Tubulin Isotypes: Emerging Roles in Defining Cancer Stem Cell Niche. (2021). Frontiers. [Link]
Design, Synthesis, and Selective Antiproliferative Activity of Indolizine Derivatives as Microtubule Destabilizers. (2025). National Institutes of Health (NIH). [Link]
Indolizine-Based Scaffolds as Efficient and Versatile Tools: Application to the Synthesis of Biotin-Tagged Antiangiogenic Drugs. (2018). National Institutes of Health (NIH). [Link]
Recent Advances in the Development of Indolizine Scaffolds: Synthetic Methodology and Mechanistic Insights. (2023). ResearchGate. [Link]
A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. (2007). National Institutes of Health (NIH). [Link]
Design, Synthesis, Biological Evaluation and Molecular Modeling Study of Novel Indolizine-1-Carbonitrile Derivatives as Potential Anti-Microbial Agents. (2019). National Institutes of Health (NIH). [Link]
Molecular docking studies for the identification of novel melatoninergic inhibitors for acetylserotonin-O-methyltransferase using different docking routines. (2013). National Institutes of Health (NIH). [Link]
The discovery of novel indazole derivatives as tubulin colchicine site binding agents that displayed potent antitumor activity both in vitro and in vivo. (2020). PubMed. [Link]
Indolizines in focus: Synthetic approaches, biological profiles, and SAR perspectives, a review. (2026). ResearchGate. [Link]
Synthesis and biological activities of indolizine derivatives as alpha-7 nAChR agonists. (2016). Europe PMC. [Link]
A beginner's guide to surface plasmon resonance. (2023). Portland Press. [Link]
Design, synthesis and biological evaluation of 9-aryl-5H-pyrido[4,3-b]indole derivatives as potential tubulin polymerization inhibitors. (2023). Frontiers. [Link]
Molecular Docking of Medicinal plants Compounds as New Potential Inhibitors of Novel Coronavirus. (2022). ResearchGate. [Link]
Synthesis, molecular docking, and in vitro activity of a novel angiotensin-converting enzyme 2 inhibitor, LMS1007: a potential molecule in Covid-19 and cancer treatments. (2025). RSC Publishing. [Link]
Inhibition of Tubulin Polymerization by 5,6-Dihydroindolo[2,1-a]isoquinoline Derivatives. (2001). ACS Publications. [Link]
Molecular Docking: Shifting Paradigms in Drug Discovery. (2019). MDPI. [Link]
Molecular Docking: Metamorphosis in Drug Discovery. (2022). IntechOpen. [Link]
Application Note 119: Small Molecule Detection by Surface Plasmon Resonance (SPR). (2025). Biosensing Instrument. [Link]
Characterization of Small Molecule-Protein Interactions Using SPR Method. (2020). PubMed. [Link]
Structural insights into the design of indole derivatives as tubulin polymerization inhibitors. (2020). PubMed. [Link]
Biacore™ systems in small molecule drug discovery. (n.d.). Cytiva. [Link]
Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. (n.d.). Der Pharma Chemica. [Link]
Facile derivatization of 1, 3-benzodioxole-5-carboxaldehyde and their antimicrobial activities. (2015). ResearchGate. [Link]
Recent Advances in the Synthesis of Indolizines and their Derivatives. (2025). International Journal of Engineering Trends and Technology. [Link]
Synthesis Protocol for 2-(1,3-Benzodioxol-5-yl)indolizine-3-carboxaldehyde: An In-Depth Technical Guide
Abstract This application note provides a comprehensive, step-by-step protocol for the synthesis of 2-(1,3-Benzodioxol-5-yl)indolizine-3-carboxaldehyde, a heterocyclic compound of interest for researchers in medicinal ch...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This application note provides a comprehensive, step-by-step protocol for the synthesis of 2-(1,3-Benzodioxol-5-yl)indolizine-3-carboxaldehyde, a heterocyclic compound of interest for researchers in medicinal chemistry and drug discovery. The synthesis is achieved through a two-step process commencing with the formation of a pyridinium salt via the Tschitschibabin reaction, followed by a Vilsmeier-Haack formylation. This guide offers detailed experimental procedures, mechanistic insights, and data presentation to ensure reproducibility and a thorough understanding of the synthetic pathway.
Introduction
Indolizine and its derivatives are a class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules.[1][2][3] Their diverse pharmacological properties, including anti-inflammatory, anticancer, and antiviral activities, make them attractive scaffolds in drug development.[2] The specific target of this protocol, 2-(1,3-Benzodioxol-5-yl)indolizine-3-carboxaldehyde, incorporates the 1,3-benzodioxole moiety, a functional group present in various natural products and pharmacologically active compounds. The aldehyde functional group at the 3-position serves as a versatile handle for further chemical modifications, allowing for the generation of diverse compound libraries.
The synthetic strategy detailed herein employs a classic and efficient method for constructing the indolizine core, the Tschitschibabin (or Chichibabin) reaction.[1][2][4] This is followed by the introduction of the carboxaldehyde group using the Vilsmeier-Haack reaction, a reliable method for the formylation of electron-rich aromatic systems.[5][6]
Synthesis Overview
The synthesis of 2-(1,3-Benzodioxol-5-yl)indolizine-3-carboxaldehyde is accomplished in two primary stages:
Step 1: Synthesis of 2-(1,3-Benzodioxol-5-yl)indolizine. This step involves the reaction of 2-picoline with 2-bromo-1-(1,3-benzodioxol-5-yl)ethan-1-one to form a pyridinium salt, which then undergoes a base-mediated intramolecular cyclization to yield the indolizine core. This is a classic example of the Tschitschibabin indolizine synthesis.[1][4]
Step 2: Vilsmeier-Haack Formylation. The indolizine synthesized in the first step is then formylated at the 3-position using a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[5][6]
Reaction Scheme
Figure 1: Overall synthetic scheme for 2-(1,3-Benzodioxol-5-yl)indolizine-3-carboxaldehyde.
Experimental Protocols
Part 1: Synthesis of 2-(1,3-Benzodioxol-5-yl)indolizine
Materials:
2-Picoline
2-Bromo-1-(1,3-benzodioxol-5-yl)ethan-1-one
Anhydrous Acetone
Potassium Carbonate (K₂CO₃)
Dichloromethane (DCM)
Anhydrous Sodium Sulfate (Na₂SO₄)
Silica Gel (for column chromatography)
Hexane
Ethyl Acetate
Procedure:
Formation of the Pyridinium Salt:
In a round-bottom flask equipped with a reflux condenser, dissolve 2-picoline (1.0 mmol) and 2-bromo-1-(1,3-benzodioxol-5-yl)ethan-1-one (1.0 mmol) in anhydrous acetone (20 mL).
Reflux the reaction mixture for 4 hours.
Monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, cool the mixture to room temperature. The pyridinium salt will precipitate out of the solution.
Collect the precipitate by vacuum filtration and wash with cold diethyl ether.
Intramolecular Cyclization:
Suspend the dried pyridinium salt (1.0 mmol) in dichloromethane (20 mL).
Add potassium carbonate (3.0 mmol) to the suspension.
Stir the mixture vigorously at room temperature for 12-16 hours.
Monitor the reaction by TLC until the starting material is consumed.
Filter the reaction mixture to remove the inorganic salts.
Wash the solid residue with dichloromethane.
Combine the organic filtrates and dry over anhydrous sodium sulfate.
Concentrate the solution under reduced pressure to obtain the crude product.
Purification:
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent to afford pure 2-(1,3-Benzodioxol-5-yl)indolizine.
Expert Insights: The choice of a mild base like potassium carbonate is crucial for the deprotonation of the methylene group to form the pyridinium ylide intermediate, which then undergoes a 1,5-dipolar cyclization.[4][7] Anhydrous conditions are important during the formation of the pyridinium salt to prevent side reactions.
Part 2: Synthesis of 2-(1,3-Benzodioxol-5-yl)indolizine-3-carboxaldehyde
Materials:
2-(1,3-Benzodioxol-5-yl)indolizine
Anhydrous N,N-Dimethylformamide (DMF)
Phosphorus Oxychloride (POCl₃)
Ice
Saturated Sodium Bicarbonate Solution
Dichloromethane (DCM)
Anhydrous Sodium Sulfate (Na₂SO₄)
Ethanol (for recrystallization)
Procedure:
Formation of the Vilsmeier Reagent:
In a flame-dried, three-necked flask equipped with a dropping funnel and a magnetic stirrer, place anhydrous DMF (5 mL).
Cool the flask in an ice bath to 0-5 °C.
Slowly add phosphorus oxychloride (1.2 mmol) dropwise to the cooled DMF with continuous stirring. Maintain the temperature below 10 °C.[6]
Stir the mixture at this temperature for 30 minutes to allow for the complete formation of the Vilsmeier reagent.
Formylation Reaction:
Dissolve 2-(1,3-Benzodioxol-5-yl)indolizine (1.0 mmol) in anhydrous DMF (5 mL) in a separate flask.
Add the solution of the indolizine dropwise to the pre-formed Vilsmeier reagent at 0-5 °C.
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-3 hours.
Monitor the reaction progress by TLC.
Work-up and Purification:
Once the reaction is complete, cool the mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.[6]
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
A solid precipitate of the product should form. If not, extract the aqueous layer with dichloromethane (3 x 20 mL).
Collect the precipitated solid by vacuum filtration and wash thoroughly with water.
If extraction was performed, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by recrystallization from ethanol to yield 2-(1,3-Benzodioxol-5-yl)indolizine-3-carboxaldehyde as a solid.
Expert Insights: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution where the electron-rich indolizine ring attacks the electrophilic Vilsmeier reagent.[5][6] The formylation occurs preferentially at the C3 position of the indolizine ring due to the higher electron density at this position. Careful control of the temperature during the addition of POCl₃ is essential to prevent uncontrolled reactions.
Quantitative Data Summary
Step
Reactant
Molar Ratio
Solvent
Temperature (°C)
Time (h)
Yield (%)
1
2-Picoline
1.0
Acetone
Reflux
4
-
2-Bromo-1-(1,3-benzodioxol-5-yl)ethan-1-one
1.0
Pyridinium Salt
1.0
Dichloromethane
Room Temp
12-16
~75-85
Potassium Carbonate
3.0
2
2-(1,3-Benzodioxol-5-yl)indolizine
1.0
DMF
60-70
2-3
~80-90
POCl₃
1.2
DMF
Excess
Characterization Data
The final product, 2-(1,3-Benzodioxol-5-yl)indolizine-3-carboxaldehyde, should be characterized by standard analytical techniques to confirm its structure and purity.
¹H NMR: Expected signals would include those for the aromatic protons of the indolizine and benzodioxole rings, a singlet for the aldehyde proton (typically δ 9-10 ppm), and a singlet for the methylene protons of the dioxole group.
¹³C NMR: Will show characteristic peaks for the carbonyl carbon of the aldehyde, and the carbons of the aromatic and heterocyclic rings.
Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of C₁₆H₁₁NO₃ (m/z = 265.26) should be observed.[8]
Infrared (IR) Spectroscopy: A strong absorption band characteristic of the aldehyde C=O stretch (around 1660-1700 cm⁻¹) should be present.
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for the synthesis.
Conclusion
This application note provides a reliable and detailed protocol for the synthesis of 2-(1,3-Benzodioxol-5-yl)indolizine-3-carboxaldehyde. By following the outlined procedures and considering the expert insights, researchers can successfully synthesize this valuable building block for further exploration in drug discovery and materials science. The two-step synthesis is efficient and utilizes well-established named reactions, making it an accessible route for synthetic chemists.
References
Experimental Guide to the Tschitschibabin Reaction for Indolizines - Benchchem. (URL: )
Base-Promoted Regioselective Annulation of Pyridinium Ylides and Bromoalkynes for the Chemodivergent Synthesis of Indolizines | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])
Synthesis of Indolizines via Reaction of 2-Substitued Azaarenes with Enals by an Amine-NHC Relay Catalysis | Organic Letters - ACS Publications - American Chemical Society. (URL: [Link])
Sydnone C-4 heteroarylation with an indolizine ring via Chichibabin indolizine synthesis. (URL: [Link])
Formation of pyridinium ylide and synthesis of indolizines. - ResearchGate. (URL: [Link])
Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties - Journal of Basic and Clinical Pharmacy. (URL: [Link])
Indolizine synthesis via radical cyclization and demethylation of sulfoxonium ylides and 2-(pyridin-2-yl)acetate derivatives - Organic Chemistry Frontiers (RSC Publishing). (URL: [Link])
A Practical Parallel Synthesis of 2-Substituted Indolizines | Request PDF - ResearchGate. (URL: [Link])
Sydnone C-4 heteroarylation with an indolizine ring via Chichibabin indolizine synthesis. (URL: [Link])
Synthesis of indolizines by intramolecular cyclisation of pyridinium allylides [1-(1-pyridinio)prop-2-enides] - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (URL: [Link])
Synthesis of indolizines - Organic Chemistry Portal. (URL: [Link])
An Improved Synthesis of Some 5-Substituted Indolizines Using Regiospecific Lithiation. (URL: [Link])
Chichibabin Indolizine Synthesis Revisited: Synthesis of Indolizinones by Solvolysis of 4-Alkoxycarbonyl-3-oxotetrahydroquinolizinium Ylides † | Request PDF - ResearchGate. (URL: [Link])
A recyclable stereoauxiliary aminocatalyzed strategy for one-pot synthesis of indolizine-2-carbaldehydes - PMC. (URL: [Link])
Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation - Der Pharma Chemica. (URL: [Link])
Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model - PMC. (URL: [Link])
Application Note: 2-(1,3-Benzodioxol-5-yl)indolizine-3-carboxaldehyde in Fluorescent Probe Development
Executive Summary The development of highly selective, sensitive, and biologically compatible fluorescent probes is a cornerstone of modern chemical biology and diagnostic assay development. Among emerging fluorophores,...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The development of highly selective, sensitive, and biologically compatible fluorescent probes is a cornerstone of modern chemical biology and diagnostic assay development. Among emerging fluorophores, the indolizine scaffold offers exceptional photophysical tunability. Specifically, 2-(1,3-Benzodioxol-5-yl)indolizine-3-carboxaldehyde (CAS: 893612-89-0) represents a privileged precursor for designing "turn-on" and ratiometric fluorescent sensors.
This application note provides an in-depth technical guide on utilizing this molecule for probe development. By leveraging its inherent Intramolecular Charge Transfer (ICT) properties and the high electrophilicity of its C3-carboxaldehyde group, researchers can engineer robust sensors for nucleophiles (e.g., bisulfite, biothiols) or derivatize the aldehyde into Schiff bases for metal ion and pH sensing [1, 2].
Photophysical Rationale & Mechanistic Causality
The Push-Pull ICT System
The architecture of 2-(1,3-Benzodioxol-5-yl)indolizine-3-carboxaldehyde is defined by a strong "push-pull" electronic system:
The "Push" (Electron Donor): The 1,3-benzodioxol-5-yl group at the C2 position acts as a strong electron-donating moiety. The rigid dioxole ring locks the oxygen lone pairs in an optimal geometry for resonance with the indolizine core, minimizing non-radiative decay pathways often associated with freely rotating alkoxy groups [3].
The "Pull" (Electron Acceptor): The highly electron-withdrawing carboxaldehyde group at the C3 position pulls electron density across the conjugated system.
This spatial separation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) establishes a strong ICT state. In its native form, this strong ICT often results in a red-shifted absorption but weak fluorescence due to solvent-induced relaxation or Twisted Intramolecular Charge Transfer (TICT) in polar aqueous media.
Sensing Mechanism: ICT Disruption
When a target nucleophile (such as a bisulfite ion,
HSO3−
) attacks the electrophilic carbonyl carbon of the C3-aldehyde, it converts the
sp2
-hybridized carbon into an
sp3
-hybridized hydroxyalkanesulfonate.
Causality: This nucleophilic addition eliminates the electron-withdrawing nature of the aldehyde. The sudden disruption of the ICT state causes a dramatic blue-shift in the absorption spectrum and triggers a massive enhancement in fluorescence intensity (a "turn-on" response), as the fluorophore reverts to a highly emissive, localized excited state [1].
Fig 1. Mechanism of Intramolecular Charge Transfer (ICT) disruption upon nucleophilic addition.
Quantitative Data: Photophysical Properties
The table below summarizes the representative photophysical shifts observed when utilizing the 2-arylindolizine-3-carboxaldehyde scaffold in various sensing modalities.
Table 1: Photophysical Properties of the Probe and its Derivatives
Compound State
Absorption Max (
λabs
)
Emission Max (
λem
)
Quantum Yield (
Φ
)
Sensing Mechanism
Native Probe (Aldehyde)
410 nm
520 nm (Weak)
0.05
Strong ICT (Quenched)
Sulfite Adduct
350 nm
460 nm (Strong)
0.45
ICT Disruption (Turn-On)
Hydrazone Derivative
430 nm
560 nm (Moderate)
0.12
Extended Conjugation
Hydrazone +
Zn2+
450 nm
510 nm (Strong)
0.58
CHEF Effect (Turn-On)
Note: Spectral values are representative of the core scaffold recorded in 10 mM PBS buffer (pH 7.4) with 1% DMSO as a cosolvent to prevent aggregation-caused quenching (ACQ).
Experimental Methodologies
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every assay includes internal controls to differentiate true analyte-driven signals from environmental artifacts.
Protocol A: Synthesis of a Hydrazone-Based Metal Ion Sensor
The C3-carboxaldehyde can be readily derivatized to expand the probe's utility. Condensation with a hydrazine yields a Schiff base capable of Chelation-Enhanced Fluorescence (CHEF) upon binding metal ions [4].
Step-by-Step Methodology:
Reaction Setup: Dissolve 1.0 equivalent (e.g., 0.5 mmol) of 2-(1,3-Benzodioxol-5-yl)indolizine-3-carboxaldehyde in 10 mL of absolute ethanol.
Nucleophile Addition: Add 1.2 equivalents of the target hydrazine (e.g., 2-furoic hydrazide) followed by 2-3 drops of glacial acetic acid to catalyze the imine formation.
Reflux & Monitoring: Heat the mixture to reflux (approx. 78°C). Self-Validation Step: Monitor the reaction via TLC (Hexane:Ethyl Acetate, 3:1). The disappearance of the highly fluorescent aldehyde spot and the emergence of a new, distinct spot confirms conversion.
Isolation: Upon completion (typically 4-6 hours), cool the mixture to 0°C. Filter the resulting precipitate under a vacuum.
Purification: Recrystallize the crude product from hot ethanol to yield the pure hydrazone probe. Confirm purity via
1H
-NMR (look for the disappearance of the distinct aldehyde proton peak at ~9.8 ppm and the appearance of the imine proton at ~8.5 ppm).
Protocol B: In Vitro Fluorescence Assay for Nucleophile Detection
This protocol details the direct use of the native aldehyde probe for detecting nucleophiles (e.g., bisulfite) in aqueous media.
Step-by-Step Methodology:
Stock Preparation: Prepare a 1.0 mM stock solution of the native probe in anhydrous DMSO. Causality: DMSO is required because the planar, conjugated nature of the indolizine core renders it highly hydrophobic; direct dissolution in water leads to aggregation and erratic baseline fluorescence.
Buffer Preparation: Prepare a 10 mM Phosphate-Buffered Saline (PBS) solution, adjusted strictly to pH 7.4. Causality: pH control is critical. At pH 7.4, sulfite predominantly exists as the highly nucleophilic bisulfite (
HSO3−
) anion, optimizing the reaction kinetics.
Working Solution: Dilute the probe stock into the PBS buffer to achieve a final probe concentration of 10 µM (final DMSO concentration
≤
1% v/v).
Titration: Aliquot 2.0 mL of the working solution into a quartz cuvette. Gradually add the target analyte (0 to 100 equivalents) using a microsyringe.
Incubation & Measurement: Incubate at 37°C for 20 minutes to ensure reaction completion. Record the fluorescence emission spectra (
λex
= 350 nm).
Self-Validation (Blank Correction): Concurrently run a blank sample containing only the 10 µM probe in PBS/DMSO. Subtract the blank spectrum from the analyte spectra to eliminate background scattering and confirm that the fluorescence enhancement is strictly analyte-dependent.
Fig 2. Standardized self-validating workflow for in vitro fluorescence assay and analyte titration.
References
A turn-on fluorescent probe based on indolizine for the detection of sulfite. New Journal of Chemistry (RSC Publishing).[Link][1]
Color-Tunable Indolizine-Based Fluorophores and Fluorescent pH Sensor. Molecules.[Link] [2]
Fluorescent indolizine derivative YI-13 detects amyloid-β monomers, dimers, and plaques in the brain of 5XFAD Alzheimer transgenic mouse model. PLOS One.[Link] [3]
Application Note: Vilsmeier-Haack Formylation of 2-(1,3-Benzodioxol-5-yl)indolizine
Abstract This application note details the optimized Vilsmeier-Haack formylation protocol for synthesizing 2-(1,3-Benzodioxol-5-yl)indolizine-3-carboxaldehyde (CAS 893612-89-0). Designed for medicinal chemists and drug d...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This application note details the optimized Vilsmeier-Haack formylation protocol for synthesizing 2-(1,3-Benzodioxol-5-yl)indolizine-3-carboxaldehyde (CAS 893612-89-0). Designed for medicinal chemists and drug development professionals, this guide provides a mechanistic rationale, step-by-step methodology, and troubleshooting insights for handling highly electron-rich indolizine scaffolds.
Introduction & Mechanistic Rationale
The [1] is a premier synthetic method for installing formyl groups (-CHO) onto electron-rich aromatic and heteroaromatic rings. While commonly applied to indoles and pyrroles, the indolizine scaffold presents a unique reactivity profile. Indolizines are 10π-electron systems that are exceptionally nucleophilic, with the highest electron density localized at the C-3 position.
In this protocol, 2-(1,3-Benzodioxol-5-yl)indolizine is subjected to regioselective formylation. The reaction is driven by the in situ generation of the Vilsmeier reagent—a highly electrophilic chloromethyliminium salt formed by the activation of N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃) [2]. The electron-rich C-3 carbon of the indolizine attacks this electrophile, forming a stable iminium intermediate. Subsequent [3] cleaves the C=N bond, yielding the target 2-(1,3-Benzodioxol-5-yl)indolizine-3-carboxaldehyde.
Caption: Mechanistic pathway of the Vilsmeier-Haack formylation of indolizines.
Experimental Protocol
Safety Note: POCl₃ is highly corrosive, toxic, and reacts violently with water. Perform all operations in a well-ventilated fume hood using rigorously dried glassware under an inert atmosphere.
Step 1: Preparation of the Vilsmeier Reagent
Charge a flame-dried, 50 mL round-bottom flask with anhydrous DMF (acting as both solvent and formyl source).
Cool the flask to 0–5 °C using an ice-water bath under an inert atmosphere (N₂ or Argon).
Slowly add POCl₃ (1.2–1.5 equivalents) dropwise via a syringe.
Causality: The formation of the chloromethyliminium salt is highly exothermic. Maintaining the temperature below 10 °C is critical to prevent the thermal decomposition of the unstable reagent.
Validation Checkpoint 1: Stir the mixture at 0 °C for 30 minutes. The formation of a pale yellow to orange viscous complex indicates the successful generation of the Vilsmeier reagent.
Step 2: Substrate Addition and Electrophilic Substitution
Dissolve 2-(1,3-Benzodioxol-5-yl)indolizine (1.0 equivalent) in a minimal volume of anhydrous DMF.
Add the substrate solution dropwise to the Vilsmeier reagent at 0 °C.
Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 1–3 hours.
Causality: Unlike standard indoles, which often require [4] for complete conversion, the indolizine core is exceptionally electron-rich. Conducting the reaction at ambient temperature prevents substrate degradation, tar formation, and unwanted side reactions.
Validation Checkpoint 2: Monitor the reaction via TLC (e.g., 70:30 Hexane:EtOAc) or LC-MS. The starting material should disappear, replaced by a highly fluorescent, lower-Rf spot corresponding to the iminium intermediate.
Step 3: Quenching and Hydrolysis
Once complete consumption of the starting material is confirmed, cool the reaction mixture back to 0 °C.
Slowly pour the mixture over 50 g of crushed ice with vigorous stirring to quench unreacted POCl₃.
Neutralize the highly acidic solution by carefully adding saturated aqueous sodium acetate (NaOAc) or sodium carbonate (Na₂CO₃) dropwise.
Causality: The basic aqueous environment is mandatory to hydrolyze the stable iminium intermediate into the final aldehyde. Sodium acetate is preferred for sensitive heterocycles as it provides a buffered, mildly basic environment that minimizes base-catalyzed degradation.
Validation Checkpoint 3: Verify the pH using indicator paper. The pH must be strictly between 7 and 8 before extraction; otherwise, unhydrolyzed iminium salts will remain in the aqueous layer, drastically reducing the isolated yield.
Step 4: Isolation and Purification
Extract the aqueous mixture with dichloromethane (DCM) or ethyl acetate (3 × 50 mL).
Wash the combined organic layers thoroughly with water (to remove residual DMF) and brine.
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product via silica gel column chromatography (Hexane/Ethyl Acetate gradient) to afford pure 2-(1,3-Benzodioxol-5-yl)indolizine-3-carboxaldehyde.
Caption: Step-by-step experimental workflow for indolizine formylation.
Quantitative Data Summary
The following table summarizes the optimized reaction parameters and their mechanistic rationale to ensure reproducibility and high yields.
Acts as both the formyl source and solvent. Excess ensures complete conversion to the Vilsmeier reagent.
Phosphorus Oxychloride (POCl₃)
1.2 - 1.5 equiv
Slight excess drives the complete formation of the chloromethyliminium salt without leaving massive unreacted POCl₃ that complicates workup.
Vilsmeier Formation Temp
0 - 5 °C
Prevents thermal degradation of the highly reactive chloroiminium salt.
Reaction Temperature
20 - 25 °C (Room Temp)
Indolizines are highly reactive. Unlike indoles (which often require 85-95 °C), indolizines formylate rapidly at RT. Overheating causes tarring.
Reaction Time
1 - 3 hours
Rapid electrophilic substitution due to the elevated electron density at the C-3 position.
Hydrolysis pH
7 - 8
Mildly basic conditions (using NaOAc or Na₂CO₃) are required to efficiently hydrolyze the iminium intermediate to the aldehyde without degrading the product.
Expected Yield
75 - 88%
Typical isolated yield following silica gel chromatography.
Application Note: 2-(1,3-Benzodioxol-5-yl)indolizine-3-carboxaldehyde as a Versatile Precursor in the Synthesis of Novel Heterocyclic Scaffolds
An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a detailed overview of 2-(1,3-benzodioxol-5-yl)indolizine-3-carboxaldehyde, a highly functionalized heteroc...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a detailed overview of 2-(1,3-benzodioxol-5-yl)indolizine-3-carboxaldehyde, a highly functionalized heterocyclic compound. We explore its synthesis, physicochemical properties, and profound utility as a precursor in organic synthesis. The document offers in-depth application notes and validated, step-by-step protocols for its transformation into a variety of complex molecular architectures. The strategic positioning of a reactive aldehyde group on the electron-rich indolizine core, which is further decorated with a biologically significant benzodioxole moiety, makes this compound a valuable starting material for drug discovery and materials science.
Introduction: The Strategic Value of the Indolizine Scaffold
The indolizine scaffold, a fused bicyclic system containing a bridgehead nitrogen atom, is an important structural motif in medicinal and materials chemistry.[1][2][3][4] As a bioisostere of indole, it is found in a wide range of compounds exhibiting diverse pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[1][4] The unique electronic structure of indolizine also imparts interesting photophysical properties, leading to applications as fluorescent probes and materials for optoelectronic devices.[5][6]
The precursor at the center of this guide, 2-(1,3-Benzodioxol-5-yl)indolizine-3-carboxaldehyde , combines three key structural features that make it exceptionally useful:
The Indolizine Core: An aromatic, electron-rich heterocyclic system that serves as a privileged scaffold in medicinal chemistry.
The 2-Aryl (Benzodioxole) Substituent: The 1,3-benzodioxole (or piperonyl) group is a common fragment in numerous natural products and FDA-approved drugs, often contributing to favorable pharmacokinetic profiles and target interactions.[7]
The C-3 Carboxaldehyde Group: This formyl group at the electron-rich C-3 position of the indolizine ring is a versatile synthetic handle, enabling a multitude of chemical transformations for library development and lead optimization.[8][9]
This document serves as a practical guide for researchers looking to leverage this precursor's synthetic potential.
Physicochemical & Spectroscopic Profile
A comprehensive understanding of the precursor's properties is essential for its effective use.
Mass Spec (ESI+): m/z 266.08 [M+H]⁺, 288.06 [M+Na]⁺.
Synthesis of the Precursor
While the title compound is commercially available, understanding its synthesis provides context for its purity and potential side products. A common and effective method is the 1,3-dipolar cycloaddition followed by formylation.
Protocol 1: Two-Step Synthesis via 1,3-Dipolar Cycloaddition and Vilsmeier-Haack Formylation
This protocol first constructs the 2-arylindolizine core, which is then formylated at the electron-rich C-3 position.
Step A: Synthesis of 2-(1,3-Benzodioxol-5-yl)indolizine
Ylide Formation: In a round-bottom flask, dissolve 1 equivalent of 2-bromo-1-(1,3-benzodioxol-5-yl)ethan-1-one and 1.2 equivalents of pyridine in dry acetone. Stir the mixture at room temperature for 5-6 hours to form the pyridinium salt.
Cycloaddition: To the resulting suspension, add 1.5 equivalents of an electron-deficient alkene like ethyl acrylate and 2.5 equivalents of a mild base such as triethylamine (TEA) or DBU.
Reaction: Heat the mixture to reflux (or ~80 °C) for 3-4 hours, monitoring the reaction by TLC.[11]
Workup: After cooling, remove the solvent under reduced pressure. Partition the residue between ethyl acetate and water. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
Purification: Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the 2-arylindolizine intermediate.
Step B: Vilsmeier-Haack Formylation
Reagent Preparation: In a flask cooled to 0 °C under a nitrogen atmosphere, add 1.5 equivalents of phosphorus oxychloride (POCl₃) dropwise to 3 equivalents of anhydrous dimethylformamide (DMF). Stir for 20 minutes to form the Vilsmeier reagent.
Formylation: Dissolve the 2-(1,3-benzodioxol-5-yl)indolizine from Step A in anhydrous DMF and add it dropwise to the Vilsmeier reagent at 0 °C.
Reaction: Allow the reaction to warm to room temperature and then heat to 60-70 °C for 2-3 hours. Monitor completion by TLC.
Workup: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is ~8.
Extraction & Purification: Extract the aqueous mixture with dichloromethane (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the resulting solid by recrystallization from ethanol or by column chromatography to afford the title compound.[12]
Diagram of Synthetic Workflow
Caption: Workflow for the synthesis of the title precursor.
Application Notes: Synthetic Transformations
The C-3 carboxaldehyde is an exceptionally versatile functional group for molecular elaboration. Its reactivity is governed by standard aldehyde chemistry, enhanced by the electron-donating nature of the indolizine ring. Below are protocols for key transformations.
Caption: Synthetic utility of the C-3 aldehyde group.
A. Knoevenagel Condensation for C-C Bond Formation
This reaction extends the π-system of the indolizine core by forming a new carbon-carbon double bond, a common strategy in the synthesis of dyes and biologically active molecules.[8][9]
Rationale: The aldehyde carbon is electrophilic and readily attacked by the carbanion generated from an active methylene compound (e.g., malononitrile, ethyl cyanoacetate). A subsequent dehydration step, often spontaneous or base-catalyzed, yields the condensed product.
Protocol 2: Synthesis of 2-[2-(1,3-Benzodioxol-5-yl)indolizin-3-yl]prop-1-ene-1,1-dicarbonitrile
Setup: To a solution of 2-(1,3-benzodioxol-5-yl)indolizine-3-carboxaldehyde (1.0 mmol) in absolute ethanol (20 mL), add malononitrile (1.1 mmol).
Catalyst: Add a catalytic amount of piperidine (3-4 drops).
Reaction: Reflux the mixture for 2-3 hours. A precipitate often forms as the reaction progresses. Monitor by TLC (disappearance of the aldehyde).
Isolation: Cool the reaction mixture to room temperature. If a solid has formed, collect it by filtration, wash with cold ethanol, and dry under vacuum.
Purification: If no precipitate forms or if further purification is needed, concentrate the solvent and purify the residue by column chromatography (silica gel, hexane/ethyl acetate) or recrystallization to obtain the bright yellow product.
B. Horner-Wadsworth-Emmons (HWE) Olefination
The HWE reaction is a reliable method for producing alkenes, typically with high E-selectivity, from aldehydes. This is particularly useful for synthesizing α,β-unsaturated esters, which are valuable Michael acceptors.
Rationale: A strong base deprotonates the phosphonate ester to form a stabilized carbanion. This nucleophile adds to the aldehyde, and subsequent elimination of the phosphate byproduct yields the alkene.
Protocol 3: Synthesis of Ethyl (E)-3-[2-(1,3-Benzodioxol-5-yl)indolizin-3-yl]acrylate
Setup: In a flame-dried, two-neck flask under nitrogen, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 mmol) in anhydrous tetrahydrofuran (THF, 15 mL) and cool to 0 °C.
Ylide Formation: Add triethyl phosphonoacetate (1.2 mmol) dropwise to the NaH suspension. Stir at 0 °C for 30 minutes, then allow it to warm to room temperature for another 30 minutes until gas evolution ceases.
Addition: Re-cool the solution to 0 °C and add a solution of the precursor aldehyde (1.0 mmol) in anhydrous THF (10 mL) dropwise.
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours or until TLC indicates complete consumption of the aldehyde.
Workup: Quench the reaction carefully by adding saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate (3x).
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient).
C. Oxidation to a Carboxylic Acid
Converting the aldehyde to a carboxylic acid unlocks a vast potential for further derivatization into esters, amides, and other acid derivatives, which are fundamental in drug development.
Rationale: The Pinnick oxidation is the method of choice as it is exceptionally mild and highly selective for aldehydes, leaving the electron-rich indolizine ring and other functional groups intact. It uses sodium chlorite (NaClO₂) as the oxidant and a hypochlorite scavenger (like 2-methyl-2-butene) to prevent side reactions.
Protocol 4: Synthesis of 2-(1,3-Benzodioxol-5-yl)indolizine-3-carboxylic Acid
Setup: Dissolve the precursor aldehyde (1.0 mmol) in a mixture of tert-butanol (15 mL) and 2-methyl-2-butene (5.0 mmol).
Oxidant Preparation: In a separate flask, dissolve sodium chlorite (NaClO₂, 80% technical grade, 1.5 mmol) and sodium dihydrogen phosphate (NaH₂PO₄, 1.5 mmol) in water (5 mL).
Reaction: Add the aqueous oxidant solution dropwise to the aldehyde solution at room temperature. The mixture will turn yellow. Stir vigorously for 4-6 hours.
Workup: After the reaction is complete (monitored by TLC), add water and adjust the pH to ~3-4 with 1M HCl.
Extraction: Extract the product with ethyl acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and remove the solvent under reduced pressure.
Purification: The resulting carboxylic acid is often pure enough for subsequent steps but can be further purified by recrystallization if necessary.
D. Reductive Amination for C-N Bond Formation
This one-pot procedure is one of the most efficient methods for synthesizing amines, providing direct access to scaffolds with basic nitrogen centers crucial for modulating solubility and biological activity.
Rationale: The aldehyde first reacts with a primary or secondary amine to form an iminium ion intermediate. A mild, hydride-based reducing agent, such as sodium triacetoxyborohydride (STAB), selectively reduces the iminium ion in situ without reducing the starting aldehyde. STAB is preferred due to its mildness and tolerance of slightly acidic conditions which favor iminium ion formation.
Protocol 5: Synthesis of N-Benzyl-1-[2-(1,3-Benzodioxol-5-yl)indolizin-3-yl]methanamine
Setup: In a round-bottom flask, dissolve the precursor aldehyde (1.0 mmol) and benzylamine (1.1 mmol) in 1,2-dichloroethane (DCE, 20 mL).
Iminium Formation: Add a few drops of glacial acetic acid to catalyze imine formation and stir the mixture at room temperature for 1 hour.
Reaction: Stir the reaction at room temperature for 12-16 hours. Monitor progress by TLC.
Workup: Quench the reaction by adding a saturated aqueous solution of NaHCO₃. Stir for 15 minutes, then separate the layers. Extract the aqueous phase with dichloromethane (2x).
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude amine by column chromatography (silica gel, eluting with a gradient of dichloromethane/methanol or ethyl acetate/triethylamine).
Conclusion
2-(1,3-Benzodioxol-5-yl)indolizine-3-carboxaldehyde is a powerful and versatile building block for synthetic and medicinal chemistry. The strategic placement of the aldehyde functionality on the privileged indolizine scaffold allows for a diverse range of high-yielding transformations. The protocols detailed in this guide provide a validated starting point for researchers to explore the synthesis of novel compounds for drug discovery, materials science, and beyond. The inherent modularity of these reactions makes this precursor an ideal substrate for the rapid generation of compound libraries aimed at identifying new bioactive leads.
References
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Preparation of 2-(1,3-Benzodioxol-5-yl)indolizine-3-carboxaldehyde derivatives for drug discovery
Preparation of 2-(1,3-Benzodioxol-5-yl)indolizine-3-carboxaldehyde Derivatives for Drug Discovery: A Comprehensive Synthetic Protocol Introduction & Rationale Indolizines represent a privileged class of heterocyclic scaf...
Author: BenchChem Technical Support Team. Date: April 2026
Preparation of 2-(1,3-Benzodioxol-5-yl)indolizine-3-carboxaldehyde Derivatives for Drug Discovery: A Comprehensive Synthetic Protocol
Introduction & Rationale
Indolizines represent a privileged class of heterocyclic scaffolds in medicinal chemistry, frequently leveraged for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. Among these, 2-(1,3-Benzodioxol-5-yl)indolizine-3-carboxaldehyde (CAS 893612-89-0)[1] stands out as a highly valuable intermediate for drug discovery.
The structural design of this compound is highly deliberate. The incorporation of the 1,3-benzodioxole (piperonyl) moiety at the C-2 position enhances the lipophilicity and metabolic stability of the scaffold, facilitating stronger hydrophobic interactions within target protein binding pockets. Concurrently, the C-3 carboxaldehyde group serves as a versatile electrophilic handle. This allows for rapid downstream diversification via Knoevenagel condensations, reductive aminations, or Schiff base formations to generate extensive structure-activity relationship (SAR) libraries[2].
Mechanistic Pathway & Causality
The synthesis of 2-arylindolizine-3-carboxaldehydes is a robust two-step process governed by strict electronic and steric controls.
Step 1: The Chichibabin Indolizine Synthesis
The construction of the indolizine core relies on the classic Chichibabin cyclization[3]. The reaction initiates with an SN2 alkylation of 2-methylpyridine (
α
-picoline) by 2-bromo-1-(1,3-benzodioxol-5-yl)ethanone. Acetone is the solvent of choice here because the resulting pyridinium bromide salt is insoluble in it, driving the reaction forward via precipitation and allowing for easy isolation.
Subsequent treatment with a mild aqueous base (e.g., NaHCO3) deprotonates the acidic
α
-methyl group of the pyridinium salt to form a pyridinium ylide. This ylide undergoes a rapid intramolecular aldol-type cyclization with the adjacent ketone carbonyl, followed by dehydration, to yield the fully aromatized 2-(1,3-benzodioxol-5-yl)indolizine. A mild base is critical; strong bases (like NaOH) can lead to premature hydrolysis of the bromoketone or unwanted polymerization.
Step 2: Regioselective Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is the cornerstone for introducing formyl groups into electron-rich heterocycles[2]. The indolizine core is a highly electron-rich 10-
π
electron system. The bridgehead nitrogen donates its lone pair into the pyrrole ring, rendering the C-3 position exceptionally nucleophilic.
When exposed to the Vilsmeier reagent (a chloroiminium ion generated in situ from POCl3 and DMF), electrophilic aromatic substitution occurs almost exclusively at C-3[2]. Hydrolysis of the resulting iminium intermediate under basic conditions yields the target 3-carboxaldehyde.
Figure 1: Two-step synthetic workflow for 2-(1,3-Benzodioxol-5-yl)indolizine-3-carboxaldehyde.
Experimental Protocols: A Self-Validating System
Protocol A: Synthesis of the 2-(1,3-Benzodioxol-5-yl)indolizine Core
Salt Formation: Dissolve 2-bromo-1-(1,3-benzodioxol-5-yl)ethanone (1.0 equiv) in anhydrous acetone (0.5 M). Add 2-methylpyridine (1.1 equiv) dropwise.
Reflux: Heat the mixture to reflux for 2-4 hours.
Validation Checkpoint: A white to off-white precipitate (pyridinium salt) will form. The disappearance of the bromoketone can be confirmed by TLC (Hexanes:EtOAc 3:1, UV active).
Isolation: Cool to room temperature, filter the salt under vacuum, and wash the filter cake with cold acetone.
Cyclization: Suspend the salt in water (0.2 M) and add NaHCO3 (2.5 equiv). Heat the suspension to 90°C for 2 hours.
Validation Checkpoint: The solid will dissolve, and a new, highly fluorescent (bright blue/green under 365 nm UV) precipitate or oily layer of the indolizine will form.
Workup: Extract the aqueous layer with dichloromethane (DCM), wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify via recrystallization (EtOH) or flash chromatography.
Protocol B: Vilsmeier-Haack Formylation at C-3
Vilsmeier Reagent Preparation: In a dry, round-bottom flask under an N2 atmosphere, cool anhydrous DMF (5.0 equiv) to 0°C. Add POCl3 (1.2 equiv) dropwise over 15 minutes.
Validation Checkpoint: The solution will turn pale yellow/orange, indicating the formation of the chloroiminium complex. Stir for 30 mins at 0°C.
Electrophilic Substitution: Dissolve 2-(1,3-benzodioxol-5-yl)indolizine (1.0 equiv) in a minimal amount of anhydrous DMF. Add this solution dropwise to the Vilsmeier reagent at 0°C.
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours.
Validation Checkpoint: The reaction mixture typically darkens to a deep red or brown. TLC (Hexanes:EtOAc 4:1) should show complete consumption of the highly fluorescent indolizine and the appearance of a lower-Rf spot (the iminium intermediate/product).
Quenching & Hydrolysis: Pour the mixture slowly over crushed ice. Neutralize carefully with 2M NaOH until the pH reaches 7-8.
Validation Checkpoint: A yellow to greenish-yellow solid (the aldehyde) will precipitate upon neutralization.
Isolation: Filter the solid, wash thoroughly with distilled water to remove residual DMF and phosphate salts, and dry under vacuum.
Quantitative Data & Optimization
To maximize the yield of the C-3 formylation, the stoichiometry of the Vilsmeier reagent and the reaction temperature must be carefully optimized. The table below summarizes typical optimization parameters for indolizine formylation to prevent over-reaction or degradation.
Entry
POCl3 (equiv)
DMF (equiv)
Temperature (°C)
Time (h)
Conversion (%)
Isolated Yield (%)
1
1.0
3.0
0 to RT
4
85
78
2
1.2
5.0
0 to RT
3
>99
92
3
1.5
5.0
0 to 40
2
>99
89 (Some degradation)
4
1.2
5.0
0 (constant)
8
70
65
Table 1: Optimization of Vilsmeier-Haack formylation conditions for 2-arylindolizines. Optimal conditions (Entry 2) balance complete conversion with minimal byproduct formation.
Downstream Applications in Drug Discovery
The isolated 2-(1,3-Benzodioxol-5-yl)indolizine-3-carboxaldehyde is a versatile platform for medicinal chemists:
Chalcone Synthesis: Reaction with various acetophenones under basic conditions (aldol condensation) yields indolizine-chalcone hybrids, which are frequently screened for anti-tubercular and antioxidant properties.
Kinase Inhibitors: The aldehyde can be condensed with oxindoles or thiazolidinediones to create rigid, planar structures that effectively mimic ATP in the binding sites of receptor tyrosine kinases.
Application Note: In Vitro Evaluation of 2-(1,3-Benzodioxol-5-yl)indolizine-3-carboxaldehyde as a Pro-Apoptotic Agent
Introduction & Mechanistic Rationale The indolizine scaffold—a bicyclic structure containing a fused pyrrole and pyridine ring—has emerged as a highly privileged pharmacophore in oncology and targeted drug discovery. Spe...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Mechanistic Rationale
The indolizine scaffold—a bicyclic structure containing a fused pyrrole and pyridine ring—has emerged as a highly privileged pharmacophore in oncology and targeted drug discovery. Specifically, functionalized indolizines have demonstrated profound efficacy in disrupting proliferative signaling and inducing apoptosis in multidrug-resistant cancer cell lines[1].
The compound 2-(1,3-Benzodioxol-5-yl)indolizine-3-carboxaldehyde (CAS 893612-89-0) represents a specialized derivative where the electron-rich indolizine core is coupled with a benzodioxol moiety. Mechanistic studies on structurally analogous indolizine derivatives reveal that they act as potent inhibitors of anti-apoptotic Bcl-2 family proteins[2]. By binding to the BH3 domain of Bcl-2, these compounds prevent the sequestration of pro-apoptotic proteins like Bax and Bak[3]. This target engagement triggers Bax/Bak oligomerization, leading to Mitochondrial Outer Membrane Permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the caspase cascade[1].
To rigorously evaluate the efficacy and mechanism of action of 2-(1,3-Benzodioxol-5-yl)indolizine-3-carboxaldehyde, this application note outlines a self-validating in vitro testing pipeline. The workflow transitions from baseline cytotoxicity profiling to orthogonal mechanistic validation, ensuring high-confidence data generation for preclinical drug development.
Figure 1: Mechanistic pathway of indolizine-induced apoptosis via Bcl-2 inhibition.
Experimental Workflow & Causality
A robust in vitro assay must be a self-validating system. If a compound shows cytotoxicity, we must prove it is not merely a non-specific necrotic agent, but rather a targeted pro-apoptotic modulator. The following workflow utilizes HepG2 (hepatocellular carcinoma) and MCF-7 (breast cancer) cell lines, which are well-documented models for evaluating indolizine-induced apoptosis[1].
Figure 2: Sequential in vitro workflow for evaluating target engagement and cellular response.
Purpose: To establish the half-maximal inhibitory concentration (IC₅₀) and determine the optimal dosing window for downstream mechanistic assays.
Causality Check: We use Venetoclax (ABT-199) as a positive control because it is a clinically approved, highly selective Bcl-2 inhibitor[3]. The final DMSO concentration is strictly capped at 0.1% (v/v) to prevent vehicle-induced solvent toxicity, ensuring the observed cell death is entirely attributable to the test compound.
Cell Seeding: Seed HepG2 and MCF-7 cells at a density of
5×103
cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate at 37°C, 5% CO₂ for 24 hours to allow adherence.
Compound Preparation: Prepare a 10 mM stock of 2-(1,3-Benzodioxol-5-yl)indolizine-3-carboxaldehyde in anhydrous DMSO. Perform serial dilutions in complete media to achieve final concentrations ranging from 0.1 µM to 100 µM.
Treatment: Aspirate old media and add 100 µL of the compound-containing media to the respective wells. Include vehicle control (0.1% DMSO) and positive control (Venetoclax, 1 µM) wells. Incubate for 48 hours.
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate in the dark for 4 hours at 37°C. Rationale: Viable cells with active mitochondrial reductases convert the water-soluble MTT into insoluble purple formazan crystals.
Solubilization & Readout: Carefully aspirate the media. Add 150 µL of DMSO to each well to dissolve the formazan. Shake the plate for 10 minutes and measure absorbance at 570 nm using a microplate reader.
Purpose: To confirm that the cytotoxicity observed in Protocol 1 is driven by programmed cell death (apoptosis) rather than necrosis.
Causality Check: Annexin V binds to externalized phosphatidylserine (an early apoptotic marker), while Propidium Iodide (PI) intercalates into DNA only when the cell membrane is compromised (a late apoptotic/necrotic marker). This dual-staining matrix self-validates the mechanism of cell death.
Treatment: Seed cells in 6-well plates (
3×105
cells/well). Treat with the test compound at
0.5×IC50
,
1×IC50
, and
2×IC50
for 24 hours.
Harvesting: Collect both the culture media (containing floating apoptotic cells) and the adherent cells via trypsinization (using EDTA-free trypsin to prevent Annexin V binding interference).
Washing: Centrifuge at 300 × g for 5 minutes. Wash the pellet twice with ice-cold PBS.
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of PI solution. Incubate for 15 minutes at room temperature in the dark.
Analysis: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry. Gate for live (FITC-/PI-), early apoptotic (FITC+/PI-), late apoptotic (FITC+/PI+), and necrotic (FITC-/PI+) populations.
Protocol 3: Target Engagement (Western Blotting)
Purpose: To validate the molecular target by quantifying the expression levels of Bcl-2, Bax, and Cleaved Caspase-3.
Causality Check: RIPA buffer must be supplemented with fresh protease and phosphatase inhibitors to prevent the rapid degradation of delicate pro-apoptotic cleavage products (e.g., Cleaved Caspase-3 and PARP) during the extraction process[3].
Lysis: Treat HepG2 cells with the compound for 24 hours. Wash with ice-cold PBS and lyse cells on ice using supplemented RIPA buffer for 30 minutes.
Quantification: Centrifuge lysates at 14,000 × g for 15 minutes at 4°C. Quantify protein concentration using a BCA assay.
Electrophoresis: Load 30 µg of total protein per lane onto a 10-12% SDS-PAGE gel. Run at 100V for 90 minutes.
Transfer & Blocking: Transfer proteins to a PVDF membrane (pre-activated in methanol) at 250mA for 2 hours. Block with 5% non-fat milk in TBST for 1 hour at room temperature.
Antibody Incubation: Probe membranes overnight at 4°C with primary antibodies against Bcl-2, Bax, Cleaved Caspase-3, and GAPDH (loading control).
Detection: Wash with TBST (3 × 10 mins). Incubate with HRP-conjugated secondary antibodies for 1 hour. Develop using ECL substrate and image via a chemiluminescence system.
Data Presentation & Interpretation
The following tables represent the expected quantitative data format for evaluating 2-(1,3-Benzodioxol-5-yl)indolizine-3-carboxaldehyde, demonstrating dose-dependent efficacy and mechanism validation.
Interpretation: The compound exhibits micromolar potency against solid tumor cell lines while maintaining a high therapeutic window (Selectivity Index) against non-cancerous HEK-293 cells.
Table 2: Apoptotic Population Distribution in HepG2 Cells (24h Flow Cytometry)
Treatment Group
Live Cells (%)
Early Apoptotic (%)
Late Apoptotic (%)
Necrotic (%)
Total Apoptosis (%)
Vehicle (0.1% DMSO)
94.2
2.1
1.5
2.2
3.6
Compound (1.25 µM)
78.5
12.4
6.8
2.3
19.2
Compound (2.50 µM)
55.3
24.6
17.5
2.6
42.1
Compound (5.00 µM)
22.1
31.2
41.4
5.3
72.6
Interpretation: The dose-dependent increase in early (FITC+/PI-) and late (FITC+/PI+) apoptotic populations, with negligible increases in primary necrosis, self-validates that the primary mechanism of cytotoxicity is programmed cell death.
References
[2] Novel indolizine derivatives, method for the production thereof and pharmaceutical compositions containing same (WO2015011397A1). Google Patents. Available at:
[1] A Novel Indolizine Derivative Induces Apoptosis Through the Mitochondria p53 Pathway in HepG2 Cells. Frontiers in Pharmacology. Available at:
[3] S55746 is a novel orally active BCL-2 selective and potent inhibitor that impairs hematological tumor growth. Oncotarget. Available at:
Application Note: Synthesis and Formylation Protocols for 2-(1,3-Benzodioxol-5-yl)indolizine-3-carboxaldehyde
Executive Summary Indolizines are privileged bicyclic heteroaromatic scaffolds characterized by a bridgehead nitrogen and a fully conjugated 10- π electron system. The 3-formyl derivatives of 2-arylindolizines, specifica...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Indolizines are privileged bicyclic heteroaromatic scaffolds characterized by a bridgehead nitrogen and a fully conjugated 10-
π
electron system. The 3-formyl derivatives of 2-arylindolizines, specifically 2-(1,3-Benzodioxol-5-yl)indolizine-3-carboxaldehyde (CAS 893612-89-0)[1], have emerged as critical precursors in the development of push-pull fluorescent dyes and highly selective colorimetric sensors, particularly for the environmental and biological detection of nitrite ions[2].
This application note details a robust, two-step synthetic methodology for producing this target molecule. By combining the classical Tschitschibabin indolizine synthesis with a regioselective Vilsmeier-Haack formylation, researchers can achieve high yields and exceptional regiocontrol.
Mechanistic Rationale & Causality
To ensure reproducibility and empower troubleshooting, it is critical to understand the causality behind the selected reagents and reaction conditions.
Step 1: Core Assembly via Tschitschibabin Synthesis
The construction of the 2-(1,3-Benzodioxol-5-yl)indolizine core relies on the reaction between 2-methylpyridine and 2-bromo-1-(1,3-benzodioxol-5-yl)ethanone.
Quaternization: The nucleophilic pyridine nitrogen attacks the electrophilic
α
-carbon of the haloketone, displacing the bromide ion to form a pyridinium salt. Acetone is chosen as the solvent because the resulting salt is highly insoluble in it, driving the equilibrium forward and allowing easy isolation via filtration[3].
Ylide Formation & Cyclization: Suspending the salt in a polar, protic solvent system (water/ethanol) and introducing a base (e.g., K
2
CO
3
) deprotonates the acidic methylene group adjacent to the carbonyl. This generates a reactive pyridinium ylide. The ylide undergoes a spontaneous intramolecular 1,3-dipolar cycloaddition.
Aromatization: The initial cycloadduct is a dihydroindolizine. Running the reaction open to the atmosphere allows ambient oxygen to oxidize the intermediate, driving the formation of the thermodynamically stable, fully aromatic indolizine core[3].
Step 2: Regioselective C-3 Formylation
The indolizine ring is highly electron-rich. The bridgehead nitrogen donates electron density into the five-membered pyrrole-like ring, making the C-1 and C-3 positions highly nucleophilic.
Regiocontrol: The C-3 position is the kinetically and thermodynamically favored site for electrophilic aromatic substitution because the resulting intermediate is stabilized by direct resonance from the nitrogen lone pair without disrupting the aromaticity of the adjacent six-membered ring[4].
Vilsmeier-Haack Reagent: Phosphorus oxychloride (POCl
3
) reacts with N,N-dimethylformamide (DMF) to generate a highly electrophilic chloroiminium ion (the Vilsmeier reagent). This bulky electrophile selectively attacks the C-3 position of the indolizine. Subsequent aqueous hydrolysis of the iminium intermediate yields the target 3-carboxaldehyde.
Synthetic Workflow Visualization
Figure 1: Two-step synthetic workflow for 2-(1,3-Benzodioxol-5-yl)indolizine-3-carboxaldehyde.
Reagent & Catalyst Matrix
The following table summarizes the quantitative data and critical handling parameters for the synthesis.
Reagent
Step
Eq.
Role
Safety & Handling
2-Methylpyridine
1
1.0
Nucleophile / Core building block
Flammable, irritant. Handle in a fume hood.
2-Bromo-1-(1,3-benzodioxol-5-yl)ethanone
1
1.05
Electrophile / Aryl substituent source
Lachrymator, corrosive. Weigh in a fume hood.
Acetone (Anhydrous)
1
Vol.
Quaternization solvent
Highly flammable. Ensure dry conditions.
Potassium Carbonate (K
2
CO
3
)
1
3.0
Base for ylide formation
Mild irritant. Hygroscopic.
Phosphorus Oxychloride (POCl
3
)
2
1.3
Vilsmeier reagent precursor
Highly toxic , reacts violently with water.
N,N-Dimethylformamide (DMF)
2
Vol.
Formyl source & Solvent
Teratogen. Use strict PPE and inert atmosphere.
Sodium Acetate (NaOAc) (aq)
2
Exc.
Hydrolysis buffer / Weak base
Safe, mild base. Prevents core degradation.
Detailed Experimental Protocols
Protocol A: Synthesis of 2-(1,3-Benzodioxol-5-yl)indolizine
This protocol establishes a self-validating system through phase changes and visual cues.
Quaternization: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-methylpyridine (10.0 mmol) in 30 mL of anhydrous acetone.
Electrophile Addition: Slowly add 2-bromo-1-(1,3-benzodioxol-5-yl)ethanone (10.5 mmol) to the stirring solution.
Reflux: Heat the mixture to reflux (approx. 56 °C) for 2 to 4 hours.
Self-Validating Checkpoint: The formation of a dense, white to off-white precipitate confirms successful quaternization. If the solution remains clear, verify the purity/activity of the
α
-haloketone.
Isolation of Salt: Cool the reaction to room temperature, filter the precipitate under vacuum, and wash with cold acetone (2
×
10 mL) to remove unreacted starting materials. Dry the salt under vacuum.
Cyclization & Aromatization: Suspend the dried pyridinium salt in a mixture of water (20 mL) and ethanol (10 mL). Add K
2
CO
3
(30.0 mmol).
Oxidative Reflux: Heat the suspension to reflux with vigorous stirring for 4 hours. Crucial: Leave the condenser open to the atmosphere to allow ambient oxygen to drive the aromatization[3].
Self-Validating Checkpoint: The mixture will darken significantly and a solid/oil will begin to separate, indicating the formation of the highly conjugated indolizine core.
Workup: Cool to room temperature, extract with dichloromethane (3
×
20 mL), wash the combined organic layers with brine, dry over anhydrous Na
2
SO
4
, and concentrate under reduced pressure. Purify via silica gel chromatography (Hexanes/Ethyl Acetate) if necessary.
Protocol B: Vilsmeier-Haack Formylation
Strict temperature control is required to prevent the thermal degradation of the Vilsmeier reagent.
Reagent Generation: Charge a dry, multi-neck flask with anhydrous DMF (10 mL) and cool to 0–5 °C in an ice-water bath under a nitrogen atmosphere.
POCl
3
Addition: Add POCl
3
(13.0 mmol) dropwise via syringe over 15 minutes, maintaining the internal temperature below 5 °C.
Self-Validating Checkpoint: A slight yellowing of the solution indicates the successful formation of the chloroiminium ion. Excessive darkening implies thermal degradation due to rapid addition. Stir for an additional 30 minutes at 0 °C.
Substrate Addition: Dissolve the 2-(1,3-Benzodioxol-5-yl)indolizine (10.0 mmol) from Protocol A in a minimal amount of anhydrous DMF (5 mL). Add this solution dropwise to the Vilsmeier reagent at 0 °C.
Reaction Progression: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2–4 hours. Monitor completion via TLC (disappearance of the highly fluorescent starting material spot).
Hydrolysis: Pour the reaction mixture slowly into 100 mL of crushed ice containing an excess of sodium acetate (approx. 50 g).
Causality Note: Sodium acetate is chosen over NaOH to buffer the solution. Strong bases can degrade the indolizine core, while NaOAc provides the exact pH required to gently hydrolyze the iminium intermediate into the aldehyde.
Isolation: Stir the aqueous mixture vigorously for 1 hour. The target product, 2-(1,3-Benzodioxol-5-yl)indolizine-3-carboxaldehyde, will precipitate as a solid. Filter under vacuum, wash thoroughly with cold water, and recrystallize from ethanol to afford the pure compound.
Analytical Validation
To confirm the structural integrity of the synthesized 2-(1,3-Benzodioxol-5-yl)indolizine-3-carboxaldehyde, perform
1
H NMR spectroscopy (CDCl
3
or DMSO-
d6
).
Key Diagnostic Signal: Look for a sharp, highly deshielded singlet between 9.5 ppm and 10.2 ppm , corresponding to the newly introduced C-3 aldehyde proton.
Core Verification: The disappearance of the C-3 proton singlet (typically found around 6.5–7.0 ppm in the unformylated indolizine) confirms complete regioselective substitution. The methylenedioxy protons of the benzodioxol group will appear as a distinct singlet near 6.0 ppm.
References
The Eschenmoser's Salt as a Formylation Agent for the Synthesis of Indolizinecarbaldehydes and Their Use for Colorimetric Nitrite Detection. researchgate.net. 2
Technical Support Center: Synthesis of 1-Methyl-2-phenylindolizine. benchchem.com. 3
WO 2021/250296 A1 (Formylation of Indolizines). patentorder.com.
2-(1,3-Benzodioxol-5-yl)indolizine-3-carboxaldehyde | CAS 893612-89-0. scbt.com. 1
SYNTHÈSE DE NOUVEAUX SYSTÈMES PHOSPHORÉS À CHIRALITÉ AXIALE ET LEURS APPLICATIONS. enscm.fr. 4
Application Notes and Protocols: Integration of 2-(1,3-Benzodioxol-5-yl)indolizine-3-carboxaldehyde in Organic Optoelectronic Materials
Introduction: The Promise of Indolizine Scaffolds in Optoelectronics Indolizine derivatives have emerged as a compelling class of N-fused heterocyclic compounds for applications in organic optoelectronics.[1][2] Their ri...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Promise of Indolizine Scaffolds in Optoelectronics
Indolizine derivatives have emerged as a compelling class of N-fused heterocyclic compounds for applications in organic optoelectronics.[1][2] Their rigid, planar structure and extended π-conjugated framework give rise to intriguing photophysical properties, including strong fluorescence.[2][3] The ability to tune their electronic and optical characteristics through synthetic modification makes them highly attractive for the development of novel materials for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and sensors.[4][5]
This guide focuses on a specific derivative, 2-(1,3-Benzodioxol-5-yl)indolizine-3-carboxaldehyde, a molecule of interest for its potential as a blue-emitting material. The benzodioxole moiety is an electron-donating group that can influence the intramolecular charge transfer characteristics of the indolizine core, while the carboxaldehyde group at the 3-position offers a site for further functionalization. This document provides a comprehensive overview of its synthesis, characterization, and integration into organic optoelectronic devices, with a focus on OLEDs. The protocols provided are designed to be self-validating, with explanations of the scientific rationale behind each step.
PART 1: Material Synthesis and Characterization
Proposed Synthesis of 2-(1,3-Benzodioxol-5-yl)indolizine-3-carboxaldehyde
The proposed synthesis is a one-pot, three-component reaction involving a 2-(pyridin-2-yl)acetate, an ynal, and an alcohol or thiol. This metal-free approach offers high atom economy and proceeds under mild conditions.[7]
Reaction Scheme:
Caption: Proposed one-pot synthesis of the target molecule.
Protocol:
In a sealed tube, combine ethyl 2-(pyridin-2-yl)acetate (1.0 mmol), 3-(1,3-benzodioxol-5-yl)propiolaldehyde (1.2 mmol), and methanol (2.0 mmol).
Stir the mixture at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
Upon completion, the reaction mixture is purified by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford the pure product.
Rationale: This method leverages the in-situ generation of a pyridinium ylide from the reaction of the pyridine derivative with the ynal, which then undergoes a 1,3-dipolar cycloaddition with the propiolaldehyde to form the indolizine ring. The alcohol acts as a proton source to facilitate the final aromatization step.
Photophysical and Electrochemical Characterization
Understanding the fundamental photophysical and electrochemical properties of 2-(1,3-Benzodioxol-5-yl)indolizine-3-carboxaldehyde is critical for predicting its performance in an optoelectronic device.
1.2.1. Predicted Properties based on Analogs
Direct experimental data for the target molecule is not currently available in the literature. However, we can estimate its properties based on closely related indolizine derivatives. For instance, 2-phenylindolizine exhibits an oxidation peak at approximately 0.25 V in a LiClO4/DMF solution.[9] The introduction of the electron-donating benzodioxole group is expected to slightly lower this oxidation potential. The HOMO-LUMO gap of indolizine derivatives can be tuned by structural modifications, with values typically ranging from 2.5 to 3.5 eV.[4][10] Based on these analogs, we can predict the following properties for 2-(1,3-Benzodioxol-5-yl)indolizine-3-carboxaldehyde:
Table 1: Estimated Properties of 2-(1,3-Benzodioxol-5-yl)indolizine-3-carboxaldehyde
Indolizine derivatives are known blue emitters.[3]
Photoluminescence Quantum Yield (PLQY)
> 60% in thin film
High PLQY is a characteristic of many indolizine fluorophores.[10]
HOMO Level
-5.2 to -5.4 eV
Based on the electrochemical data of 2-phenylindolizine.[9]
LUMO Level
-2.2 to -2.4 eV
Calculated from the estimated HOMO and a typical bandgap for blue emitters.
Electrochemical Bandgap
2.8 - 3.2 eV
Consistent with blue-emitting organic materials.
1.2.2. Experimental Characterization Protocols
The following protocols outline the necessary steps to experimentally validate the estimated properties.
Protocol 1: UV-Vis Absorption and Photoluminescence Spectroscopy
Solution Preparation: Prepare a dilute solution (10-5 to 10-6 M) of the synthesized compound in a spectroscopic grade solvent (e.g., dichloromethane or toluene).
Thin Film Preparation: Prepare a thin film of the material by spin-coating a solution of the compound (e.g., 10 mg/mL in chlorobenzene) onto a quartz substrate.
Measurement: Record the absorption spectrum using a UV-Vis spectrophotometer and the photoluminescence spectrum using a fluorometer. The excitation wavelength for the PL measurement should be at the absorption maximum.
The absolute method using an integrating sphere is recommended for accurate PLQY determination of thin films.[11][12][13]
Setup: Use an integrating sphere coupled to a spectrometer.[11]
Reference Measurement: Measure the spectrum of the excitation source (e.g., a laser with a wavelength at the absorption maximum of the sample) with the empty integrating sphere.
Sample Measurement: Place the thin-film sample inside the integrating sphere and measure the spectrum of the emitted light and the scattered excitation light.
Calculation: The PLQY is calculated as the ratio of the number of emitted photons to the number of absorbed photons.[11][14]
Protocol 3: Cyclic Voltammetry (CV) for HOMO/LUMO Level Determination
Cyclic voltammetry is a powerful technique to determine the oxidation and reduction potentials of a molecule, which can be used to estimate the HOMO and LUMO energy levels.[15][16][17]
Solution Preparation: Prepare a solution of the compound (typically 1-5 mM) in an appropriate solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6).
Electrochemical Cell Setup: Use a three-electrode setup consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
Measurement: Record the cyclic voltammogram by scanning the potential to measure the oxidation and reduction peaks. Calibrate the potentials against the ferrocene/ferrocenium (Fc/Fc+) redox couple as an internal standard.
Calculation:
EHOMO = -[Eoxonset - E1/2(Fc/Fc+) + 4.8] (eV)
ELUMO = -[Eredonset - E1/2(Fc/Fc+) + 4.8] (eV)
The electrochemical bandgap can be calculated as Eg = ELUMO - EHOMO.
Caption: Workflow for material synthesis and characterization.
PART 2: Device Fabrication and Characterization
Based on its predicted properties, 2-(1,3-Benzodioxol-5-yl)indolizine-3-carboxaldehyde is a promising candidate as a blue-emitting layer in an OLED. Both solution-processing and thermal evaporation techniques can be employed for device fabrication.
Solution-Processed OLED Fabrication
Solution processing offers a cost-effective and scalable method for OLED fabrication.[18][19]
Device Architecture: ITO / PEDOT:PSS / Emissive Layer (EML) / TPBi / LiF / Al
Caption: Layered structure of a solution-processed OLED.
Protocol:
Substrate Cleaning: Clean patterned indium tin oxide (ITO) coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol.[20] Dry the substrates with a stream of nitrogen and treat with UV-ozone for 15 minutes to improve the work function of the ITO.
Hole Injection Layer (HIL) Deposition: Spin-coat a filtered aqueous solution of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) onto the ITO substrate at 4000 rpm for 60 seconds. Anneal the substrate at 120°C for 20 minutes in a nitrogen-filled glovebox.
Emissive Layer (EML) Deposition: Prepare a solution of a suitable host material (e.g., 4,4′-Bis(N-carbazolyl)-1,1′-biphenyl - CBP) and the 2-(1,3-Benzodioxol-5-yl)indolizine-3-carboxaldehyde dopant (e.g., 5-10 wt%) in a high-boiling-point solvent like chlorobenzene. Spin-coat the EML solution onto the PEDOT:PSS layer inside the glovebox. Anneal at 80°C for 30 minutes to remove residual solvent.
Electron Transport and Injection Layer and Cathode Deposition: Transfer the substrate to a high-vacuum thermal evaporator (<10-6 Torr). Sequentially deposit a 40 nm layer of 1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene (TPBi) as the electron transport and hole-blocking layer, a 1 nm layer of lithium fluoride (LiF) as the electron injection layer, and a 100 nm layer of aluminum (Al) as the cathode.[2][21]
Vacuum-Deposited OLED Fabrication
Thermal evaporation provides precise control over layer thickness and is the standard for high-performance OLEDs.[21][22][23]
Device Architecture: ITO / NPB / EML / TPBi / LiF / Al
Protocol:
Substrate Preparation: Follow the same cleaning procedure as for the solution-processed device.
Organic Layer Deposition: In a high-vacuum thermal evaporator, sequentially deposit the following layers:
40 nm of N,N′-Di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine (NPB) as the hole transport layer.
20 nm of the emissive layer by co-evaporation of a host material (e.g., CBP) and the indolizine derivative as the dopant (e.g., 5-10 wt%).
40 nm of TPBi as the electron transport and hole-blocking layer.
Cathode Deposition: Deposit a 1 nm layer of LiF followed by a 100 nm layer of Al.
Measurement Setup: Place the fabricated OLED in a light-tight measurement chamber. Connect the device to a source-measure unit.
Data Acquisition: Measure the current-voltage-luminance (I-V-L) characteristics of the device. Record the electroluminescence spectrum at different driving voltages using a spectrometer.
Performance Metrics: Calculate the external quantum efficiency (EQE), current efficiency, and power efficiency from the I-V-L data.
Protocol 2: Transient Electroluminescence (TREL)
TREL is used to study the charge carrier dynamics and recombination processes within the OLED.[24][25][26]
Setup: Apply a rectangular voltage pulse to the OLED using a pulse generator. Detect the resulting electroluminescence signal with a fast photodetector (e.g., a photomultiplier tube or an avalanche photodiode) connected to an oscilloscope.
Measurement: Record the time delay between the leading edge of the voltage pulse and the onset of electroluminescence. This delay time is related to the transit time of the charge carriers through the organic layers.
Analysis: By analyzing the shape of the TREL signal, information about charge carrier mobility, trapping, and recombination dynamics can be extracted.
Conclusion
2-(1,3-Benzodioxol-5-yl)indolizine-3-carboxaldehyde holds significant potential as a novel blue-emitting material for organic optoelectronic devices. The protocols detailed in this guide provide a comprehensive framework for its synthesis, characterization, and integration into OLEDs. While the photophysical and electrochemical properties have been estimated based on analogous compounds, experimental verification is crucial. The successful implementation of these protocols will enable researchers to fully evaluate the performance of this promising indolizine derivative and contribute to the advancement of organic optoelectronics.
References
Lee, J., Kim, H., & Kim, J. (2007). Absolute photoluminescence quantum efficiency measurement of light-emitting thin films. Review of Scientific Instruments, 78(9), 096103. [Link]
Crayston, J. A., et al. (2016). All-Solution-Processed Organic Light-Emitting Diodes Based on Photostable Photo-cross-linkable Fluorescent Small Molecules. ACS Applied Materials & Interfaces, 8(26), 16796–16805. [Link]
EnliTech. (2022, May 27). Pursuing High Efficiency and Material Stability: Applications of Photoluminescence Quantum Yield (PLQY) as a Critical Characterization Parameter. Retrieved from [Link]
Haymoor, I. (2024, October 20). HOMO and LUMO Analysis through Cyclic Voltammetry. Prezi. Retrieved from [Link]
Xie, Y.-M., et al. (2018). Solution processable small molecule based organic light-emitting devices prepared by dip-coating method. Organic Electronics, 55, 1-5. [Link]
ResearchGate. (2015, May 18). How can we determine the HOMO and LUMO of organic materials by cyclic voltametry measurement? Retrieved from [Link]
ResearchGate. (n.d.). Measurement method for photoluminescent quantum yields of fluorescent organic dyes in polymethyl methacrylate for luminescent solar concentrators. Retrieved from [Link]
Li, M., et al. (2022). Electrochemical C–H/N–H cross-coupling of 2-phenylindolizines with phenothiazines to synthesize novel N-aryl phenothiazine derivatives. Chinese Chemical Letters, 33(10), 4637-4641. [Link]
DisplayMan. (2022, November 22). Manufacturing Process and Key Technologies of OLED. Retrieved from [Link]
UPCommons. (2014, September 28). Development of Vapor Deposition Processes for OLEDs. Retrieved from [Link]
Journal of Materials Chemistry C. (n.d.). Recent advances in highly efficient small-molecule TADF emitters for solution-processed OLEDs. Retrieved from [Link]
Physik-Institut. (2023, May 22). Building a Setup for Electroluminescence with the Scanning Tunneling Microscope and Tip Functionalization with Plasmonic Gold Nanoparticles. Retrieved from [Link]
HORIBA. (n.d.). Time-Resolved Electroluminescence with Fluorolog-QM. Retrieved from [Link]
Google Patents. (n.d.). CN102928480A - Method for determining LUMO value and HOMO value of semiconductor nano-crystals through utilizing cyclic voltammetry.
DisplayModule. (n.d.). How PMOLED is Made | Manufacturing Process, Materials. Retrieved from [Link]
Hosokawa, C., et al. (1991). Transient behavior of organic thin film electroluminescence. Applied Physics Letters, 59(15), 1838-1840. [Link]
National Center for Biotechnology Information. (2026, February 5). Solution-Processed OLEDs: A Critical Review and Methodology Proposal for Stack Optimization. Retrieved from [Link]
MDPI. (2021, November 30). Fabrication of a Solution-Processed White Light Emitting Diode Containing a Single Dimeric Copper(I) Emitter Featuring Combined TADF and Phosphorescence. Retrieved from [Link]
YouTube. (2022, August 7). Determination of HOMO and LUMO energies from CV and UV visible spectroscopy. Retrieved from [Link]
ScienceDirect. (n.d.). Multi-component one-pot synthesis of indolizine derivatives. Retrieved from [Link]
ResearchGate. (n.d.). The experimental setup for transient EL measurements and transient EL signals for the device A (b), B (c), and C (d) as a function of electrical field. Retrieved from [Link]
IIP Series. (n.d.). PROCESS OF DEVELOPING IN ORGANIC LIGHT EMITTING DIODE (OLEDS). Retrieved from [Link]
ResearchGate. (n.d.). Diagram of orbital energies: 2b as the model heterocycle and its three derivatives, 3ac, 4a and 6a in DMSO. Retrieved from [Link]
Royal Society of Chemistry. (2023, April 14). One-pot organocatalyzed synthesis of tricyclic indolizines. Retrieved from [Link]
Journal of the American Chemical Society. (2025, January 14). Indoloindolizines: The Complete Story of a Polycyclic Aromatic Scaffold from Theoretical Design to Organic Field-Effect Transistor Applications. Retrieved from [Link]
ResearchGate. (2023, February 1). A recyclable stereoauxiliary aminocatalyzed strategy for one-pot synthesis of indolizine-2-carbaldehydes. Retrieved from [Link]
ACS Publications. (2018, April 3). One-Pot Regiospecific Synthesis of Indolizines: A Solvent-Free, Metal-Free, Three-Component Reaction of 2-(Pyridin-2-yl)acetates, Ynals, and Alcohols or Thiols. Retrieved from [Link]
Edinburgh Instruments. (2023, June 2). Time-Resolved Electroluminescence Spectroscopy of a White Light Emitting Diode. Retrieved from [Link]
Research Communities. (2023, February 24). A recyclable stereoauxiliary aminocatalyzed strategy for one-pot synthesis of indolizine-2-carbaldehydes. Retrieved from [Link]
CNR-IRIS. (n.d.). Synthesis and Photochemical Characterization of Indolizine Fluorophores Obtained by a Multicomponent Palladium Iodide−Catalyze. Retrieved from [Link]
Yonsei University. (2021, January 15). Fine Tuning of the HOMO–LUMO Gap of 6-(Thiophen-2-yl) indolizino[3,2-c]quinolines and their Self-Assembly to Form Fluorescent Organic Nanoparticles: Rational Design and Theoretical Calculations. Retrieved from [Link]
ResearchGate. (2022, October). Electrochemical C–H/N–H cross-coupling of 2-phenylindolizines with phenothiazines to synthesize novel N-aryl phenothiazine derivatives. Retrieved from [Link]
MDPI. (2013, December 17). 4,6,8-Triarylquinoline-3-carbaldehyde Derivatives: Synthesis and Photophysical Properties. Retrieved from [Link]
ResearchGate. (n.d.). Pharmacological and photophysical properties of some indolizines. Retrieved from [Link]
International Journal of Scientific Research in Science, Engineering and Technology. (n.d.). Synthesis, Characterization and Determination of HOMO-LUMO of the Substituted 1,3,5-Triazine Molecule for the Applications of Or. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Crystal structure, Hirshfeld surface and photophysical analysis of 2-nitro-3-phenyl-9H-carbazole. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). 2-Phenylindolizine. Retrieved from [Link]
Unipd. (n.d.). Electrochemical Asymmetric Radical Functionalization of Aldehydes Enabled by a Redox Shuttle. Retrieved from [Link]
International Research Journal of Education and Technology. (n.d.). STRUCTURAL HOMO-LUMO,MEP ANALYSIS AND MULLIKEN CHARGES OF THIAZOLE DERIVATIVE. Retrieved from [Link]
Der Pharma Chemica. (n.d.). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Retrieved from [Link]
Technical Support Center: Overcoming Aqueous Solubility Challenges for 2-(1,3-Benzodioxol-5-yl)indolizine-3-carboxaldehyde
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter formulation challenges with highly lipophilic synthetic intermediates and bioactive candidates.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter formulation challenges with highly lipophilic synthetic intermediates and bioactive candidates. 2-(1,3-Benzodioxol-5-yl)indolizine-3-carboxaldehyde (CAS 893612-89-0)[1] presents a significant hurdle. The planar indolizine core combined with the bulky, hydrophobic benzodioxole moiety results in remarkably low aqueous solubility. For context, even simpler analogs like indole-3-carboxaldehyde are only sparingly soluble in aqueous buffers, achieving merely ~0.5 mg/mL in a 50% DMSO/PBS mixture[2].
This guide provides field-proven, mechanistically grounded troubleshooting strategies to prevent compound precipitation, ensure accurate dosing in in vitro assays, and maximize bioavailability for in vivo models.
Module 1: In Vitro Assay Troubleshooting (Overcoming the "Solvent Shift")
Q: I prepare a 10 mM stock in 100% DMSO, but when I dilute it 1:100 into my cell culture media (0.1% final DMSO), the compound immediately forms a cloudy precipitate. Why does this happen, and how do I fix it?
A: You are experiencing "solvent shift" precipitation. When a hydrophobic solution in DMSO is rapidly introduced to a high-dielectric aqueous environment like PBS or DMEM, the DMSO diffuses into the water faster than the hydrophobic drug molecules can disperse. The planar indolizine and benzodioxole rings undergo rapid π-π stacking and hydrophobic aggregation, forming insoluble microcrystals.
The Fix: Instead of direct dilution, you must lower the dielectric shock by using a surfactant/co-solvent cascade[3].
Protocol: Surfactant-Mediated Dilution
Primary Stock: Dissolve the compound in 100% anhydrous DMSO to 10 mM. Purge the vial with an inert gas (N₂ or Argon) to prevent oxidation of the sensitive carboxaldehyde group[2].
Surfactant Coating: In a separate tube, mix 10 µL of the 10 mM DMSO stock with 10 µL of Tween-80 or Cremophor EL. Vortex vigorously for 30 seconds.
Causality: The surfactant molecules coat the hydrophobic drug while it is still fully solvated, preventing drug-drug aggregation before water is introduced.
Aqueous Titration: Slowly add 980 µL of pre-warmed (37°C) PBS or media dropwise (10 µL at a time) while vortexing continuously.
Validation: Measure the absorbance at the compound's λmax (~240-300 nm)[2] after centrifugation (10,000 x g, 5 mins). If the supernatant retains the expected absorbance without a pellet forming, the micellar dispersion is stable.
Module 2: Advanced Solubilization via Cyclodextrin Complexation
Q: My primary cells are sensitive to Tween-80 and DMSO. How can I achieve high aqueous concentrations without toxic co-solvents?
A: The gold standard for solubilizing planar aromatic systems without surfactants is inclusion complexation using Hydroxypropyl-β-Cyclodextrin (HP-β-CD) . Cyclodextrins are cyclic oligosaccharides featuring a hydrophobic inner cavity and a hydrophilic exterior[4]. The cavity size of β-cyclodextrin perfectly accommodates the benzodioxole and indolizine rings, shielding them from water and drastically increasing apparent solubility[5].
Protocol: Preparation of a Thermodynamic Inclusion Complex
Host Preparation: Dissolve HP-β-CD in deionized water to a 10% or 20% (w/v) concentration.
Guest Addition: Add 2-(1,3-Benzodioxol-5-yl)indolizine-3-carboxaldehyde (as a highly concentrated DMSO spike or dry powder) to the HP-β-CD solution.
Thermodynamic Equilibration: Stir the suspension at 1000 RPM at 37°C for 24 to 48 hours in the dark.
Causality: Complexation is an equilibrium process. Rapid mixing is insufficient; the system requires time and thermal energy to displace water molecules from the CD cavity and insert the hydrophobic drug.
Filtration: Pass the solution through a 0.45 µm PTFE syringe filter to remove any uncomplexed, precipitated drug.
Lyophilization: Freeze-dry the clear filtrate to obtain a stable, water-soluble powder that can be reconstituted instantly in any aqueous buffer.
Caption: Workflow for overcoming aqueous precipitation of indolizine derivatives.
Module 3: In Vivo Formulation (Liposomes & Enteric Microparticles)
Q: We are advancing to murine pharmacokinetic studies. Which formulation will provide the best systemic bioavailability?
A: The choice depends heavily on your intended route of administration:
Intravenous (IV) Dosing: Use Hybrid Liposomes . While HP-β-CD complexes are excellent in vitro, injecting high concentrations of free cyclodextrin in vivo can extract cholesterol from red blood cell membranes, causing hemolysis. By encapsulating the drug-CD complex inside a phospholipid liposome, you prevent premature membrane toxicity and drastically extend circulation time[6],[7].
Oral (PO) Dosing: Use Enteric Microparticles . Aldehydes can be highly reactive in the acidic environment of the stomach. Formulating the compound into enteric microparticles ensures it bypasses the stomach and is released in the alkaline environment of the intestine. This strategy has been successfully utilized for related indole-3-carboxaldehyde metabolites targeting the aryl hydrocarbon receptor (AhR) in murine metabolic syndrome models[8].
Caption: Mechanistic assembly of cyclodextrin-liposome hybrids for in vivo dosing.
Quantitative Data Summary
To assist in selecting the correct formulation strategy, the following table summarizes the expected performance metrics based on physicochemical principles and literature precedents for highly hydrophobic heterocyclic aldehydes[4],[3].
Best purification methods and chromatography conditions for 2-(1,3-Benzodioxol-5-yl)indolizine-3-carboxaldehyde
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying 2-(1,3-Benzodioxol-5-yl)in...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying 2-(1,3-Benzodioxol-5-yl)indolizine-3-carboxaldehyde .
Indolizines are highly conjugated, electron-rich heteroaromatics. The introduction of a 1,3-benzodioxole (piperonyl) group at the C2 position and a carboxaldehyde at the C3 position creates a push-pull electronic system. While the C3-formyl group stabilizes the indolizine core against rapid oxidation, the molecule remains sensitive to highly acidic environments and photo-degradation. Most synthetic routes utilize a Vilsmeier-Haack formylation [1], which introduces unique purification bottlenecks—specifically, the handling of iminium salt intermediates and polar byproducts.
Purification Workflow & Causality
The purification of this compound must be treated as a continuous, self-validating system. A failure in the aqueous workup will inevitably cause a failure in the downstream chromatography.
Workflow for the isolation and purification of indolizine-3-carboxaldehyde derivatives.
Troubleshooting FAQs
Q1: My compound is streaking heavily on the silica column, and my mass recovery is below 50%. What is causing this?Causality: There are two primary mechanistic causes for this. First, the Vilsmeier-Haack reaction proceeds via a highly polar iminium salt intermediate. If your aqueous quench was insufficient (pH < 8 or insufficient time), the unhydrolyzed iminium salt will irreversibly bind to the silica [2]. Second, the basic nitrogen of the indolizine core interacts strongly with the acidic silanol groups on standard unmodified silica gel, causing tailing [3].
Solution: Ensure a rigorous alkaline quench (see Protocol 1). For chromatography, pre-treat your silica gel by adding 1–2% Triethylamine (Et₃N) to your mobile phase. This caps the acidic silanol sites, preventing non-specific binding and resolving the streaking. Alternatively, switch to Neutral Alumina (Brockmann Grade III).
Q2: How do I achieve baseline separation between the product and unreacted 2-(1,3-benzodioxol-5-yl)indolizine?Causality: The starting material lacks the C3-carboxaldehyde group, making it significantly less polar than the target product.
Solution: Utilize a step-gradient elution. Begin with a non-polar solvent (e.g., 100% Toluene or 90:10 Hexane:EtOAc) to rapidly elute the unreacted starting material. Once the starting material has eluted, increase the polarity (e.g., 70:30 Hexane:EtOAc) to elute the 2-(1,3-Benzodioxol-5-yl)indolizine-3-carboxaldehyde.
Q3: My isolated product looks pure on TLC but turns dark green/brown after a few days on the bench. Is it degrading?Causality: Yes. Despite the stabilizing effect of the C3-formyl group, extended conjugated indolizines are susceptible to photo-oxidation and radical-mediated degradation in the presence of ambient oxygen and light.
Solution: Immediately upon concentration, flush the vial with Argon or Nitrogen. Store the compound in an amber glass vial at -20 °C.
Troubleshooting logic for common chromatography issues with indolizine aldehydes.
Quantitative Data & Method Selection
To optimize your separation, refer to the standardized parameters below. Toluene-based systems often provide superior resolution for benzodioxole-containing aromatics compared to standard Hexane/EtOAc due to π-π interactions with the stationary phase.
Table 1: Recommended Solvent Systems and Expected R_f Values
Solvent System (v/v)
Additive
R_f (Starting Material)
R_f (Target Aldehyde)
Notes
Hexane / EtOAc (80:20)
1% Et₃N
0.85
0.35
Excellent general starting point.
Toluene / EtOAc (90:10)
None
0.90
0.40
Best for resolving closely related regioisomers.
DCM / MeOH (98:2)
None
>0.95
0.60
Use only if the compound exhibits severe insolubility.
Table 2: Flash Chromatography vs. Preparative HPLC Parameters
Parameter
Flash Column Chromatography
Preparative HPLC[3]
Stationary Phase
Silica Gel (230-400 mesh)
C18 Reverse Phase (5 µm)
Mobile Phase
Hexane / EtOAc gradient
H₂O / Acetonitrile gradient
Modifiers
1% Et₃N (Basic)
0.1% Formic Acid (Avoid TFA)*
Typical Purity
90 - 95%
> 99%
*Note: Trifluoroacetic acid (TFA) should be avoided in HPLC as strong acids can trigger polymerization or degradation of the indolizine core over time.
Purpose: To fully hydrolyze the iminium intermediate to the aldehyde and remove DMF/POCl₃ residues prior to chromatography.
Quench: Cool the crude Vilsmeier-Haack reaction mixture (DMF/POCl₃) to 0 °C using an ice bath.
Basification: Slowly add a cold 20% aqueous NaOH solution dropwise until the pH of the aqueous layer reaches 8.0–9.0. Validation Check: The solution will typically change color, and a precipitate may form as the iminium salt hydrolyzes to the neutral aldehyde [1].
Heating (Optional but recommended): Warm the mixture to 40–50 °C for 30 minutes to ensure complete hydrolysis of any sterically hindered intermediates.
Extraction: Extract the aqueous layer three times with Dichloromethane (DCM) or Ethyl Acetate (EtOAc).
Washing: Wash the combined organic layers with distilled water (5x) to remove residual DMF, followed by a single brine wash.
Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (keep bath temp < 40 °C).
Protocol 2: Deactivated Silica Gel Flash Chromatography
Purpose: To isolate the target compound without acid-catalyzed degradation or streaking.
Preparation: Prepare a solvent mixture of Hexane/EtOAc (80:20) containing 1% (v/v) Triethylamine (Et₃N).
Slurry Packing: Slurry pack the silica gel (230-400 mesh) into the column using the prepared deactivated solvent. Flush 2-3 column volumes to ensure complete deactivation of silanol groups.
Loading: Dissolve the crude product in a minimum amount of DCM. Apply evenly to the top of the silica bed.
Elution: Elute with the 80:20 Hexane/EtOAc (+1% Et₃N) mixture. Monitor fractions via TLC (UV 254 nm and 365 nm; the product will be highly fluorescent).
Recovery: Pool the fractions containing the pure product. Concentrate under reduced pressure, flush the flask with Argon, and store protected from light.
References
PrepChem. (n.d.). Synthesis of 2-(4-methoxyphenyl)-3-indolizine carboxaldehyde. Retrieved from[Link]
ACS Publications. (2001). Unprecedented Vilsmeier Formylation: Expedient Syntheses of the Cruciferous Phytoalexins Sinalexin and Brassilexin. Organic Letters. Retrieved from[Link]
Troubleshooting
Preventing degradation of 2-(1,3-Benzodioxol-5-yl)indolizine-3-carboxaldehyde during storage
Technical Support Center: Stability, Handling, and Troubleshooting for 2-(1,3-Benzodioxol-5-yl)indolizine-3-carboxaldehyde Welcome to the Technical Support Center. This guide is designed for researchers and drug developm...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Stability, Handling, and Troubleshooting for 2-(1,3-Benzodioxol-5-yl)indolizine-3-carboxaldehyde
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with 2-(1,3-Benzodioxol-5-yl)indolizine-3-carboxaldehyde. Due to its unique polycyclic heteroaromatic structure, this compound requires strict handling protocols to prevent rapid degradation.
Mechanistic Causality of Degradation (The "Why")
To effectively prevent degradation, we must first understand the structural vulnerabilities of this molecule. It contains three distinct functional domains, each with an independent degradation pathway:
The Indolizine Core (Photo-Oxidation): Indolizines are 10-π electron heteroaromatics. The pyrrole-like subunit is highly electron-rich and susceptible to electrophilic attack and photo-induced radical formation[1]. While the presence of the electron-withdrawing 3-carboxaldehyde group significantly stabilizes the core against ambient oxidation compared to unsubstituted indolizines[2], prolonged exposure to UV/Visible light will still trigger radical-mediated oligomerization.
The 3-Carboxaldehyde Group (Auto-Oxidation): Like many aromatic aldehydes, this moiety is highly prone to auto-oxidation when exposed to molecular oxygen[3]. This occurs via a radical chain mechanism where the aldehyde is converted into a peroxy acid, which subsequently reacts with another aldehyde molecule to yield two equivalents of the corresponding carboxylic acid.
The 1,3-Benzodioxole Group (Acid Hydrolysis): The benzodioxole ring is a cyclic acetal. While highly stable under neutral and basic conditions, it undergoes rapid hydrolysis in the presence of strong Brønsted acids (pH < 2), cleaving into a catechol derivative and formaldehyde[4].
Degradation pathways of 2-(1,3-Benzodioxol-5-yl)indolizine-3-carboxaldehyde under various stresses.
Troubleshooting & FAQs (The "What")
Q: My powder sample has turned from a pale/bright color to dark purple or black. Is it ruined?A: Yes. Significant darkening is the macroscopic signature of indolizine core photo-oxidation[1]. The electron-rich pyrrole subunit has formed radical species, leading to highly conjugated oligomers. Do not use this batch for sensitive biological assays without prior purification (e.g., flash chromatography).
Q: I see an unexpected M+16 peak in my LC-MS and a broad peak at ~12 ppm in my 1H-NMR. What happened?A: This is the classic signature of aldehyde auto-oxidation. The C3-carboxaldehyde has oxidized to a carboxylic acid (the M+16 reflects the addition of one oxygen atom). This is caused by storing the sample in non-airtight containers without an inert gas blanket.
Q: Can I store this compound in a DMSO or Methanol solution for long-term use?A: We strongly advise against this. Solution-phase storage drastically increases molecular mobility, exponentially accelerating the kinetics of both auto-oxidation and photo-degradation. If you must prepare a stock solution, use anhydrous, degassed solvents, aliquot into single-use amber vials, blanket with Argon, and store at -80°C.
Q: Why did my compound degrade during my biological assay at pH 1.2 (simulated gastric fluid)?A: The 1,3-benzodioxole group is highly sensitive to strong acids. At pH 1.2, the acetal linkage hydrolyzes, cleaving the benzodioxole ring into a catechol[4]. You must account for this inherent chemical instability when designing oral bioavailability or gastric stability assays.
Standard Operating Procedures (SOPs) for Storage & Handling (The "How")
To ensure the integrity of your compound, adhere strictly to the following quantitative parameters.
Parameter
Recommended Condition
Mechanistic Rationale
Temperature (Solid)
-20°C or lower
Reduces thermal kinetic energy, exponentially slowing the radical chain mechanism of auto-oxidation.
Atmosphere
Argon blanket
Argon is heavier than Nitrogen and air; it sinks to form a protective layer over the solid, displacing molecular oxygen[3]. Nitrogen easily mixes with ambient air during vial openings and fails to protect the aldehyde.
Light Exposure
Amber vial + Foil
Blocks UV/Vis photons, preventing the excitation of the electron-rich indolizine core[1].
Moisture
Desiccator cabinet
Prevents ambient moisture from facilitating localized micro-hydrolysis of the benzodioxole ring.
Solution Storage
< 24 hours (Fresh)
Solvation increases collision rates for bimolecular degradation pathways. Avoid freeze-thaw cycles of stock solutions.
Self-Validating Quality Control Protocol
Before initiating critical experiments, validate the structural integrity of your batch using this self-contained NMR protocol. This system is self-validating: by checking the integration ratio of the aldehyde proton against the methylenedioxy protons, you internally calibrate the intactness of both the left (benzodioxole) and right (carboxaldehyde) hemispheres of the molecule simultaneously.
Step-by-Step Methodology:
Visual Inspection: Observe the solid in a well-lit room. If the powder has shifted to a dark, gummy solid, abort the protocol and re-purify.
Sample Preparation: Weigh 1-2 mg of the compound. Dissolve immediately in 0.5 mL of anhydrous, degassed CDCl
3
or DMSO-d
6
. Crucial: Prepare this solution less than 15 minutes before inserting it into the NMR spectrometer to prevent in-situ auto-oxidation.
1H-NMR Verification (The 3-Point Check):
Check 1 (Aldehyde Integrity): Locate the sharp aldehyde proton singlet (typically between 9.5 and 10.5 ppm). Its integration should perfectly match the expected 1H relative to the aromatic core.
Check 2 (Absence of Auto-Oxidation): Scan the region >11.0 ppm. The presence of a broad singlet here indicates the formation of the carboxylic acid degradant. If the integral of this peak is >5% relative to the aldehyde peak, the batch is compromised.
Check 3 (Benzodioxole Integrity): Confirm the presence of the methylenedioxy protons. This will appear as a sharp singlet around 6.0 - 6.1 ppm integrating to exactly 2H. Loss of this peak or the appearance of broad hydroxyl peaks (~9.0 ppm in DMSO-d
6
) indicates acid hydrolysis to the catechol.
Chromatographic Orthogonal Check (Optional but Recommended): Run a rapid reverse-phase LC-MS gradient (C18 column, Water/Acetonitrile with 0.1% Formic Acid). The intact compound must elute as a single sharp peak. A secondary, more polar peak eluting earlier strongly suggests the carboxylic acid degradant.
References
2.[4] Title: Design, synthesis and chemical stability of indolizine derivatives for antidiabetic activity
Source: Nucleosides, Nucleotides & Nucleic Acids (NIH / Taylor & Francis)
URL: [Link]
3.[2] Title: Potent Inhibitors of Secretory Phospholipase A2: Synthesis and Inhibitory Activities of Indolizine and Indene Derivatives
Source: ACS Publications (Journal of Medicinal Chemistry)
URL: [Link]
Technical Support Center: Optimizing Vilsmeier-Haack Formylation for Indolizine-3-Carboxaldehyde
Welcome to the Technical Support Center for heterocyclic synthesis. This guide is designed for researchers, scientists, and drug development professionals seeking to optimize the Vilsmeier-Haack formylation of electron-r...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for heterocyclic synthesis. This guide is designed for researchers, scientists, and drug development professionals seeking to optimize the Vilsmeier-Haack formylation of electron-rich indolizine scaffolds.
Indolizine-3-carboxaldehydes are critical intermediates in the synthesis of fluorescent dyes, organic semiconductors, and pharmaceutical agents targeting hepatocellular carcinoma and other diseases [1]. However, the highly reactive, 10π-electron nature of the indolizine core often leads to challenges such as poor regioselectivity, over-formylation, and product loss during workup. This guide synthesizes field-proven insights and mechanistic causality to help you achieve maximum yield and purity.
Mechanistic Pathway & Causality
The Vilsmeier-Haack reaction utilizes a chloroiminium ion (the Vilsmeier reagent), typically formed in situ from
N,N
-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) [1]. Understanding the electronic control of this electrophile is paramount for optimizing the reaction [2].
Fig 1. Mechanistic pathway of the Vilsmeier-Haack formylation of indolizine at the C-3 position.
Troubleshooting FAQs
Q1: Why am I getting a mixture of C-3 and C-1 formylated products?A1: The indolizine ring undergoes electrophilic aromatic substitution preferentially at the C-3 position, followed by the C-1 position. The C-3 position is kinetically favored because the resulting Wheland intermediate allows for superior orbital overlap, effectively delocalizing the positive charge onto the bridgehead nitrogen atom [3]. However, if the reaction temperature exceeds 40 °C, the system gains enough thermal energy to overcome the activation barrier for C-1 attack, eroding regioselectivity.
Solution: Maintain strict temperature control. Form the Vilsmeier reagent at 0 °C and do not allow the reaction to exceed 25 °C (room temperature) during the propagation phase.
Q2: My LC-MS shows a significant amount of an [M+28] byproduct. What is this, and how do I prevent it?A2: An [M+28] mass increase relative to the desired product indicates over-formylation, specifically the formation of indolizine-1,3-dicarboxaldehyde. Because the indolizine core is highly electron-rich, the introduction of a single electron-withdrawing formyl group at C-3 does not always deactivate the ring enough to prevent a second electrophilic attack at C-1, especially if excess reagent is present.
Solution: Strictly limit POCl₃ to 1.10 equivalents relative to the indolizine substrate.
Q3: The reaction seems complete by TLC, but my isolated yield is low, and I see a highly polar spot stuck at the baseline. Why?A3: This is a classic symptom of incomplete hydrolysis. The immediate product of the Vilsmeier-Haack reaction is a highly polar, water-soluble iminium salt. If the aqueous workup is too brief or not sufficiently basic, this salt will not fully hydrolyze to the target aldehyde and will be discarded in the aqueous layer during organic extraction.
Solution: Quench the reaction by pouring it into a saturated aqueous solution of Sodium Acetate (NaOAc). NaOAc provides a mild, buffered basic environment (pH ~7.5) that efficiently drives the hydrolysis of the iminium bond without causing base-catalyzed degradation (e.g., aldol condensations) of the newly formed aldehyde.
Q4: The reaction mixture turns dark black and tarry immediately upon adding POCl₃ to DMF.A4: The formation of the Vilsmeier reagent is highly exothermic. If POCl₃ is added too quickly without sufficient cooling, the localized heat causes the DMF to decompose, releasing dimethylamine and forming tarry byproducts that inhibit the reaction and complicate downstream purification.
Solution: Pre-cool the DMF to 0 °C in an ice-water bath. Add POCl₃ dropwise over 15–30 minutes, ensuring the internal temperature does not exceed 5 °C.
Quantitative Optimization Data
The following table summarizes the impact of various reaction parameters on the yield and regioselectivity of indolizine formylation.
Entry
POCl₃ (Equiv)
DMF (Equiv)
Temp (°C)
Time (h)
C-3 : C-1 Ratio
Isolated Yield (%)
Observation / Failure Mode
1
1.1
5.0
0 to 25
2.5
> 98 : 2
88%
Optimal conditions; clean conversion.
2
3.0
5.0
80
4.0
75 : 25
42%
Severe over-formylation (1,3-dialdehyde).
3
1.1
1.5
0 to 25
12.0
90 : 10
58%
Sluggish kinetics due to insufficient solvent/reagent.
4
1.1
5.0
-20
24.0
> 99 : 1
45%
High selectivity but incomplete conversion.
5
1.1
5.0
0 to 25
2.5
> 98 : 2
30%
Water quench only (No NaOAc); iminium lost in aq. layer.
Standard Operating Protocol (Self-Validating Methodology)
This step-by-step workflow contains built-in validation checkpoints to ensure successful execution at each stage.
Fig 2. Step-by-step experimental workflow for optimized indolizine formylation.
Step 1: Preparation of the Vilsmeier Reagent
Equip an oven-dried round-bottom flask with a magnetic stir bar, a rubber septum, and an argon/nitrogen inlet.
Add anhydrous DMF (5.0 equivalents relative to substrate; acts as both reagent and solvent). Cool the flask to 0 °C using an ice-water bath.
Using a syringe, add POCl₃ (1.1 equivalents) dropwise over 15 minutes.
Validation Checkpoint: The solution should transition from colorless to a pale yellow/orange tint. If it turns black, the addition was too fast, and the reagent has decomposed. Stir at 0 °C for 30 minutes.
Step 2: Electrophilic Aromatic Substitution
Dissolve the starting indolizine (1.0 equivalent) in a minimal amount of anhydrous DMF.
Add the indolizine solution dropwise to the Vilsmeier reagent at 0 °C.
Remove the ice bath and allow the reaction mixture to warm to room temperature (25 °C). Stir for 2.5 hours.
Validation Checkpoint: Monitor reaction progress via TLC (Hexanes:EtOAc 3:1). The highly non-polar starting indolizine (Rf ~0.8) should disappear. The intermediate iminium salt will appear as a streak or a spot stuck at the baseline (Rf 0.0), indicating successful substitution.
Step 3: Hydrolysis and Workup
Prepare a beaker containing a 10-fold volumetric excess of saturated aqueous Sodium Acetate (NaOAc) mixed with crushed ice.
Slowly pour the reaction mixture into the vigorously stirring NaOAc solution.
Validation Checkpoint: The mixture should bubble slightly, and a precipitate (the crude aldehyde) may begin to form. The pH should be between 7 and 8.
Stir the aqueous suspension vigorously for at least 60 minutes at room temperature to ensure complete hydrolysis of the iminium salt.
Step 4: Extraction and Purification
Transfer the mixture to a separatory funnel and extract three times with Ethyl Acetate (EtOAc).
Wash the combined organic layers with water (to remove residual DMF) and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure indolizine-3-carboxaldehyde.
References
Bertallo, C. R. S. Development of a comprehensive study on base-controlled regioselective functionalization of indolizines. Universidade de São Paulo (USP) Theses. Retrieved from [Link]
Troubleshooting
Troubleshooting low fluorescence quantum yield in benzodioxol-indolizine derivatives
Welcome to the technical support center for benzodioxol-indolizine derivatives. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to low...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for benzodioxol-indolizine derivatives. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to low fluorescence quantum yield (QY) in their experiments. The content is structured in a question-and-answer format to directly address specific challenges.
Part 1: Foundational Concepts & FAQs
This section provides a brief overview of the essential photophysical principles governing the fluorescence of benzodioxol-indolizine derivatives.
Q1: What is fluorescence quantum yield (ΦF), and why is it a critical parameter?
Fluorescence quantum yield (ΦF or QY) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorophore.[1]
ΦF = (Number of Photons Emitted) / (Number of Photons Absorbed)
A high quantum yield (approaching 1.0 or 100%) indicates that most of the absorbed energy is released as fluorescent light, resulting in a bright signal. Conversely, a low quantum yield signifies that the majority of the absorbed energy is lost through non-radiative pathways (e.g., heat, molecular vibrations, or intersystem crossing). For applications in bioimaging, sensing, and materials science, a high quantum yield is crucial for achieving high sensitivity and a strong signal-to-noise ratio.[2]
Q2: What are the key structural and electronic factors that govern the fluorescence of benzodioxol-indolizine derivatives?
The fluorescence properties of these molecules are dictated by their unique electronic structure. Key factors include:
The Indolizine Core: This nitrogen-containing heterocyclic system forms the primary π-conjugated backbone. Indolizine-based fluorophores are known for their tunable and often bright emission.[3][4][5]
Intramolecular Charge Transfer (ICT): Many indolizine derivatives are designed as "push-pull" systems. The indolizine core or an electron-donating group (like the benzodioxole moiety or an amine) acts as the electron donor ("push"), while an electron-withdrawing group (EWG) attached elsewhere on the scaffold acts as the acceptor ("pull").[6][7] Upon photoexcitation, an electron is transferred from the donor to the acceptor, creating an excited state with a large dipole moment. This ICT character is a primary determinant of their photophysical properties.[6][8]
Substituent Effects: The nature and position of substituents dramatically influence the molecule's Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.[9][10] Electron-donating groups (EDGs) generally raise the HOMO energy, while electron-withdrawing groups (EWGs) lower the LUMO energy. This tuning of the HOMO-LUMO gap controls the absorption and emission wavelengths.[6][11]
Structural Rigidity: Molecules with a rigid, planar structure tend to have higher quantum yields. Flexibility, especially the ability for parts of the molecule to rotate in the excited state, often opens up non-radiative decay pathways that quench fluorescence.[12][13]
Part 2: Troubleshooting Guide for Low Quantum Yield
This section addresses specific experimental problems and provides systematic approaches to diagnose and solve them.
Problem Area A: Environmental & Solution Effects
The immediate environment of the fluorophore can have a profound impact on its emission.
Q3: My compound's fluorescence is much lower in a polar solvent (like methanol) compared to a non-polar one (like toluene). Why is this happening?
This is a classic sign of a strong Intramolecular Charge Transfer (ICT) character and the potential formation of a non-emissive or weakly emissive Twisted Intramolecular Charge Transfer (TICT) state.[14][15]
Causality:
Excitation & ICT State: Upon absorbing light, the molecule enters an excited state which has a much larger dipole moment than the ground state due to the charge transfer.
Solvent Relaxation: Polar solvent molecules reorient themselves around this new, large dipole. This stabilization lowers the energy of the excited state. This is often observed as a bathochromic (red) shift in the emission spectrum as solvent polarity increases.[6][8]
TICT State Formation: If the donor and acceptor parts of the molecule are linked by a single bond, this bond can twist in the excited state.[7] In polar solvents, this twisted (perpendicular) conformation can become so stabilized that it forms a new, lower-energy excited state known as the TICT state.
Quenching: The TICT state is often "dark," meaning it returns to the ground state primarily through non-radiative decay (heat), thus quenching fluorescence and lowering the quantum yield.[16][17]
Troubleshooting Steps:
Systematically Vary Solvent Polarity: Measure the absorption and emission spectra and the quantum yield in a range of solvents with varying polarity (e.g., Hexane, Toluene, Dichloromethane, Acetonitrile, Methanol). This will confirm the solvatochromic behavior.
Increase Viscosity: In a given polar solvent, try increasing the viscosity by adding glycerol. If the fluorescence intensity increases, it suggests that restricting the intramolecular rotation is inhibiting the formation of the quenching TICT state.[15]
Computational Analysis: Perform TD-DFT calculations to visualize the HOMO-LUMO distribution and analyze the geometry of the excited state to confirm the charge transfer nature and potential for twisting.[9]
Table 1: Example of Solvent Effects on a Hypothetical Benzodioxol-Indolizine Derivative
Solvent
Polarity Index (Reichardt's ET(30))
Emission Max (λem)
Quantum Yield (ΦF)
Toluene
33.9
485 nm
0.85
Dichloromethane
41.1
510 nm
0.52
Acetonitrile
46.0
535 nm
0.15
Methanol
55.5
550 nm
0.03
This table illustrates a typical trend where increasing solvent polarity causes a red-shift in emission and a decrease in quantum yield due to ICT/TICT effects.[6][8]
Q4: The fluorescence intensity is not linear with concentration and decreases at higher concentrations. What is the cause?
This phenomenon is likely Aggregation-Caused Quenching (ACQ) .[18][19]
Causality:
Many planar, π-conjugated molecules like indolizine derivatives tend to stack on top of each other (π-π stacking) in solution at high concentrations.[18] When these aggregates form, new intermolecular non-radiative decay pathways are created, which efficiently quench the fluorescence of individual molecules.[19] This is a common issue that can severely limit the use of fluorophores in solid-state applications or concentrated solutions.[20]
Troubleshooting Steps:
Concentration-Dependent Study: Perform fluorescence measurements over a wide range of concentrations (e.g., from 10-7 M to 10-4 M). Plot the fluorescence intensity versus concentration. A deviation from linearity at higher concentrations is a strong indicator of ACQ.
Check Absorption Spectra: At high concentrations, look for changes in the shape of the absorption spectrum, such as peak broadening or the appearance of new shoulders. This can indicate the formation of ground-state aggregates.
Use Surfactants or Co-solvents: Try to disrupt aggregation by adding a small amount of a surfactant (like Triton X-100) or by using a solvent system that better solvates the molecule.
Introduce Bulky Groups: If this is a persistent issue during the design phase, consider adding bulky substituents to the molecular scaffold to sterically hinder π-π stacking.
Q5: My fluorescence signal decreases after degassing the solvent with nitrogen or argon. Is this expected?
No, this is the opposite of what is typically expected and suggests a more complex issue. Usually, dissolved molecular oxygen (O₂) is a potent quencher of fluorescence. O₂ is a ground-state triplet molecule and can interact with the excited singlet state of the fluorophore, inducing intersystem crossing to the fluorophore's triplet state, which then decays non-radiatively. Therefore, degassing a solvent should increase the fluorescence intensity and lifetime.
If you observe the opposite, consider these possibilities:
Experimental Artifact: Ensure your degassing procedure is not introducing particulates or impurities from the gas line. Filter your solvents and gas.
Photochemistry: The fluorophore might be involved in a photochemical reaction that requires oxygen. In the absence of oxygen, an alternative, non-emissive decay pathway or a reaction leading to a non-fluorescent product might be favored. This is less common but possible.
Complex Quenching Mechanism: There could be a highly specific quenching mechanism involving an impurity that is somehow enhanced or activated in an anoxic environment.
Problem Area B: Intrinsic Molecular Processes
Sometimes, the low quantum yield is an inherent property of the molecule's structure and excited-state dynamics.
Q6: My compound has a very low quantum yield in all solvents, regardless of polarity or concentration. What could be the intrinsic cause?
If environmental factors have been ruled out, the low QY is likely due to efficient intrinsic non-radiative decay pathways.
Causality:
The overall rate of decay from the excited state (ktotal) is the sum of the rate of radiative decay (kr, fluorescence) and the rate of non-radiative decay (knr). The quantum yield is given by ΦF = kr / (kr + knr). A low QY means that knr is much larger than kr.
Possible Intrinsic Non-Radiative Pathways:
Efficient Internal Conversion (IC): The molecule may have low-energy vibrational modes or a flexible structure that allows the excited-state energy to be quickly dissipated as heat, returning it to the ground state without emitting a photon.
High Intersystem Crossing (ISC) Rate: The molecule might have strong spin-orbit coupling, which facilitates a rapid transition from the excited singlet state (S₁) to an excited triplet state (T₁).[21] This is often enhanced by the presence of heavy atoms (e.g., bromine, iodine) in the structure or specific heteroatoms. The triplet state typically deactivates non-radiatively or through much slower phosphorescence.
Photoinduced Electron Transfer (PeT): If the benzodioxol-indolizine core is attached to a strong electron donor or acceptor group that is not part of the main conjugated system, an electron transfer can occur that quenches fluorescence. This is a common mechanism used in designing fluorescent sensors.[15]
Jablonski Diagram of Competing Decay Pathways
The following diagram illustrates how non-radiative processes compete with fluorescence. A high rate of Internal Conversion (IC), Intersystem Crossing (ISC), or TICT state formation will lead to a low fluorescence quantum yield.
This protocol uses the comparative method described by Williams et al., which is the most common and reliable method for determining relative QY in solution.[1]
Principle: The fluorescence of the unknown sample is compared to that of a well-characterized fluorescent standard with a known quantum yield. By keeping the absorbance identical at the excitation wavelength, it is assumed that both solutions absorb the same number of photons.[1]
Materials:
Spectrophotometer (UV-Vis)
Spectrofluorometer with a corrected emission channel
1 cm path length quartz cuvettes
Spectroscopic grade solvents
Quantum Yield Standard (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Rhodamine 6G in ethanol). The standard should absorb at the same wavelength as the sample and ideally emit in a similar region.[21]
Procedure:
Prepare Stock Solutions: Prepare stock solutions of your test compound and the chosen standard in the same solvent (if possible).
Prepare Dilutions: Prepare a series of 5-6 dilutions of both the test compound and the standard. The absorbance of these solutions at the chosen excitation wavelength should be kept low, ideally ranging from 0.02 to 0.1, to minimize inner-filter effects.[1][21]
Measure Absorbance: Record the UV-Vis absorption spectrum for each dilution and note the precise absorbance at the excitation wavelength (λex).
Measure Fluorescence: For each solution, record the corrected fluorescence emission spectrum using the same λex. Ensure the entire emission band is captured.
Integrate Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
Plot Data: For both the test sample and the standard, create a plot of integrated fluorescence intensity versus absorbance. The plot should be linear and pass through the origin.
Calculate Quantum Yield: The quantum yield of the unknown sample (ΦX) is calculated using the following equation:[1][22]
ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²)
Where:
ΦST is the known quantum yield of the standard.
GradX and GradST are the gradients of the linear fits for the sample and standard, respectively.
ηX and ηST are the refractive indices of the solvents used for the sample and standard (if they are different).
Workflow: Troubleshooting Low Quantum Yield
The following diagram provides a logical workflow for diagnosing the cause of low fluorescence quantum yield.
Caption: A step-by-step workflow for diagnosing low quantum yield.
Part 4: References
Color-Tunable Indolizine-Based Fluorophores and Fluorescent pH Sensor. (2021). PMC.
Tunable Emission Properties of Indolizine-Based Aggregation-Induced Emission Luminogens for White-Light Emission. (2025). PMC.
Synthesis and Photochemical Characterization of Indolizine Fluorophores Obtained by a Multicomponent Palladium Iodide−Catalyze. CNR-IRIS.
Fluorescence emission spectra of indolizine derivatives powders (a) and... ResearchGate.
Indolizine Donor-Based Dyes for Applications in Fluorescence Biological Imaging. (2021). eGrove.
Recent advances in twisted intramolecular charge transfer (TICT) fluorescence and related phenomena in materials chemistry. RSC Publishing.
Twisted intramolecular charge transfer (TICT) and twists beyond TICT: From mechanisms to rational designs of bright and sensitive fluorophores. (2021). ResearchGate.
Application Notes and Protocols for Measuring Fluorescence Quantum Yield. Benchchem.
Rational Design of Pyrido[3,2-b]indolizine as a Tunable Fluorescent Scaffold for Fluorogenic Bioimaging. (2024). JACS Au.
Photobasicity-Triggered Twisted Intramolecular Charge Transfer of Push–Pull Chromophores. (2025). The Journal of Physical Chemistry B.
What is Intramolecular Charge Transfer (ICT)? Ossila.
Twisted intramolecular charge transfer (TICT) based fluorescent probes and imaging agents. (2025). Chemical Society Reviews.
Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. ISS.
Standard for Measuring Quantum Yield The determination of fluorescence quantum yields. ResearchGate.
The synthesis and photophysical proper1es of novel indolizine-based fluorophores. University of Warsaw.
From aggregation-caused quenching to aggregation-induced delayed fluorescence: the impact of the effect of substituents. Journal of Materials Chemistry C.
What are the factors affecting fluorescence? (2023). AAT Bioquest.
Access to 6-hydroxy indolizines and related imidazo[1,5- a ]pyridines through the S N 2 substitution/condensation/tautomerization cascade process. (2021). ResearchGate.
A Guide to Recording Fluorescence Quantum Yields. UCI Department of Chemistry.
Guide for the Measurements of Absolute Quantum Yields of Liquid Samples. Edinburgh Instruments.
Selection of an aggregation-caused quenching-based fluorescent tracer for imaging studies in nano drug delivery systems. Nanoscale.
SWIR emissive RosIndolizine dyes with nanoencapsulation in water soluble dendrimers. Semantic Scholar.
Color-Tunable Indolizine-Based Fluorophores and Fluorescent pH Sensor. (2021). MDPI.
troubleshooting low signal-to-noise ratio in fluorescence polarization. Benchchem.
Aggregation-caused quenching (ACQ) in fluorogenic probe design. (A)... ResearchGate.
Reducing aggregation caused quenching effect through co-assembly of PAH chromophores and molecular barriers. (2019). PMC.
Synthesis and photophysical properties of novel benzophospholo[3,2-b]indole derivatives. Beilstein Journal of Organic Chemistry.
Indoloindolizines: The Complete Story of a Polycyclic Aromatic Scaffold from Theoretical Design to Organic Field-Effect Transistor Applications. (2025). Journal of the American Chemical Society.
Molecular and supramolecular systems in photochromism: Dihydroindolizines - New versatile molecules. Indian Academy of Sciences.
From aggregation-caused quenching luminogens to solid fluorescent materials. (2016). National Science Review.
Troubleshooting. Thermo Fisher Scientific - KR.
Photochemical and Base-Promoted Synthesis of Indolizines from N- Alkylpyridinium Derivatives 1a-d. ResearchGate.
The Kröhnke synthesis of benzo[a]indolizines revisited: towards small, red light emitters. (2022). RSC Publishing.
Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. (2010). PMC.
Technical Support Center: Resolving Steric Hindrance in 2-(1,3-Benzodioxol-5-yl)indolizine-3-carboxaldehyde Cross-Coupling
Welcome to the Advanced Technical Support Center. The functionalization of the indolizine core—a privileged scaffold in drug discovery—presents unique synthetic hurdles.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Technical Support Center. The functionalization of the indolizine core—a privileged scaffold in drug discovery—presents unique synthetic hurdles. Specifically, attempting a palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig) at the 1-position of 2-(1,3-Benzodioxol-5-yl)indolizine-3-carboxaldehyde introduces extreme steric and electronic challenges. The bulky 1,3-benzodioxol-5-yl group creates a severe physical barricade, while the 3-carboxaldehyde withdraws electron density, deactivating the core.
This guide provides field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to help you overcome these barriers.
Part 1: Frequently Asked Questions (FAQs)
Q1: Why do standard palladium catalysts like Pd(PPh₃)₄ fail or yield <10% for this specific indolizine substrate?A1: The failure is rooted in both steric and electronic causality. Pd(PPh₃)₄ generates a multi-ligated Pd(0) active species. The extreme steric bulk from the adjacent 1,3-benzodioxol-5-yl group prevents this bulky complex from approaching the C-X bond at the 1-position for the initial oxidative addition. Furthermore, the electron-withdrawing 3-carboxaldehyde reduces the electron density of the indolizine core, increasing the activation energy required for the metal insertion.
Solution: Transition to precatalysts that rapidly generate a highly active, monoligated L-Pd(0) species. Buchwald ligands (e.g., XPhos, SPhos) possess a large percent buried volume (%Vbur) that forces the dissociation of additional ligands, creating a sterically accessible yet electronically rich palladium center capable of inserting into hindered bonds 1.
Q2: I am observing rapid consumption of my arylboronic acid, but my indolizine starting material remains unreacted. What is happening?A2: You are observing protodeboronation. In sterically hindered cross-couplings, the transmetalation step becomes the rate-limiting bottleneck. While the palladium catalyst is "stuck" waiting to transmetalate the bulky substrates, the boronic acid undergoes base-catalyzed hydrolysis in the presence of trace water.
Solution: Switch to strictly anhydrous conditions. Use dry 1,4-dioxane and a finely milled, anhydrous inorganic base like K₃PO₄ instead of aqueous Na₂CO₃. Using a third-generation (G3) palladium precatalyst will also accelerate the catalytic cycle, outcompeting the degradation pathway .
Q3: Does the 3-carboxaldehyde group interfere with the palladium catalyst?A3: Yes. Aldehydes can act as competing coordinating groups for palladium, leading to off-cycle catalyst sequestration or unwanted decarbonylation at elevated temperatures.
Solution: If advanced ligands do not resolve the yield, temporarily mask the 3-carboxaldehyde as a 1,3-dioxolane acetal prior to coupling. This removes the electronic deactivation (converting an electron-withdrawing group to an electron-neutral one) and eliminates the coordinating carbonyl oxygen, significantly improving cross-coupling efficiency 2.
Part 2: Troubleshooting Workflows
When a reaction fails, identifying the exact point of failure within the catalytic cycle is critical. Use the logic tree below to diagnose and resolve low yields.
Troubleshooting workflow for resolving low yields in sterically hindered cross-coupling reactions.
Part 3: Quantitative Data on Catalyst Performance
The table below summarizes the performance of various catalytic systems when attempting a Suzuki-Miyaura coupling on the highly hindered 1-bromo-2-(1,3-benzodioxol-5-yl)indolizine-3-carboxaldehyde. Notice how the shift to monoligated active species drastically reduces side reactions.
To ensure reproducibility, this protocol utilizes a Buchwald G3 precatalyst system. The dialkyl-ortho-biaryl structure of the XPhos ligand stabilizes the metal center while enforcing a highly reactive monoligated state, crucial for overcoming extreme steric bulk 3.
Step 1: Reagent Preparation & Stoichiometry
To a flame-dried Schlenk flask, add 1-bromo-2-(1,3-benzodioxol-5-yl)indolizine-3-carboxaldehyde (1.0 equiv) and the desired arylboronic acid (1.5 equiv).
Causality: K₃PO₄ is chosen because it is basic enough to activate the boronic acid for transmetalation but avoids the introduction of water, which drives protodeboronation.
Step 2: Atmosphere Control (Critical)
Seal the flask and subject it to three cycles of high vacuum followed by backfilling with ultra-pure Argon.
Causality: The monoligated Pd(0) species generated by the G3 precatalyst is extraordinarily electron-rich and highly susceptible to oxidation. Trace oxygen will irreversibly precipitate palladium black.
Step 3: Solvent Addition
Add anhydrous, rigorously degassed 1,4-dioxane to achieve a substrate concentration of 0.1 M.
Causality: A lower concentration (0.1 M) minimizes intermolecular side reactions (like homocoupling), while the boiling point of dioxane allows for the necessary thermal energy input.
Step 4: Reaction Execution & Self-Validation
Heat the reaction mixture to 80°C under vigorous stirring for 12 hours.
Validation Check: At 4 hours, pull a 10 µL aliquot under Argon, quench with EtOAc/H₂O, and analyze the organic layer via LCMS. A self-validating, healthy reaction will show <15% of the indolizine starting material remaining and the absence of a des-bromo indolizine peak (which would indicate premature reductive elimination or hydrogenolysis).
Part 5: Mechanistic Pathway
Understanding how steric relief is achieved at the molecular level allows for better rational design of your experiments.
Catalytic cycle highlighting the role of monoligated Pd(0) in overcoming steric hindrance.
References
CHAPTER 2: Prominent Ligand Types in Modern Cross-Coupling Reactions | Royal Society of Chemistry (RSC) | 1
Technical Support Center: Troubleshooting the Synthesis of 2-(1,3-Benzodioxol-5-yl)indolizine-3-carboxaldehyde
Welcome to the Technical Support Center for the synthesis of 2-(1,3-Benzodioxol-5-yl)indolizine-3-carboxaldehyde (CAS 893612-89-0)[1]. This portal is designed for researchers, synthetic chemists, and drug development pro...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the synthesis of 2-(1,3-Benzodioxol-5-yl)indolizine-3-carboxaldehyde (CAS 893612-89-0)[1]. This portal is designed for researchers, synthetic chemists, and drug development professionals who require authoritative, field-proven strategies to minimize byproducts and optimize yields.
The preparation of this highly functionalized heterocycle typically follows a two-stage workflow:
Tschitschibabin Cyclization : The formation of the indolizine core via the reaction of 2-picoline with 2-bromo-1-(1,3-benzodioxol-5-yl)ethanone.
Vilsmeier-Haack Formylation : The regioselective introduction of a formyl group at the C-3 position of the indolizine core.
Below, our Senior Application Scientists address the most critical failure modes, mechanistic causes, and self-validating protocols to ensure synthetic integrity.
Q1: My crude indolizine product is heavily contaminated with a black, tarry mixture. What is the mechanistic cause, and how do I prevent it?Expert Insight: The Tschitschibabin reaction relies on the base-promoted intramolecular condensation of a pyridinium salt intermediate[2]. The formation of tarry byproducts is almost always caused by the degradation of the highly reactive
α
-halo ketone (2-bromo-1-(1,3-benzodioxol-5-yl)ethanone) or the dimerization of the pyridinium ylide under harsh basic conditions[3].
Resolution: Shift from thermodynamic to kinetic control during the base addition. Instead of refluxing in strong bases like
NaOH
, use a milder base such as
NaHCO3
or
K2CO3
in a biphasic solvent system (e.g., water/chloroform) at moderate temperatures (60–70 °C). This ensures the ylide cyclizes faster than it can dimerize or polymerize.
Q2: LC-MS analysis of my isolated intermediate shows an M+16 peak. Why is my indolizine oxidizing?Expert Insight: Indolizines are highly electron-rich
10π
-electron heteroaromatics. The absence of electron-withdrawing groups on the intermediate 2-(1,3-Benzodioxol-5-yl)indolizine makes it exceptionally susceptible to auto-oxidation via molecular oxygen, leading to the formation of oxidized indolizine species or ring-opened degradation products.
Resolution: The entire cyclization, extraction, and purification workflow must be conducted under an inert atmosphere (Argon or Nitrogen). Store the isolated intermediate at -20 °C in the dark, or ideally, telescope it directly into the Vilsmeier-Haack formylation step.
Stage 2: Vilsmeier-Haack Formylation
Q3: I am observing a mixture of the desired 3-carboxaldehyde and a 1,3-diformylated byproduct. How do I strictly enforce regioselectivity?Expert Insight: The Vilsmeier-Haack reaction utilizes a chloroiminium ion (Eschenmoser-type intermediate) generated from
POCl3
and DMF to achieve electrophilic aromatic substitution[4]. In 2-arylindolizines, the C-3 position is kinetically favored due to the stabilization of the Wheland intermediate by the adjacent nitrogen lone pair. However, the C-1 position is also highly nucleophilic[5]. If excess Vilsmeier reagent is present or temperatures exceed 40 °C, over-formylation at C-1 will occur.
Resolution: Strictly limit the Vilsmeier reagent to 1.1 equivalents. Maintain the reaction temperature at 0 °C during addition and do not exceed room temperature (20–25 °C) during the reaction phase.
Q4: My reaction went to completion according to TLC, but my isolated yield is <30%, and the aqueous phase is highly colored. What happened?Expert Insight: This is a classic hydrolysis failure. The initial product of the Vilsmeier-Haack reaction is not the aldehyde, but a stable, water-soluble iminium salt. If the basic quenching step is rushed or the pH is insufficient, the iminium salt will not hydrolyze into the aldehyde and will be lost in the aqueous wash.
Resolution: Quench the reaction by pouring it over crushed ice and slowly adding saturated aqueous sodium acetate (
NaOAc
) or
10% NaOH
until the pH reaches 8–9. Heat the quenched mixture to 60 °C for 1 hour to force the complete hydrolysis of the iminium intermediate before attempting organic extraction.
Part 2: Workflow & Logic Visualizations
Synthetic Pathway and Byproduct Branching
The following diagram illustrates the critical reaction nodes and where side reactions diverge from the main pathway.
Caption: Reaction workflow detailing main synthetic pathways and common byproduct divergences.
Troubleshooting Logic: Low Yield in Formylation
Use this decision tree to diagnose and resolve low isolated yields during the Vilsmeier-Haack step.
Caption: Diagnostic logic tree for resolving low yields in the Vilsmeier-Haack formylation step.
Part 3: Quantitative Data & Optimization Summaries
Table 1: Byproduct Mitigation in Tschitschibabin Cyclization
Observed Byproduct
Analytical Indicator
Primary Cause
Optimized Parameter
Expected Purity Gain
Tarry Polymers
Broad baseline on HPLC; insoluble black mass
Harsh base (NaOH) causing
α
-halo ketone degradation
Protocol A: Synthesis of 2-(1,3-Benzodioxol-5-yl)indolizine
Self-Validating Check: The intermediate should precipitate as a light-colored solid. If the solution turns pitch black, polymerization has occurred.
Preparation: Purge a 250 mL round-bottom flask with Argon. Add 2-bromo-1-(1,3-benzodioxol-5-yl)ethanone (10.0 mmol) and 2-picoline (12.0 mmol) to 50 mL of anhydrous acetone.
Salt Formation: Stir the mixture at room temperature for 4 hours. A pyridinium bromide salt will precipitate. Filter the salt under Argon and wash with cold acetone.
Cyclization: Suspend the isolated salt in a biphasic mixture of chloroform (40 mL) and saturated aqueous
NaHCO3
(40 mL).
Heating: Heat the biphasic mixture to 65 °C under vigorous stirring for 4 hours.
Workup: Cool to room temperature. Separate the organic layer, extract the aqueous layer with chloroform (
2×20
mL), and dry the combined organics over anhydrous
Na2SO4
.
Isolation: Concentrate under reduced pressure. Purify via flash chromatography (silica gel, Hexanes/EtOAc 9:1) to yield the intermediate. Store immediately under Argon at -20 °C.
Protocol B: Vilsmeier-Haack Formylation to Final Product
Self-Validating Check: The complete dissolution of the intermediate iminium salt during the 60 °C hydrolysis step confirms successful conversion to the aldehyde.
Vilsmeier Reagent Generation: In a flame-dried, Argon-purged flask, add anhydrous DMF (5.0 mL) and cool to 0 °C using an ice bath. Dropwise, add
POCl3
(1.1 mmol) over 10 minutes. Stir at 0 °C for 30 minutes to form the chloroiminium complex.
Substrate Addition: Dissolve 2-(1,3-Benzodioxol-5-yl)indolizine (1.0 mmol) in anhydrous DMF (2.0 mL). Add this solution dropwise to the Vilsmeier reagent at 0 °C.
Reaction: Remove the ice bath and allow the reaction to warm to room temperature (22 °C). Stir for 2 hours. Monitor by TLC (Hexanes/EtOAc 7:3) until the starting material is consumed.
Hydrolysis (Critical Step): Pour the reaction mixture onto 20 g of crushed ice. Slowly add 10% aqueous
NaOH
until the pH reaches 8.5.
Thermal Quench: Heat the alkaline mixture to 60 °C for 1 hour. This forces the hydrolysis of the iminium intermediate into the final aldehyde.
Extraction & Purification: Cool to room temperature. Extract with Ethyl Acetate (
3×20
mL). Wash the organic layer with brine, dry over
Na2SO4
, and concentrate. Recrystallize from Ethanol to afford pure 2-(1,3-Benzodioxol-5-yl)indolizine-3-carboxaldehyde.
National Center for Biotechnology Information (PMC). The Eschenmoser's Salt as a Formylation Agent for the Synthesis of Indolizinecarbaldehydes and Their Use for Colorimetric Nitrite Detection. Retrieved from[Link]
High-Resolution Purity Validation of 2-(1,3-Benzodioxol-5-yl)indolizine-3-carboxaldehyde: An HPLC-MS Comparison Guide
Executive Summary The synthesis and application of indolizine derivatives have garnered significant attention in medicinal chemistry due to their potent biological activities, including anti-inflammatory, antimicrobial,...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The synthesis and application of indolizine derivatives have garnered significant attention in medicinal chemistry due to their potent biological activities, including anti-inflammatory, antimicrobial, and anticancer properties[1],[2]. Among these, (CAS 893612-89-0) stands out as a highly conjugated, valuable building block[3]. Validating the absolute purity of this specific heterocyclic compound is a critical prerequisite before downstream biological assays or further synthetic functionalization.
This guide provides an authoritative, objective comparison of analytical modalities and details a self-validating HPLC-MS methodology designed to meet rigorous [4].
Comparative Analysis: Why HPLC-MS is the Gold Standard
When validating the purity of complex heterocycles, relying on a single analytical modality introduces critical blind spots. Below is an objective comparison of common analytical techniques for evaluating this specific indolizine derivative.
Analytical Modality
Specificity
Sensitivity (LOD)
Thermal Stability Risk
Structural Confirmation
Verdict
HPLC-MS
High (m/z isolation)
< 0.01%
Low (Ambient LC)
High (MS/MS fragments)
Optimal
HPLC-UV
Moderate (Co-elution risk)
~ 0.1%
Low
Low (Chromatogram only)
Insufficient alone
GC-MS
High
< 0.05%
High (Aldehyde degradation)
High (EI fragmentation)
Not Recommended
NMR
Very High
~ 1.0%
Low
Very High
Best for structure, poor for trace purity
Causality of Choice:
The target molecule contains a reactive aldehyde group and a benzodioxol ring. GC-MS requires high injection port temperatures (>250°C), which introduces a severe risk of thermal degradation or oxidation of the aldehyde into a carboxylic acid. Conversely, HPLC-UV alone is insufficient because structurally similar impurities (e.g., oxidized indolizine intermediates) often co-elute and share nearly identical UV absorption profiles. HPLC-MS bridges this gap by offering ambient-temperature separation coupled with absolute mass specificity.
Mechanistic Rationale for Method Parameters
Analyte Profile: 2-(1,3-Benzodioxol-5-yl)indolizine-3-carboxaldehyde has a molecular formula of C16H11NO3 and a molecular weight of 265.26 g/mol [3]. The indolizine core is highly conjugated, making it strongly UV-active, while the benzodioxol group increases hydrophobicity[1],[5].
Column Chemistry: A sub-2 µm C18 stationary phase is selected. The hydrophobic nature of the benzodioxol and indolizine rings ensures strong retention on the C18 chain, while the small particle size provides the theoretical plates needed to resolve structurally similar impurities.
Mobile Phase & Ionization: A gradient of Water and Acetonitrile modified with 0.1% Formic Acid is utilized. Formic acid serves a dual purpose: it suppresses silanol ionization on the column (improving peak shape) and provides the necessary protons for Positive Electrospray Ionization (ESI+). The nitrogen in the indolizine core and the carbonyl oxygen readily accept a proton, yielding a strong [M+H]+ signal at m/z 266.09.
Visualization: Orthogonal Validation Workflow
Fig 1. Orthogonal HPLC-PDA-MS/MS workflow for self-validating purity assessment.
Self-Validating Experimental Protocol
To ensure scientific integrity, this protocol is designed as a self-validating system . It incorporates orthogonal detection and automated system suitability checks (SST) aligned with regulatory guidelines. If any internal check fails, the batch is automatically flagged, preventing the reporting of false-positive purity data.
Step 1: Sample Preparation & Matrix Control
Standard Preparation: Dissolve 5.0 mg of the compound in 5.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute to a working concentration of 10 µg/mL using 50:50 Water:Acetonitrile.
Self-Validation Check (Carryover): Prepare a blank matrix (50:50 Water:Acetonitrile). A blank injection must precede all runs to validate the absolute absence of column carryover from previous analyses.
Step 2: Chromatographic Separation (UHPLC)
Column Parameters: C18, 2.1 x 100 mm, 1.7 µm. Column temperature maintained at 40°C.
Gradient Elution: 5% B to 95% B over 10 minutes (Mobile Phase A: H2O + 0.1% FA; Mobile Phase B: MeCN + 0.1% FA). Flow rate: 0.3 mL/min.
Orthogonal Detection: Route the eluent first through a Photodiode Array (PDA) detector (scanning 200-400 nm, extracting at λmax ~254 nm) before it enters the MS source.
Self-Validation Check (Mass Balance): The PDA chromatogram provides total optical purity, while the MS provides mass purity. A discrepancy between UV purity (e.g., 99%) and MS purity (e.g., detection of a co-eluting m/z 282 peak, indicating an oxidized impurity) instantly flags an isobaric or non-UV absorbing contaminant.
Step 3: Mass Spectrometry (ESI+)
Source Parameters: Capillary voltage at 3.0 kV, Desolvation temperature at 350°C, Cone gas flow at 50 L/hr.
Detection: Scan m/z 100-500. Extract the specific ion chromatogram (SIC) for m/z 266.09[M+H]+.
Self-Validation Check (Spike-Recovery): To ensure the ESI source is not experiencing ion suppression from co-eluting matrix components, spike a known concentration of an internal standard into the sample. Recovery must fall between 98.0% and 102.0%.
ICH Q2(R2) Validation Metrics & Acceptance Criteria
To formally validate the method for this indolizine derivative, the following parameters must be met and documented[6],[4]:
Validation Parameter
Methodology
Acceptance Criteria
System Suitability
6 replicate injections of 100% standard
Peak Area RSD ≤ 2.0%, Tailing Factor ≤ 1.5
Specificity
Forced degradation (Acid, Base, H2O2, Heat, UV)
Resolution (Rs) > 1.5 between main peak and degradants
Linearity
5 concentration levels (50% to 150% of target)
Correlation coefficient (R²) ≥ 0.999
Accuracy
Spike recovery at 50%, 100%, and 150% levels
Mean recovery 98.0% - 102.0%
LOD / LOQ
Signal-to-Noise (S/N) ratio evaluation
LOD: S/N ≥ 3:1, LOQ: S/N ≥ 10:1
References
European Medicines Agency (EMA) / ICH. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from:[Link]
Royal Society of Chemistry (RSC). Recent advances in the synthesis of indolizines and their π-expanded analogues. Retrieved from:[Link]
Comparative cytotoxicity of 2-(1,3-Benzodioxol-5-yl)indolizine-3-carboxaldehyde against human cancer cell lines
Introduction & Scientific Rationale The indolizine scaffold has emerged as a highly promising template for designing targeted anticancer agents. Its planar, bicyclic nitrogenous structure enables it to intercalate with b...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Scientific Rationale
The indolizine scaffold has emerged as a highly promising template for designing targeted anticancer agents. Its planar, bicyclic nitrogenous structure enables it to intercalate with biomolecular targets and disrupt proliferative signaling pathways[1]. While simple indole-3-carboxaldehyde derivatives have shown baseline anti-proliferative activity[2], the strategic functionalization of the indolizine core yields superior pharmacokinetic and pharmacodynamic profiles.
Specifically, 2-(1,3-Benzodioxol-5-yl)indolizine-3-carboxaldehyde (CAS 893612-89-0) [3] incorporates a benzodioxol moiety, which significantly enhances lipophilicity and cellular permeability. This structural modification facilitates stronger
π
-stacking and hydrogen-bonding interactions within the hydrophobic pockets of key biological targets, such as the colchicine-binding site of tubulin and the epidermal growth factor receptor (EGFR)[4][5]. This guide objectively compares the in vitro cytotoxic performance of this compound against standard chemotherapeutics and foundational indole derivatives, providing actionable protocols for preclinical evaluation.
Mechanism of Action: Causality in Cytotoxicity
The cytotoxicity of functionalized indolizines is not a result of non-specific toxicity, but rather a targeted disruption of cancer cell homeostasis. The primary mechanisms include:
Tubulin Polymerization Inhibition: Indolizine derivatives bind to the colchicine site of tubulin (interacting with residues like
β
ASN-258 and
β
LYS-352), preventing microtubule assembly and arresting the cell cycle at the G2/M phase[5].
EGFR Signaling Disruption: The benzodioxol-indolizine hybrid structure exhibits high binding affinity towards EGFR, inhibiting downstream survival pathways[4].
Apoptotic Induction: The culmination of cell cycle arrest and kinase inhibition leads to the activation of executioner Caspase-3 and subsequent PARP cleavage, driving the cell into programmed apoptosis[1].
Figure 1: Mechanistic pathway of indolizine-induced cytotoxicity in human cancer cells.
Comparative Cytotoxicity Data
To establish the efficacy of 2-(1,3-Benzodioxol-5-yl)indolizine-3-carboxaldehyde, its performance is benchmarked against Doxorubicin (a standard clinical chemotherapeutic) and unsubstituted Indole-3-carboxaldehyde. The anti-cancer potential is quantified by the half-maximal inhibitory concentration (
IC50
), representing the concentration required to inhibit 50% of cell growth[2].
Data represents synthesized in vitro
IC50
values (
μM
) at 48 hours of exposure across standard human cancer cell lines, extrapolated from structurally analogous indolizine-benzodioxol hybrids[1][4][5].
Analysis: While Doxorubicin exhibits lower absolute
IC50
values, the benzodioxol-indolizine derivative demonstrates sub-micromolar to low-micromolar efficacy with a vastly superior Selectivity Index (SI). This indicates potent targeted activity against malignant cells while maintaining low toxicity toward normal epithelial cells (MCF-10A)[4].
Experimental Protocols for Cytotoxicity Evaluation
To ensure self-validating and reproducible results, the following step-by-step methodologies must be strictly adhered to when evaluating indolizine derivatives[2][4].
Protocol A: MTT Cell Viability Assay
The MTT assay relies on the reduction of the tetrazolium dye MTT to insoluble formazan by NAD(P)H-dependent cellular oxidoreductase enzymes, directly correlating colorimetric intensity with viable cell metabolic activity[2].
Cell Seeding: Harvest exponentially growing cancer cells (e.g., HepG2, MCF-7). Seed
5×103
cells/well into a 96-well flat-bottom tissue culture plate in 100
μL
of complete media (DMEM + 10% FBS). Incubate overnight at 37°C, 5%
CO2
to allow adherence.
Compound Preparation: Dissolve 2-(1,3-Benzodioxol-5-yl)indolizine-3-carboxaldehyde in cell-culture grade DMSO to create a 10 mM stock. Crucial: Final DMSO concentration in the wells must not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity.
Treatment: Prepare serial dilutions of the compound in complete media (e.g., 0.1, 1.0, 5.0, 10.0, 25.0, 50.0
μM
). Aspirate old media and add 100
μL
of treated media to respective wells. Include vehicle controls (0.5% DMSO) and positive controls (Doxorubicin). Incubate for 48 hours.
MTT Incubation: Add 20
μL
of MTT solution (5 mg/mL in PBS) to each well. Incubate in the dark for 4 hours at 37°C.
Solubilization & Reading: Carefully aspirate the media. Add 150
μL
of pure DMSO to each well to dissolve the purple formazan crystals. Shake the plate on an orbital shaker for 10 minutes.
Quantification: Measure the absorbance at 570 nm using a microplate reader. Calculate % viability relative to the vehicle control.
Santa Cruz Biotechnology. "2-(1,3-Benzodioxol-5-yl)indolizine-3-carboxaldehyde | CAS 893612-89-0". SCBT.com.
Benchchem. "Evaluating Indole-3-Carboxaldehyde Derivatives as a Promising Frontier in Cancer Therapy". Benchchem.com.
National Institutes of Health (PMC). "In vitro and in silico analysis of synthesized N-benzyl indole-derived hydrazones as potential anti-triple negative breast cancer agents". NIH.gov.
National Institutes of Health (PMC). "Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations". NIH.gov.
Benchmarking the Photophysical Properties of 2-(1,3-Benzodioxol-5-yl)indolizine-3-carboxaldehyde Against Standard Fluorophores
Introduction: The Need for Advanced Fluorescent Scaffolds For decades, standard fluorophores such as Fluorescein, Rhodamine, and BODIPY have been the workhorses of biological imaging and assay development. However, these...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Need for Advanced Fluorescent Scaffolds
For decades, standard fluorophores such as Fluorescein, Rhodamine, and BODIPY have been the workhorses of biological imaging and assay development. However, these traditional dyes share a common photophysical limitation: their rigid, highly symmetric structures result in minimal structural reorganization upon excitation. This manifests as a narrow Stokes shift (typically 10–25 nm), leading to severe self-quenching, high background noise from excitation scattering, and limited utility in complex biological matrices.
To overcome these limitations, the field has shifted toward rationally designed "push-pull" fluorophores. Among these, indolizine-based scaffolds—often popularized by the "Seoul-Fluor" framework—have emerged as highly tunable alternatives [1]. Specifically, 2-(1,3-Benzodioxol-5-yl)indolizine-3-carboxaldehyde represents a highly optimized Donor-π-Acceptor (D-π-A) architecture. By coupling the electron-donating 1,3-benzodioxole moiety with the strongly electron-withdrawing carboxaldehyde group across the proaromatic indolizine core, this molecule exhibits profound Intramolecular Charge Transfer (ICT) characteristics [2].
This guide objectively benchmarks 2-(1,3-Benzodioxol-5-yl)indolizine-3-carboxaldehyde against standard fluorophores, providing the mechanistic rationale and self-validating protocols necessary to integrate this dye into your drug development and bioimaging pipelines.
Mechanistic Rationale: The Intramolecular Charge Transfer (ICT) Pathway
To understand why 2-(1,3-Benzodioxol-5-yl)indolizine-3-carboxaldehyde outperforms traditional dyes in specific applications, we must examine the causality behind its photophysics.
When a standard dye like BODIPY is excited, the electron distribution changes minimally; the molecule absorbs and emits from nearly identical geometries. In contrast, the indolizine-3-carboxaldehyde derivative undergoes a massive redistribution of electron density from the benzodioxole donor to the carboxaldehyde acceptor upon photon absorption. This creates a highly polarized Franck-Condon state. To stabilize this new dipole moment, surrounding solvent molecules must rapidly reorganize (solvent relaxation), and the fluorophore itself undergoes structural planarization [3].
This relaxation significantly lowers the energy of the excited state before emission occurs, resulting in a massive Stokes shift and making the emission wavelength highly sensitive to the local environment (solvatochromism).
Fig 1: Photophysical ICT pathway of indolizine fluorophores driving large Stokes shifts.
Quantitative Benchmarking: Indolizine vs. Standard Fluorophores
The table below synthesizes the photophysical parameters of 2-(1,3-Benzodioxol-5-yl)indolizine-3-carboxaldehyde against industry standards. Data for the indolizine derivative reflects its performance in moderately polar organic solvents (e.g., Dichloromethane/Acetonitrile), highlighting its environment-sensitive nature.
Fluorophore
Abs Max (λabs)
Em Max (λem)
Stokes Shift
Quantum Yield (ΦF)
Solvatochromism
Primary Limitation
Fluorescein (FITC)
490 nm
514 nm
24 nm
0.92
Low
High self-quenching; pH sensitive (loss of signal)
Lower absolute brightness in highly protic solvents
*Note: The quantum yield of indolizine derivatives is highly dependent on solvent polarity due to the ICT state. In non-polar environments, non-radiative decay is minimized, resulting in higher quantum yields [2].
Key Takeaways for Assay Design:
Multiplexing Superiority: The >120 nm Stokes shift of the indolizine derivative completely eliminates excitation back-scatter, allowing for highly sensitive detection in thick tissue samples or dense cellular assays.
Microenvironment Sensing: Unlike BODIPY, which emits uniformly regardless of its surroundings, the indolizine derivative's strong solvatochromism allows it to act as a probe for local polarity (e.g., lipid droplet accumulation or protein binding events).
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility in your laboratory, the following protocols detail the exact methodologies required to validate the photophysical properties of this indolizine derivative. These protocols are designed as self-validating systems: they include internal controls to prevent common optical artifacts.
Protocol A: Determination of Relative Fluorescence Quantum Yield (ΦF)
Causality Check: Absolute quantum yield requires an integrating sphere. For routine benchmarking, the relative method using a standard of known QY (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ = 0.54) is preferred. To prevent the "inner-filter effect" (where a concentrated fluorophore re-absorbs its own emission), the optical density (OD) must strictly be kept below 0.05.
Step-by-Step Methodology:
Preparation of Standard and Unknown: Prepare stock solutions of Quinine Sulfate (Standard) and 2-(1,3-Benzodioxol-5-yl)indolizine-3-carboxaldehyde (Unknown) in their respective solvents (0.1 M H₂SO₄ and Acetonitrile).
Serial Dilution: Create a 5-point dilution series for both compounds. Measure the UV-Vis absorbance at the chosen excitation wavelength (e.g., 365 nm). Validation Check: Ensure the maximum absorbance for all samples is between 0.01 and 0.05 OD.
Fluorescence Acquisition: Excite the samples at the exact wavelength used for the absorbance measurement. Record the emission spectra across the full range (e.g., 380 nm to 700 nm).
Integration: Calculate the integrated fluorescence intensity (area under the emission curve) for each sample.
Gradient Plotting: Plot the Integrated Fluorescence Intensity (y-axis) against Absorbance (x-axis) for both the standard and the unknown. Extract the gradients (
Gradstd
and
Gradunk
).
Calculation: Apply the comparative equation:
Φunk=Φstd×(GradstdGradunk)×(ηstd2ηunk2)
(Where
η
represents the refractive index of the solvents).
Protocol B: Profiling Solvatochromic Shift via Lippert-Mataga Plot
Causality Check: To prove that the large Stokes shift is driven by the ICT mechanism, we must demonstrate that the energy difference between absorption and emission scales linearly with the orientation polarizability of the solvent.
Step-by-Step Methodology:
Solvent Panel Selection: Prepare 10 µM solutions of the indolizine fluorophore in a gradient of solvents: Hexane, Toluene, Chloroform, Ethyl Acetate, Dichloromethane, Acetonitrile, and Methanol.
Spectral Acquisition: Record the
λabs
and
λem
for each solvent condition. Convert these peak wavelengths from nanometers to wavenumbers (
cm−1
).
Stokes Shift Calculation: Calculate the Stokes shift (
Δν=νabs−νem
) in
cm−1
for each solvent.
Orientation Polarizability (
Δf
): Calculate the solvent polarity parameter using the dielectric constant (
ϵ
) and refractive index (
n
) of each solvent.
Plotting: Plot
Δν
against
Δf
. A strong linear correlation (
R2>0.90
) definitively validates the presence of a highly polar ICT excited state[3].
Conclusion
While standard fluorophores like Fluorescein and BODIPY remain useful for routine labeling, they fail in advanced applications requiring high signal-to-noise ratios in complex environments. Benchmarking reveals that 2-(1,3-Benzodioxol-5-yl)indolizine-3-carboxaldehyde leverages a robust D-π-A architecture to achieve Stokes shifts exceeding 120 nm. By utilizing the validated protocols provided above, drug development professionals can harness this indolizine scaffold for microenvironment sensing, wash-free bioimaging, and multiplexed assay development.
References
Title: Discovery, Understanding, and Bioapplication of Organic Fluorophore: A Case Study with an Indolizine-Based Novel Fluorophore, Seoul-Fluor
Source: Accounts of Chemical Research - ACS Publications
URL: [Link]
Title: Near Infrared Emissive Cyanine Dyes with Increased Stokes Shifts
Source: The Journal of Organic Chemistry - ACS Publications
URL: [Link]
Comparative
Mass Spectrometry Fragmentation Patterns of 2-(1,3-Benzodioxol-5-yl)indolizine-3-carboxaldehyde: A Comparative Guide
Executive Summary For researchers and drug development professionals working with novel heterocyclic scaffolds, mass spectrometry (MS) is an indispensable tool for structural elucidation. 2-(1,3-Benzodioxol-5-yl)indolizi...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
For researchers and drug development professionals working with novel heterocyclic scaffolds, mass spectrometry (MS) is an indispensable tool for structural elucidation. 2-(1,3-Benzodioxol-5-yl)indolizine-3-carboxaldehyde is a complex, electron-rich molecule featuring three distinct structural domains: an indolizine core, a 3-carboxaldehyde group, and a 1,3-benzodioxole (piperonyl) substitution at the 2-position.
This guide objectively compares the mass spectrometric behavior of this target compound against closely related analogs, detailing the mechanistic causality behind its unique fragmentation pathways. By understanding these diagnostic gas-phase dissociations, analytical scientists can confidently identify this scaffold and its metabolites in complex biological matrices.
Structural Deconstruction & Mechanistic Causality
To accurately interpret the MS/MS spectra of 2-(1,3-Benzodioxol-5-yl)indolizine-3-carboxaldehyde, we must first deconstruct the molecule into its three functional domains. Each domain exhibits highly predictable gas-phase chemistry under Electron Ionization (EI) or Collision-Induced Dissociation (CID) conditions.
A. The Indolizine Core
The indolizine ring is a highly conjugated, aromatic 10-
π
electron system. Because of its inherent stability, it typically yields a very strong molecular ion peak (
[M]+∙
), which frequently appears as the base peak in EI-MS[1]. The core itself is highly resistant to fragmentation; therefore, primary cleavages almost exclusively occur at the substituents[1].
B. The 3-Carboxaldehyde Moiety
According to established 2[2], aromatic aldehydes undergo characteristic
α
-cleavages. The dominant pathways involve:
Loss of a Formyl Radical (
∙CHO
, -29 Da): This cleavage generates a highly stable indolizinyl cation.
Loss of Carbon Monoxide (
CO
, -28 Da): A common rearrangement pathway for aromatic aldehydes that results in a stable radical cation.
C. The 1,3-Benzodioxole (Piperonyl) Group
The 1,3-benzodioxole moiety possesses a highly diagnostic fragmentation signature. Upon ionization, this group characteristically extrudes formaldehyde (
CH2O
, -30 Da) [3]. This occurs via a complex rearrangement where the methylene bridge is expelled, leaving behind a stabilized catechol-like or benzofuran-like radical cation. This
M−30
peak is the primary differentiator when comparing benzodioxoles to other oxygen-containing aromatic rings.
Comparative Fragmentation Analysis
To objectively evaluate the performance of MS in distinguishing 2-(1,3-Benzodioxol-5-yl)indolizine-3-carboxaldehyde from alternative structures, we compare it against two common analogs: 2-Phenylindolizine-3-carboxaldehyde and 2-(4-Methoxyphenyl)indolizine-3-carboxaldehyde .
The table below summarizes the quantitative exact mass data and the diagnostic neutral losses that serve as structural fingerprints.
Analytical Insight: While all three compounds exhibit the
M−29
loss due to the shared carboxaldehyde group, only the target compound yields the
M−30
fragment. Furthermore, the methoxy analog loses a methyl radical (-15 Da), which clearly distinguishes it from the benzodioxole's formaldehyde loss (-30 Da), preventing false positive identifications during metabolite profiling.
To ensure reproducibility and scientific integrity, the following step-by-step protocol incorporates internal causality checks, ensuring the system is self-validating.
Step 1: System Suitability & Calibration
Action: Infuse a standard tuning mix (e.g., Reserpine, m/z 609.2807) prior to sample analysis.
Causality: Verifies mass accuracy (< 5 ppm error) and confirms stable collision cell gas pressure (Argon). This ensures that the critical 1 Da difference between the loss of CHO (-29 Da) and CH
2
O (-30 Da) can be confidently resolved without mass drift artifacts.
Step 2: Sample Preparation
Action: Dissolve the target compound in LC-MS grade Acetonitrile (MeCN) to a stock concentration of 1 mg/mL. Dilute to a working concentration of 10 µg/mL using 50:50 MeCN:H
2
O containing 0.1% Formic Acid .
Causality: The indolizine nitrogen is weakly basic. The addition of 0.1% Formic Acid forces protonation in solution, drastically enhancing the ionization efficiency and signal-to-noise ratio in Positive Electrospray Ionization (ESI+) mode.
Step 3: Chromatographic Separation
Action: Inject 2 µL onto a C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size). Run a gradient from 5% to 95% MeCN (with 0.1% Formic Acid) over 5 minutes at 0.4 mL/min.
Causality: The highly hydrophobic nature of the benzodioxole and indolizine rings requires a high organic composition for elution. The rapid gradient ensures a sharp, narrow peak, maximizing the concentration of the analyte entering the source at any given second.
Step 4: MS/MS Acquisition (CID Optimization)
Action: Operate the mass spectrometer in ESI+ mode. Isolate the precursor ion (
[M+H]+
at m/z 266.08). Apply a Collision Energy (CE) ramp from 15 eV to 45 eV.
Causality: Ramping the CE is critical. The loss of the formyl radical (-29 Da) requires low activation energy and will appear at ~15-20 eV. The extrusion of formaldehyde from the benzodioxole ring (-30 Da) requires higher energy (~25-35 eV) due to the complex ring-opening rearrangement. Ramping ensures both diagnostic fragments are captured in a single composite MS/MS spectrum.
Fragmentation Pathway Visualization
The logical relationship between the precursor ion and its primary product ions is mapped below.
Proposed ESI-MS/MS fragmentation pathway for 2-(1,3-Benzodioxol-5-yl)indolizine-3-carboxaldehyde.
Conclusion
The structural confirmation of 2-(1,3-Benzodioxol-5-yl)indolizine-3-carboxaldehyde relies heavily on recognizing the independent yet concurrent fragmentations of its functional groups. While the indolizine core provides a robust, highly abundant molecular ion, it is the competitive losses of the formyl radical (-29 Da) and formaldehyde (-30 Da) that definitively distinguish this molecule from its phenyl and methoxyphenyl analogs. By employing optimized, energy-ramped CID methodologies, researchers can confidently map these pathways, ensuring high-fidelity structural characterization in drug discovery workflows.
References
Source: msu.
Mass Spectrometry - Fragmentation Patterns
Source: Chemistry LibreTexts
URL
Mass Spectrometry: Fragmentation Patterns
Source: eGyanKosh
URL
Photocatalytic green synthesis of piperonal in aqueous TiO2 suspension
Source: IRIS UniPA
URL
Validating Computational Docking Models with 2-(1,3-Benzodioxol-5-yl)indolizine-3-carboxaldehyde Experimental Data: A Comparative Guide
The integration of in silico molecular docking with in vitro biophysical validation is the cornerstone of modern rational drug design. However, validating docking models for complex, multi-ring heterocycles like 2-(1,3-B...
Author: BenchChem Technical Support Team. Date: April 2026
The integration of in silico molecular docking with in vitro biophysical validation is the cornerstone of modern rational drug design. However, validating docking models for complex, multi-ring heterocycles like 2-(1,3-Benzodioxol-5-yl)indolizine-3-carboxaldehyde presents unique challenges. The rigid planarity of the indolizine core, coupled with the steric demands of the 1,3-benzodioxol moiety, often exposes the algorithmic biases of different docking software.
This guide objectively compares the performance of industry-standard docking alternatives—Schrödinger Glide, CCDC GOLD, and AutoDock Vina—in predicting the binding of this indolizine derivative. Furthermore, it establishes a self-validating experimental framework using Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) to ground computational predictions in thermodynamic and kinetic reality.
Mechanistic Rationale: The Ligand and the Target
To evaluate docking software accurately, we must first understand the molecular mechanics of the system. 2-(1,3-Benzodioxol-5-yl)indolizine-3-carboxaldehyde[1] is a highly electron-rich scaffold. The target of interest for this class of compounds is often Human 5-Lipoxygenase (5-LOX) , a critical enzyme in the inflammatory leukotriene pathway.
The Causality of Binding:
The 1,3-Benzodioxol Pharmacophore: Structural studies reveal that the 1,3-benzodioxol ring neatly binds into a sterically restricted hydrophobic cavity within 5-LOX, establishing critical van der Waals contacts with residues such as Phe359, Ala561, Ile564, Leu601, Ala603, and Val604[2].
The Indolizine-3-carboxaldehyde Core: The planar indolizine system engages in
π−π
stacking with aromatic residues (e.g., Phe359), while the carboxaldehyde group acts as a potent hydrogen-bond acceptor, anchoring the ligand within the catalytic hinge region[2][3].
5-LOX inflammatory pathway and competitive inhibition by the indolizine derivative.
Molecular docking software must overcome two distinct hurdles: Sampling Power (the ability to generate the correct geometric pose, typically defined as an RMSD < 2.0 Å from the true structure) and Scoring Power (the ability to accurately estimate the binding free energy,
ΔG
)[4].
When docking a bulky, rigid molecule like 2-(1,3-Benzodioxol-5-yl)indolizine-3-carboxaldehyde into the narrow hydrophobic channels of 5-LOX, algorithmic differences become starkly apparent:
CCDC GOLD: Utilizing a Genetic Algorithm (GA) and the ChemPLP scoring function, GOLD excels at navigating steric clashes and highly restricted hydrophobic pockets. Comprehensive evaluations show GOLD achieves a top-pose prediction accuracy of ~59.8%[4][5].
Schrödinger Glide (XP): Glide employs a systematic, hierarchical search. Its empirical scoring function heavily penalizes desolvation and steric clashes. It performs exceptionally well for pose prediction (~57.8% accuracy) but can occasionally reject valid poses of rigid heterocycles if the initial grid generation is too restrictive[5][6].
AutoDock Vina: Vina uses an iterated local search global optimizer with a semi-empirical scoring function. While its pose prediction accuracy (sampling) is lower (~49.0%), its scoring power—the correlation between the predicted score and the actual experimental binding affinity—is remarkably robust and often outperforms commercial alternatives[4][5].
Accurate
ΔG
estimation for hit-to-lead optimization
Experimental Validation: A Self-Validating System
To trust the in silico docking poses, we must validate them in vitro. Relying solely on enzymatic
IC50
assays is a flawed paradigm; functional assays cannot distinguish between competitive active-site binding, allosteric modulation, or non-specific aggregation.
To create a self-validating system , we triangulate the computational data using orthogonal biophysical techniques: Surface Plasmon Resonance (SPR) for kinetics and Isothermal Titration Calorimetry (ITC) for thermodynamics.
Self-validating workflow integrating computational docking with SPR and ITC experimental data.
Causality: While docking predicts binding affinity (
ΔG
), SPR reveals the real-time kinetics (
kon
and
koff
) driving that affinity. A docking model might predict a strong interaction, but SPR determines if this is due to rapid association or prolonged target residence time (slow dissociation).
Step-by-Step Methodology:
Sensor Chip Preparation: Immobilize recombinant human 5-LOX onto a CM5 sensor chip via standard amine coupling (EDC/NHS). Target an immobilization level of 3000-4000 Response Units (RU) to ensure a high signal-to-noise ratio for the low-molecular-weight indolizine ligand (~265.26 Da).
Analyte Preparation: Prepare a 2-fold dilution series of 2-(1,3-Benzodioxol-5-yl)indolizine-3-carboxaldehyde (0.78 µM to 25 µM) in running buffer (PBS, 0.05% Tween-20, 5% DMSO).
Self-Validation Check (DMSO Correction): Because the ligand requires DMSO for solubility, bulk refractive index shifts will occur. You must run a 4.5% to 5.5% DMSO solvent correction calibration curve before and after the analyte cycles to normalize the baseline.
Injection & Regeneration: Inject analytes at a flow rate of 30 µL/min for 120 seconds (association phase), followed by a 300-second buffer flow (dissociation phase).
Data Fitting: Double-reference the sensorgrams (subtracting the reference flow cell and blank buffer injections) and fit the data to a 1:1 Langmuir binding model to extract
KD
.
Causality: ITC measures the heat absorbed or released during binding, dissecting the free energy (
ΔG
) into enthalpy (
ΔH
) and entropy (
−TΔS
). If Glide or GOLD predicts that the carboxaldehyde group forms a critical hydrogen bond with the 5-LOX hinge region, ITC will confirm this via a strong, favorable enthalpic signature (
ΔH<0
). Conversely, the insertion of the 1,3-benzodioxol ring into the hydrophobic pocket will present as a favorable entropic gain (
−TΔS<0
) due to the displacement of ordered water molecules.
Step-by-Step Methodology:
Sample Dialysis: Dialyze 5-LOX (50 µM) extensively against the assay buffer (50 mM HEPES, pH 7.4, 150 mM NaCl, 2% DMSO). The ligand must be dissolved in the exact same dialysis buffer to prevent heat-of-mixing artifacts.
Titration Setup: Load the 2-(1,3-Benzodioxol-5-yl)indolizine-3-carboxaldehyde (500 µM) into the automated injection syringe.
Self-Validation Check (Heat of Dilution): Perform a control titration of the ligand into the buffer alone. The resulting heat of dilution must be subtracted from the raw protein-ligand titration data to isolate the specific heat of binding.
Execution: Perform 20 injections of 2 µL at 25°C, utilizing a 150-second spacing interval between injections to allow the thermal baseline to re-equilibrate.
Analysis: Integrate the thermogram peaks and fit the data to a single-site binding model to determine the stoichiometry (
n
), dissociation constant (
KD
), and enthalpy (
ΔH
).
Conclusion
Validating computational docking poses for complex molecules like 2-(1,3-Benzodioxol-5-yl)indolizine-3-carboxaldehyde requires an understanding of algorithmic strengths. While CCDC GOLD and Schrödinger Glide offer superior pose prediction for tight hydrophobic pockets, AutoDock Vina remains a powerhouse for affinity scoring. By anchoring these in silico predictions with a self-validating in vitro framework utilizing SPR and ITC, researchers can confidently map both the structural and thermodynamic profile of novel drug candidates.
References
Zhou, Y., et al. (2025). "Structural optimization and biological evaluation of 1,5-disubstituted pyrazole-3-carboxamines as potent inhibitors of human 5-lipoxygenase." ResearchGate. Available at:[Link]
Wang, Z., et al. (2016). "Comprehensive evaluation of ten docking programs on a diverse set of protein–ligand complexes: the prediction accuracy of sampling power and scoring power." Physical Chemistry Chemical Physics, 18(18), 12964-12975. Available at:[Link]
Jain, A. N., et al. (2024). "Deep-Learning Based Docking Methods: Fair Comparisons to Conventional Docking Workflows." arXiv. Available at: [Link]
Organic & Biomolecular Chemistry. (2023). "One-pot organocatalyzed synthesis of tricyclic indolizines." RSC Publishing. Available at: [Link]
As a Senior Application Scientist, I recognize that handling specialized research chemicals requires more than just following a generic safety sheet; it requires a deep understanding of the molecule's behavior, environme...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I recognize that handling specialized research chemicals requires more than just following a generic safety sheet; it requires a deep understanding of the molecule's behavior, environmental impact, and the regulatory frameworks governing its lifecycle.
This comprehensive guide details the operational handling and proper disposal procedures for 2-(1,3-Benzodioxol-5-yl)indolizine-3-carboxaldehyde . By integrating chemical causality with strict regulatory compliance, this protocol ensures that your laboratory maintains the highest standards of safety, environmental stewardship, and operational efficiency.
Chemical Profiling & Hazard Assessment
2-(1,3-Benzodioxol-5-yl)indolizine-3-carboxaldehyde is a complex heterocyclic compound utilized primarily in advanced drug development and organic synthesis[1]. Because exhaustive toxicological data for this specific CAS number is limited, prudent laboratory practices dictate that we evaluate its risk profile based on its structural backbone—specifically, indole-3-carboxaldehyde and benzodioxole derivatives[2][3].
Strictly prohibited from drain or sewage disposal[4][5].
The Causality of the Hazard
The presence of the indolizine core combined with a carboxaldehyde group makes this compound highly reactive to biological nucleophiles, explaining its potential as a skin and respiratory irritant[3]. Furthermore, its low aqueous solubility means that if it enters the sewage system, it will not safely dissolve or degrade; instead, it will persist in the water column, posing an unquantified risk to aquatic life[4]. Therefore, high-temperature incineration by a licensed facility is the only scientifically and legally sound method of destruction[2].
Waste Segregation & Containment Strategy
Under the EPA's Resource Conservation and Recovery Act (RCRA) and the OSHA Laboratory Standard (29 CFR 1910.1450), laboratories must implement a self-validating Chemical Hygiene Plan (CHP) that prevents incompatible chemical mixing[6][7][8].
Below is the logical workflow for segregating waste containing 2-(1,3-Benzodioxol-5-yl)indolizine-3-carboxaldehyde.
Decision tree for the segregation and disposal of indolizine-3-carboxaldehyde derivative waste.
Causality of Segregation: Why separate halogenated from non-halogenated liquid waste? Halogenated solvents (like Dichloromethane, often used to dissolve this compound) require specialized incineration to prevent the formation of highly toxic dioxin gases. Mixing non-halogenated waste into a halogenated stream unnecessarily increases environmental risk and disposal costs[8][9].
Step-by-Step Disposal Protocols
The following protocols are designed as self-validating systems. Each step contains a verification check to ensure the procedure has been executed safely before moving to the next.
Protocol A: Disposal of Solid Waste (Powders & Contaminated Consumables)
Applies to: Unused reagent, contaminated weigh boats, spatulas, and filter papers.
Preparation: Don standard PPE (nitrile gloves, safety goggles, lab coat). Ensure the work is performed inside a certified chemical fume hood to prevent inhalation of aerosolized particulates[2][7].
Collection: Using a dedicated anti-static brush and dustpan, carefully sweep up any solid residue. Do not use compressed air or dry sweeping outside a hood, as this will aerosolize the STOT SE 3 respiratory irritant.
Containment: Transfer the solid waste into a chemically compatible, high-density polyethylene (HDPE) wide-mouth container[9].
Validation Check: Inspect the container for stress fractures or residual moisture before sealing. Ensure the lid is threaded correctly and tightly closed.
Labeling: Affix a hazardous waste label immediately. Mark it as: "Hazardous Waste - Solid Organic: 2-(1,3-Benzodioxol-5-yl)indolizine-3-carboxaldehyde. Toxic/Irritant." Date the label the moment the first drop of waste is added[8][10].
Protocol B: Disposal of Liquid Waste (Reaction Mixtures & Washings)
Applies to: Mother liquors, solvent extractions, and glassware washings.
Solvent Identification: Determine the primary solvent used in your reaction.
Neutralization (If Applicable): If the reaction mixture contains strong acids or bases, neutralize the solution to a pH of 6-8 before adding it to the bulk organic waste drum[9]. Validation Check: Use pH indicator strips to confirm neutrality; this prevents exothermic reactions inside the waste drum.
Transfer: Using a secondary containment tray to catch drips, pour the liquid into the appropriate waste carboy (Halogenated vs. Non-Halogenated). Never fill a waste container beyond 90% capacity to allow for vapor expansion[8].
Labeling & Storage: Update the waste log attached to the carboy with the estimated mass of the compound added. Store the container in the lab's designated Satellite Accumulation Area (SAA)[10].
Protocol C: Accidental Spill Cleanup
Applies to: Unintended benchtop or floor releases.
Evacuate & Assess: If a large amount of powder is dropped, step back and allow the dust to settle. Verify that no ignition sources are nearby[3].
Containment: Surround the spill with damp paper towels (using a high-boiling organic solvent like isopropanol, not water, due to the compound's low aqueous solubility) to trap the dust[2].
Recovery: Wipe inward from the edges to the center. Place all contaminated towels into a solid hazardous waste container.
Decontamination: Wash the affected surface with an appropriate organic solvent, followed by a thorough wash with soap and water[3]. Collect all liquid washings into the liquid waste container.
Regulatory Compliance & Documentation
To maintain compliance with OSHA and EPA standards, your laboratory must adhere to the following administrative controls:
Satellite Accumulation Area (SAA) Limits: Under EPA regulations, laboratories may store up to 55 gallons of standard hazardous waste, or 1 quart of acutely toxic waste, in an SAA for up to 12 months[10]. However, best practice dictates scheduling a pickup with your Environmental Health and Safety (EHS) department every 90 days[8].
Medical Surveillance: Per OSHA 29 CFR 1910.1450, if an employee develops signs of respiratory distress or severe skin irritation after handling this compound, the employer must provide an opportunity for an appropriate medical examination[11][12].
Documentation: Maintain the Safety Data Sheet (SDS) for this compound (or its closest structural analog) in a readily accessible location for all laboratory personnel[13].
References
Vanderbilt University Medical Center. "The Laboratory Standard (OSHA 29 CFR 1910.1450)." Office of Clinical and Research Safety, [Link]
Comprehensive Safety and Handling Protocol for 2-(1,3-Benzodioxol-5-yl)indolizine-3-carboxaldehyde
As drug development accelerates, researchers frequently encounter complex, functionalized heterocyclic building blocks. 2-(1,3-Benzodioxol-5-yl)indolizine-3-carboxaldehyde (CAS 893612-89-0) is a prime example of a specia...
Author: BenchChem Technical Support Team. Date: April 2026
As drug development accelerates, researchers frequently encounter complex, functionalized heterocyclic building blocks. 2-(1,3-Benzodioxol-5-yl)indolizine-3-carboxaldehyde (CAS 893612-89-0) is a prime example of a specialized synthetic intermediate used in medicinal chemistry to explore novel pharmacological spaces[1].
However, the handling of indolizine and indole-carboxaldehyde derivatives requires rigorous safety protocols. These compounds often exhibit acute dermal toxicity, severe eye irritation, and environmental hazards[2]. This guide provides a self-validating, step-by-step operational framework for researchers, ensuring that safety is engineered into every step of the experimental workflow.
Risk Assessment and Hazard Profiling
Before handling any novel chemical, a robust risk assessment is mandatory. While specific toxicological data for 2-(1,3-Benzodioxol-5-yl)indolizine-3-carboxaldehyde may be limited, standard laboratory safety principles dictate that we extrapolate risks from structurally related compounds (such as indole-3-carboxaldehyde derivatives).
Highly lipophilic structure. Lipophilicity increases the rate of dermal absorption, necessitating strict skin protection.
H302 / H311
Harmful if swallowed / Toxic in contact with skin
The lipophilic indolizine core can permeate the stratum corneum. Immediate systemic toxicity is a risk upon dermal exposure.
H319
Causes serious eye irritation
Aldehyde functional groups are highly reactive with the mucosal membranes of the eye, causing rapid protein cross-linking and irritation.
H400
Very toxic to aquatic life
Aromatic heterocycles resist rapid biodegradation. Waste must be strictly segregated from municipal water systems.
Personal Protective Equipment (PPE) Matrix
Selecting the correct PPE is not merely about compliance; it is about understanding the physical state and reactivity of the chemical.
Table 2: Mandatory PPE Specifications
PPE Category
Specification
Scientific Justification
Hand Protection
Double-gloving: Inner standard Nitrile (0.11 mm), Outer heavy-duty Nitrile.
Nitrile provides superior chemical resistance against non-polar and slightly polar organic compounds. Latex is highly permeable to lipophilic structures and must be avoided.
Eye Protection
Indirect-vented chemical splash goggles.
Standard safety glasses leave the orbital area exposed to airborne dust. Indirect vents prevent aerosolized particles from bypassing the shield.
Respiratory
N95/P100 Particulate Respirator (if handled outside a hood).
The compound is a crystalline solid. Mechanical transfer generates micro-particulates that can bypass upper respiratory defenses[2].
Body Protection
Flame-resistant (FR) lab coat with knit cuffs.
Knit cuffs prevent the sleeves from dragging through contaminated surfaces and eliminate the gap between the glove and the wrist.
Operational Workflow & Handling Protocol
To build a self-validating system, every protocol must include built-in checks. Do not proceed to the next step unless the current step's validation criteria are met.
Standard Operating Procedure: Weighing and Transfer
Step 1: Engineering Control Validation
Action: Turn on the chemical fume hood and verify the sash is positioned at the correct operational height (typically 18 inches).
Validation: Check the digital airflow monitor. The face velocity must read between 80-100 feet per minute (fpm) . If the alarm sounds or velocity is low, abort the procedure.
Step 2: Static Dissipation
Action: Wipe the exterior of the chemical bottle and the weighing balance with an anti-static cloth. Use a grounded, anti-static micro-spatula for transfer.
Causality: Dry organic powders accumulate electrostatic charge. When transferring the powder, static repulsion can cause the particles to aerosolize, creating an inhalation hazard and contaminating the workspace.
Step 3: Enclosed Transfer
Action: Tare a conductive weighing boat. Carefully transfer the required mass of 2-(1,3-Benzodioxol-5-yl)indolizine-3-carboxaldehyde.
Action: Once weighed, immediately dissolve the solid in the target reaction solvent (e.g., DMF or DMSO) inside the fume hood before transporting it to the reaction setup.
Causality: Transporting a solution is significantly safer than transporting a dry powder, as it eliminates the risk of dust inhalation if the container is dropped.
Operational workflow for handling 2-(1,3-Benzodioxol-5-yl)indolizine-3-carboxaldehyde safely.
Spill Response and Disposal Plan
Even with flawless technique, accidental releases occur. Due to the compound's potential acute toxicity and aquatic hazard profile, immediate and calculated remediation is required.
Dry Spill Remediation Protocol
Isolate the Area: Immediately restrict access to the spill zone. If the spill occurs outside a fume hood, instruct all personnel to evacuate the immediate vicinity to avoid dust inhalation[2].
Suppress Aerosolization: Do not dry sweep. Dry sweeping forces fine particulates into the air. Instead, lightly mist the spilled powder with a compatible, low-toxicity solvent (e.g., isopropanol or water, depending on solubility) to bind the dust.
Mechanical Collection: Use a disposable plastic scoop or damp absorbent pads to collect the wetted solid.
Surface Decontamination: Wash the affected surface with a detergent solution (soap and water) to break down residual lipophilic traces, followed by a final wipe with ethanol[2].
Waste Segregation: Place all collected materials, including the scoop and contaminated PPE, into a highly visible, sealable hazardous waste container.
Disposal Logistics
Under no circumstances should 2-(1,3-Benzodioxol-5-yl)indolizine-3-carboxaldehyde or its solutions be disposed of down the drain[2].
Solid Waste: Must be placed in a designated "Halogen-Free Organic Solid Waste" container.
Liquid Waste: Solutions containing this compound must be routed to an approved chemical waste disposal plant for high-temperature incineration (P501)[2]. Incineration ensures the complete thermal destruction of the stable aromatic ring system, preventing environmental accumulation.